Ethyl 2-bromoisobutyrate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWGVDEFWYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060523 | |
| Record name | Ethyl 2-bromoisobutyrate | |
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Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl 2-bromoisobutyrate | |
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Vapor Pressure |
2.61 [mmHg] | |
| Record name | Ethyl 2-bromoisobutyrate | |
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CAS No. |
600-00-0 | |
| Record name | Ethyl 2-bromoisobutyrate | |
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| Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |
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| Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |
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| Record name | Ethyl 2-bromo-2-methylpropionate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromoisobutyrate is a crucial building block in organic synthesis, most notably as an initiator in Atom Transfer Radical Polymerization (ATRP). A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in the fields of polymer chemistry and drug delivery. This guide provides a comprehensive overview of these properties, along with standardized experimental methodologies for their determination.
Quantitative Physical Properties
The physical characteristics of this compound are well-documented. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Units | Conditions | Citations |
| Molecular Weight | 195.05 | g/mol | [1][2] | |
| 195.06 | g/mol | [3][4] | ||
| Density | 1.329 | g/mL | at 25 °C | [2][5][6] |
| 1.311 | g/cm³ | [3] | ||
| 1.31 | at 20/20 °C | [7][8][9] | ||
| Boiling Point | 162-164 | °C | [10] | |
| 161-163 | °C | [6] | ||
| 161 | °C | at 760 mmHg | [3][8][9] | |
| 65-67 | °C | at 11 mmHg | [2][5][6] | |
| Melting Point | -61 | °C | [11] | |
| Refractive Index | 1.444 | at 20 °C, D-line | [2][5][6] | |
| 1.4425-1.4465 | at 20 °C | [12] | ||
| 1.44 | [4][7][8][9] | |||
| Vapor Pressure | 2.01 | mmHg | at 25 °C | [6] |
| 2.61 | mmHg | [1][13] | ||
| Flash Point | 57 | °C | (135 °F) | [10] |
| 60 | °C | (140 °F) | [3][6][7][8][9][14] | |
| Solubility | Insoluble | in water | [3][5][6][10][15] | |
| Soluble | in alcohol, ether | [5][6][10] | ||
| Soluble | in common organic solvents | [16] |
Experimental Protocols for Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.
1. Determination of Boiling Point (Capillary Method)
The capillary method is a common and efficient technique for determining the boiling point of a liquid, especially when only a small sample is available.[10]
-
Apparatus: Thiele tube or a similar heating apparatus, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed into the test tube with the liquid.
-
The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point oil.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the liquid will enter the capillary tube.
-
A continuous stream of bubbles will emerge from the capillary tube when the boiling point is reached.
-
The heat source is then removed, and the temperature is allowed to fall.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13]
-
2. Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[1]
-
3. Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
-
Apparatus: Abbe refractometer, a constant temperature water circulator, and a light source (typically a sodium D-line source).
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
-
4. Determination of Solubility
Solubility tests are performed to determine the qualitative solubility of a compound in various solvents.
-
Apparatus: Small test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, diethyl ether).
-
Procedure:
-
A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.
-
A small, measured volume of the solvent (e.g., 3 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
-
The mixture is then allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble). The formation of a cloudy suspension indicates partial solubility.[7][16][17]
-
5. Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is generally used for more volatile liquids.[15][18]
-
Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup), a heat source, and an ignition source.
-
Procedure:
-
The sample cup is filled with this compound to the specified level.
-
The lid is closed, and the apparatus is heated at a slow, constant rate.
-
At regular temperature intervals, the ignition source is applied to the opening in the lid.
-
The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[19]
-
Logical Workflow: Role in Atom Transfer Radical Polymerization (ATRP)
This compound is a widely used initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures. The following diagram illustrates the logical workflow of its function in this process.
References
- 1. mt.com [mt.com]
- 2. saltise.ca [saltise.ca]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. phillysim.org [phillysim.org]
- 7. scribd.com [scribd.com]
- 8. ucc.ie [ucc.ie]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. vernier.com [vernier.com]
- 12. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. filab.fr [filab.fr]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. scimed.co.uk [scimed.co.uk]
- 19. oil-tester.com [oil-tester.com]
Ethyl 2-bromoisobutyrate synthesis mechanism and procedure
Ethyl 2-bromoisobutyrate is a crucial chemical intermediate widely utilized in the synthesis of pharmaceuticals, polymers, and various fine chemicals.[1][2] It serves as a prominent initiator in Atom Transfer Radical Polymerization (ATRP), enabling the creation of well-defined polymers with controlled molecular weights and architectures.[3][4] This guide provides an in-depth overview of the synthesis mechanism, detailed experimental protocols, and quantitative data for the preparation of this compound.
Core Synthesis Pathway and Mechanism
The industrial synthesis of this compound is predominantly a two-step process:
-
α-Bromination of Isobutyric Acid : This step involves the selective bromination of isobutyric acid at the alpha-carbon position to yield 2-bromo-2-methylpropionic acid.
-
Esterification : The resulting α-bromo acid is then esterified with ethanol (B145695) to produce the final product, this compound.[1][2][3]
The bromination of the α-carbon of a carboxylic acid is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[5] This reaction is initiated by a catalytic amount of phosphorus tribromide (PBr₃), which converts the carboxylic acid into an acyl bromide.[5][6]
The key steps of the mechanism are as follows:
-
Acyl Bromide Formation : Phosphorus tribromide reacts with isobutyric acid to replace the hydroxyl group with a bromide, forming isobutyryl bromide.[7]
-
Enolization : The isobutyryl bromide tautomerizes to its enol form. This step is crucial as the enol is the reactive species for α-halogenation.[5][8]
-
α-Bromination : The enol form readily reacts with bromine (Br₂) at the α-position to yield α-bromo-isobutyryl bromide.[5][7]
-
Formation of α-Bromo Acid : The resulting α-bromo-isobutyryl bromide can then react with a molecule of the starting isobutyric acid. This regenerates the isobutyryl bromide intermediate and produces the desired 2-bromo-2-methylpropionic acid, completing the catalytic cycle.[5] Alternatively, hydrolysis during workup yields the α-bromo carboxylic acid.[5][7]
An alternative to elemental bromine is the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator like dibenzoyl peroxide.[2][9]
The second stage of the synthesis is the esterification of 2-bromo-2-methylpropionic acid with ethanol, which typically proceeds via the Fischer esterification mechanism in the presence of an acid catalyst like sulfuric acid or hydrobromic acid.[10][11]
The mechanism involves several equilibrium steps:
-
Protonation : The acid catalyst protonates the carbonyl oxygen of the 2-bromo-2-methylpropionic acid, making the carbonyl carbon more electrophilic.[11]
-
Nucleophilic Attack : A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[11]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[11]
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[11]
-
Deprotonation : The protonated ester is deprotonated (often by another molecule of ethanol or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst.[11]
Experimental Protocols and Quantitative Data
Several methods for the synthesis have been reported with variations in reagents, solvents, and reaction conditions. The following sections detail a representative experimental procedure and summarize quantitative data from various protocols.
This procedure is adapted from a method utilizing N-bromosuccinimide for bromination followed by acid-catalyzed esterification.[2][9]
Step 1: Synthesis of 2-Bromo-2-methylpropionic Acid
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add isobutyric acid (35.5 g, 0.399 mol), cyclohexane (B81311) (300 mL), dibenzoyl peroxide (0.25 g), and N-bromosuccinimide (75.6 g, 0.420 mol).[9]
-
Begin stirring (≥500 rpm) and heat the flask in a water bath set to 90°C.[2][9]
-
Allow the mixture to reflux (internal temperature approx. 82°C) for 3 to 8 hours. During this time, the solid NBS at the bottom will be consumed and replaced by succinimide (B58015) suspended in the solution.[9]
-
After the reaction is complete, cool the mixture and filter to remove the succinimide by-product. The filtrate is a cyclohexane solution of 2-bromoisobutyric acid.[9]
Step 2: Esterification to this compound
-
Transfer the filtrate to a 500 mL three-necked flask equipped for distillation.
-
Add zinc powder (0.8 g) and stir for 30 minutes to decolorize the solution.[9]
-
Add 46% hydrobromic acid (1.0 g) as a catalyst, stir for another 30 minutes, and then add absolute ethanol (33.0 g, 0.710 mol).[9]
-
Heat the mixture in a water bath at 95°C to reflux for 5 to 10 hours. Water formed during the reaction can be removed azeotropically.[12]
-
Monitor the reaction progress. Once the concentration of 2-bromoisobutyric acid is below 3.5%, stop the reaction and cool the flask.[12]
-
Transfer the contents to a separatory funnel and wash three times with deionized water (200 mL each).[12]
-
Transfer the organic layer to a flask and remove the solvent (cyclohexane or n-hexane) under reduced pressure (vacuum ≥ 0.06 MPa, temperature ≤ 60°C).[9][12]
-
The remaining liquid is the crude this compound, which can be further purified by vacuum distillation.
The following table summarizes key quantitative parameters from different synthesis procedures, providing a basis for comparison.
| Parameter | Method 1 (NBS/BPO)[9] | Method 2 (NBS/BPO)[2] | Method 3 (Direct Bromination)[9] |
| Starting Acid | Isobutyric Acid (35.5 g) | Isobutyric Acid (35.0 g) | Ethyl Isobutyrate (116.1 g) |
| Brominating Agent | N-Bromosuccinimide (75.6 g) | N-Bromosuccinimide (75.7 g) | Bromine (159.8 g) |
| Initiator/Catalyst | Dibenzoyl Peroxide (0.25 g) | Dibenzoyl Peroxide (0.24 g) | 450-W Photolamp |
| Solvent | Cyclohexane (300 mL) | Cyclohexane (380 mL) | None (Neat) |
| Esterification Alcohol | Ethanol (33.0 g) | Ethanol (Not specified) | Product is already an ester |
| Esterification Catalyst | Hydrobromic Acid (1.0 g) | Sulfuric Acid (Not specified) | N/A |
| Reaction Temp (°C) | 90°C (Bromination), 95°C (Esterification) | 90°C (Bromination) | Reflux |
| Reaction Time (h) | 3-8 (Bromination), 5-10 (Esterification) | Not specified | 2 |
| Final Product | This compound | This compound | This compound |
| Reported Yield | 86.1% | Not specified | Not specified |
Visualized Synthesis Workflow
The logical flow from starting materials to the final product can be visualized to clarify the overall process.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for synthesizing ethyl alpha-bromoisobutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. What is this compound?_Chemicalbook [chemicalbook.com]
- 10. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Ethyl 2-bromo-2-methylpropanoate: A Comprehensive Technical Guide
CAS Number: 600-00-0
This technical guide provides an in-depth overview of Ethyl 2-bromo-2-methylpropanoate (B8525525), a versatile reagent widely utilized in polymer chemistry and as an intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety protocols.
Physicochemical Properties
Ethyl 2-bromo-2-methylpropanoate is a clear, colorless to light yellow liquid.[1] Its key physicochemical properties are summarized in the table below, providing a comprehensive dataset for experimental design and implementation.
| Property | Value | Reference |
| Molecular Formula | C6H11BrO2 | [1][2] |
| Molecular Weight | 195.05 g/mol | [1][2][3] |
| Density | 1.329 g/mL at 25°C | [1] |
| Boiling Point | 65-67°C at 11 mmHg | [1] |
| Flash Point | 140°F | [1] |
| Refractive Index | n20/D 1.444 | [1] |
| Solubility | Soluble in alcohol and ether. Insoluble in water. | [1] |
| Vapor Pressure | 2.01 mmHg at 25°C | [1] |
| Stability | Stable under normal conditions. Incompatible with acids, bases, reducing agents, and oxidizing agents. | [1] |
Synthesis
A common laboratory-scale synthesis of Ethyl 2-bromo-2-methylpropanoate involves the esterification of 2-bromo-2-methylpropionic acid with ethanol (B145695). The following diagram illustrates a typical synthetic workflow.
Experimental Protocol: Synthesis of Ethyl 2-bromo-2-methylpropanoate
This protocol is adapted from a known synthetic route.
Materials:
-
2-bromo-2-methylpropionic acid
-
Ethanol (99.0%)
-
Zinc powder
-
40% Hydrobromic acid
-
n-Hexane
-
Deionized water
Procedure:
-
To a 500 mL three-necked flask equipped with a thermometer and a stirring paddle, add the filtrate from a previous step (details not provided in the source).
-
Add 0.9 g of zinc powder to the flask and stir for 30 minutes. The color of the material should gradually fade.
-
Add 1.2 g of 40% hydrobromic acid and stir for an additional 30 minutes.
-
Add 33.1 g (0.7124 mol) of ethanol to the flask.
-
Heat the flask in a water bath set to 95°C.
-
After the reaction is complete (monitored by appropriate analytical techniques), cool the reaction mixture.
-
Wash the mixture three times with 200 mL of deionized water in a separatory funnel.
-
Transfer the organic layer to a 500 mL three-necked flask.
-
Heat the flask in a water bath at 80°C under reduced pressure (≥ 0.06 MPa) to recover the n-hexane.
-
The resulting product is colorless, transparent Ethyl 2-bromo-2-methylpropanoate.
Applications
Ethyl 2-bromo-2-methylpropanoate is a key molecule in both polymer science and pharmaceutical development due to its utility as an initiator and a synthetic intermediate.
Atom Transfer Radical Polymerization (ATRP) Initiator
Ethyl 2-bromo-2-methylpropanoate is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.
The general mechanism of ATRP initiation using Ethyl 2-bromo-2-methylpropanoate is depicted below:
The following is a typical procedure for the ATRP of methyl methacrylate (B99206) using Ethyl 2-bromo-2-methylpropanoate as the initiator.
Materials:
-
Copper(I) Bromide (CuBr)
-
N-propyl-2-pyridylmethanimine (ligand)
-
Toluene (B28343) (solvent)
-
Methyl methacrylate (MMA, monomer)
-
Ethyl 2-bromo-2-methylpropanoate (initiator)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
Add Cu(I)Br (0.134 g, 9.32 × 10⁻⁴ moles) and a dry magnetic stir bar to a dry Schlenk flask.
-
Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles using nitrogen.
-
Under a nitrogen atmosphere, add toluene (10 mL), MMA (10 mL, 9.36 × 10⁻² moles), and N-propyl-2-pyridylmethanimine (0.279 g, 1.87 × 10⁻³ moles) to the flask.
-
Subject the solution to three additional freeze-pump-thaw cycles.
-
Heat the flask to 90°C with constant stirring.
-
Once the temperature is stable, add Ethyl 2-bromo-2-methylpropanoate (0.136 mL, 9.36 × 10⁻⁴ moles) under nitrogen to initiate the polymerization.
-
Samples can be taken at intervals to monitor monomer conversion and polymer molecular weight.
-
After the desired conversion is reached, the polymerization is terminated, and the polymer is isolated.
Pharmaceutical Intermediate
Ethyl 2-bromo-2-methylpropanoate serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). One notable example is its use in the synthesis of Fenofibrate, a drug used to lower cholesterol and triglycerides.
The reaction scheme for the synthesis of Fenofibrate using Ethyl 2-bromo-2-methylpropanoate is as follows:
This protocol describes the synthesis of Fenofibrate from (4-chlorophenyl)(4-hydroxyphenyl)methanone and the isopropyl ester of 2-bromo-2-methylpropanoic acid, which is structurally very similar to the ethyl ester and follows the same reaction principle.[4]
Materials:
-
(4-chlorophenyl)(4-hydroxyphenyl)methanone
-
1-methylethyl ester of 2-bromo-2-methylpropanoic acid (Isopropyl 2-bromo-2-methylpropanoate)
-
Potassium carbonate
-
Demineralized water
-
80% Isopropyl alcohol
-
Propan-2-ol
Procedure:
-
In a 3-necked round-bottomed flask equipped with a stirrer and a condenser, introduce 100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 165 g (0.79 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid under a nitrogen atmosphere.[4]
-
Heat the reaction mixture to 110°C.[4]
-
Slowly add a solution of 50 g (0.36 mol) of potassium carbonate in 50 ml of demineralized water over 20 minutes, allowing for distillation at 100°C.[4]
-
Recycle the lower phase of the distillate back into the reaction medium.[4]
-
Maintain heating at 110°-112°C for 1.5 hours, then increase the temperature to 140°-145°C and hold for 4 hours.[4]
-
Cool the reaction mixture to approximately 90°C and add 210 ml of 80% isopropyl alcohol.[4]
-
Allow the mixture to cool for 12 hours with stirring.[4]
-
Filter the resulting suspension at 0°C.[4]
-
Wash the precipitate with four 200 ml portions of demineralized water.[4]
-
Recrystallize the product from propan-2-ol to yield Fenofibrate.[4]
Safety and Handling
Ethyl 2-bromo-2-methylpropanoate is a hazardous chemical and requires careful handling. The following table summarizes its key safety information.
| Hazard Information | Precautionary Measures |
| GHS Pictograms: Flammable, Harmful, Corrosive | Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. |
| Hazard Statements: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. | Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |
| Signal Word: Danger | First Aid: If inhaled: Move person into fresh air. If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. If swallowed: Rinse mouth. Do NOT induce vomiting. |
| Incompatibilities: Acids, bases, reducing agents, oxidizing agents. | Storage: Store in a well-ventilated place. Keep cool. Store locked up. |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
Molecular Structure and Proton Environments
An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 2-bromoisobutyrate
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, a common reagent and building block in organic synthesis.
This compound (C₆H₁₁BrO₂) possesses three distinct sets of non-equivalent protons, which give rise to three unique signals in its ¹H NMR spectrum. Understanding these environments is key to interpreting the spectrum.
-
Protons (a): The six protons of the two equivalent methyl groups attached to the quaternary carbon.
-
Protons (b): The two protons of the methylene (B1212753) group (-CH₂-) in the ethyl ester moiety.
-
Protons (c): The three protons of the terminal methyl group (-CH₃) in the ethyl ester moiety.
Quantitative ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by a singlet, a quartet, and a triplet, each corresponding to one of the proton environments. The following table summarizes the key quantitative data for the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃).
| Signal Assignment | Chemical Shift (δ) [ppm] | Integration (Relative No. of Protons) | Multiplicity (Splitting Pattern) | Coupling Constant (J) [Hz] |
| (a) -C(CH ₃)₂Br | ~1.95 | 6H | Singlet (s) | N/A |
| (b) -OCH ₂CH₃ | ~4.22 | 2H | Quartet (q) | ~7.1 |
| (c) -OCH₂CH ₃ | ~1.29 | 3H | Triplet (t) | ~7.1 |
Interpretation of the Spectrum
-
Singlet at ~1.95 ppm (6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the carbon bearing the bromine atom. As there are no adjacent protons, the signal is not split and appears as a singlet.
-
Quartet at ~4.22 ppm (2H): This downfield signal is assigned to the two methylene protons of the ethyl group. The signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the three neighboring protons of the adjacent methyl group (n+1 = 3+1 = 4 peaks).[1][2]
-
Triplet at ~1.29 ppm (3H): This upfield signal represents the three protons of the terminal methyl group of the ethyl ester. It is split into a triplet by the two neighboring protons of the adjacent methylene group (n+1 = 2+1 = 3 peaks).[1][2]
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
4.1 Sample Preparation [3][4][5][6][7]
-
Sample Quantity: Accurately weigh approximately 5-20 mg of pure this compound.
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃, ~0.7 mL), as it is a versatile solvent and its residual proton peak at 7.26 ppm can be used for spectral calibration.[3][5]
-
Dissolution: Dissolve the sample in the deuterated solvent within a clean, dry vial.
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution to remove any particulate matter. This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, standard 5 mm NMR tube.[4][6]
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[6][7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
4.2 Instrument Setup and Data Acquisition
-
Spectrometer: The spectrum is acquired on a standard FT-NMR spectrometer (e.g., 300 MHz or higher).
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: A standard 30-45° pulse angle is typically used.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Referencing: The chemical shifts are referenced internally to the residual CHCl₃ signal at 7.26 ppm or to an internal standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm.
Visualizations
The following diagrams illustrate the molecular structure and the logical relationships within the ¹H NMR spectrum of this compound.
Caption: Molecular structure of this compound with proton environments labeled.
Caption: Logical workflow from proton environment to the observed ¹H NMR signal.
References
Alkyl Halide Initiators for Atom Transfer Radical Polymerization (ATRP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful and versatile controlled radical polymerization technique, enabling the synthesis of well-defined polymers with predetermined molecular weights, low polydispersities, and complex architectures. The choice of the alkyl halide initiator is a critical parameter that profoundly influences the success and control of an ATRP reaction. This technical guide provides an in-depth exploration of the core characteristics of alkyl halide initiators, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in the rational design and execution of their polymerization experiments.
Core Principles of ATRP Initiation
The initiation process in ATRP involves the reversible activation of a dormant alkyl halide initiator (R-X) by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand). This generates a radical species (R•) and the transition metal complex in its higher oxidation state (e.g., X-Cu(II)Br/Ligand).[1] This process establishes a dynamic equilibrium between active (radical) and dormant (alkyl halide) species.[2] For a well-controlled polymerization, the rate of initiation must be fast and quantitative, meaning all polymer chains are initiated simultaneously and efficiently.[] This ensures that all chains grow at a similar rate, leading to polymers with narrow molecular weight distributions.
The key to a successful ATRP initiator lies in its ability to be activated by the catalyst at a rate that is comparable to or, ideally, faster than the rate of propagation. The structure of the alkyl halide initiator significantly impacts this activation rate.
Key Characteristics and Structure-Reactivity Relationships
The reactivity of an alkyl halide initiator in ATRP is primarily governed by the nature of the alkyl group (R) and the halogen atom (X).
The Alkyl Group (R)
The stability of the generated radical (R•) is a crucial factor. Initiators that form more stable radicals are generally more active. The activity of the alkyl group follows the general order: tertiary > secondary > primary.[2] Furthermore, the presence of electron-withdrawing or resonance-stabilizing substituents on the α-carbon enhances the initiator's activity. For example, initiators with α-substituents like phenyl, cyano, or ester groups are more reactive.[2]
The Halogen Atom (X)
The nature of the leaving halogen atom significantly influences the carbon-halogen bond strength and, consequently, the rate of activation. The general trend for the bond dissociation energy is R-Cl > R-Br > R-I. Therefore, the reactivity of the initiator typically follows the reverse order: I > Br > Cl.[2] Alkyl bromides are the most commonly used initiators as they offer a good balance between reactivity and control. Alkyl iodides are highly reactive but can be light-sensitive and lead to less stable catalyst complexes.[] Alkyl chlorides are less reactive and often require more active catalyst systems or higher temperatures.
Quantitative Data on Initiator Activity
The activation rate constant, kact, provides a quantitative measure of an initiator's reactivity. The following tables summarize the kact values for a range of common alkyl halide initiators, providing a basis for rational initiator selection.
Table 1: Activation Rate Constants (kact) for Various Alkyl Bromide Initiators in Cu-mediated ATRP
| Initiator | Abbreviation | Structure | kact (M-1s-1) in MeCN at 35°C with Cu(I)Br/PMDETA |
| Ethyl 2-bromoisobutyrate | EBiB | (CH3)2C(Br)COOEt | 0.85 |
| Methyl 2-bromopropionate | MBrP | CH3CH(Br)COOMe | 0.18 |
| 1-Phenylethyl bromide | 1-PEBr | C6H5CH(Br)CH3 | 0.77 |
| 2-Bromopropionitrile | BPN | CH3CH(Br)CN | 140 |
| Benzyl bromide | BzBr | C6H5CH2Br | 0.04 |
Data compiled from literature sources.[2][4]
Table 2: Relative Reactivity of Initiators Based on Halogen Atom
| Initiator Series (Methyl 2-halopropionate) | Relative kact |
| Methyl 2-chloropropionate | 1 |
| Methyl 2-bromopropionate | ~20 |
| Methyl 2-iodopropionate | ~35 |
Data represents approximate ratios based on available literature.[2]
Experimental Protocols
General Considerations for Initiator Selection and Handling
-
Purity: The initiator must be of high purity (>98%) as impurities can interfere with the polymerization. Purification by distillation or column chromatography is often necessary.
-
Storage: Alkyl halide initiators should be stored in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Compatibility: Ensure the initiator is soluble in the chosen reaction solvent and does not have functional groups that could react with the catalyst or monomer under the polymerization conditions.
Protocol for a Typical ATRP of Styrene (B11656) using this compound (EBiB)
This protocol describes a typical procedure for the ATRP of styrene. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (EBiB, >98%, purified by distillation)
-
Copper(I) bromide (CuBr, 99.999%)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, >99%, distilled)
-
Anisole (B1667542) (anhydrous)
Procedure:
-
Catalyst Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Reaction Setup: In a separate Schlenk flask, add styrene (1.04 g, 10 mmol), EBiB (19.5 mg, 0.1 mmol), and anisole (1 mL).
-
Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Ligand Addition: Under a positive pressure of inert gas, add PMDETA (20.8 µL, 0.1 mmol) to the flask containing the monomer and initiator.
-
Initiation: Transfer the monomer/initiator/ligand solution to the flask containing the CuBr via a cannula.
-
Polymerization: Place the reaction flask in a preheated oil bath at 110°C and stir.
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) or 1H NMR and molecular weight evolution by gel permeation chromatography (GPC).
-
Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with THF, pass it through a short column of neutral alumina (B75360) to remove the copper catalyst, and precipitate the polymer in cold methanol. Dry the resulting polymer under vacuum.
Visualizing the ATRP Initiation Pathway
The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of ATRP initiation and the logical workflow for initiator selection.
Caption: ATRP Initiation Equilibrium.
Caption: Initiator Selection Workflow.
References
The Advent of a Workhorse Initiator: A Technical Guide to Ethyl 2-Bromoisobutyrate in Atom Transfer Radical Polymerization
Introduction: The development of controlled/"living" radical polymerization techniques in the mid-1990s revolutionized polymer synthesis, enabling the creation of well-defined macromolecules with predetermined molecular weights, low polydispersities, and complex architectures. Among these techniques, Atom Transfer Radical Polymerization (ATRP) has emerged as a particularly robust and versatile method. Central to the success of ATRP is the choice of an efficient initiator. This technical guide delves into the discovery and application of ethyl 2-bromoisobutyrate (EBiB), a cornerstone initiator that has become a workhorse for researchers in polymer chemistry, materials science, and drug development.
The Genesis of a "Universal" Initiator
While the seminal papers on copper-mediated ATRP by Krzysztof Matyjaszewski and co-workers in 1995 initially utilized initiators like 1-phenylethyl chloride for styrene (B11656) and methyl acrylate, the quest for more versatile and efficient initiators was a key area of early investigation.[1][2] Similarly, Mitsuo Sawamoto's independent discovery of transition metal-mediated living radical polymerization employed a ruthenium/carbon tetrachloride system for methyl methacrylate (B99206) (MMA).[1]
This compound quickly gained prominence in the years following these initial discoveries. Its structure, a tertiary alkyl halide, proved to be highly effective for initiating the polymerization of a wide array of monomers, especially methacrylates. The rationale for its efficacy lies in the principles of ATRP, where a fast and reversible activation of the initiator is crucial for achieving a controlled polymerization. The tertiary carbon-bromine bond in EBiB is sufficiently labile to be homolytically cleaved by the copper(I) catalyst complex, generating a stable tertiary radical that readily initiates polymerization. This rapid initiation ensures that all polymer chains begin to grow simultaneously, leading to polymers with narrow molecular weight distributions.
By the late 1990s, EBiB was being widely used in ATRP for various monomers, as evidenced by numerous publications detailing its application in the synthesis of well-defined polymers.[3][4]
The Core Mechanism: ATRP and the Role of this compound
Atom Transfer Radical Polymerization is a controlled radical polymerization method that relies on a reversible equilibrium between active (propagating) radical species and dormant (alkyl halide) species. This equilibrium is mediated by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand.
The key steps in ATRP initiated by this compound are:
-
Initiation: The copper(I) complex reversibly abstracts the bromine atom from this compound (R-X). This one-electron oxidation of the copper center (Cu(I) to Cu(II)) generates an ethyl isobutyrate radical (R•) and the copper(II) complex (X-Cu(II)). The radical then adds to a monomer unit to start the polymer chain.
-
Propagation: The newly formed polymer chain with a terminal radical propagates by adding monomer units.
-
Deactivation: The copper(II) complex can reversibly transfer the halogen atom back to the propagating radical, reforming a dormant polymer chain with a terminal halogen and the copper(I) complex.
-
Equilibrium: A dynamic equilibrium is established between the active and dormant species. This equilibrium is heavily shifted towards the dormant side, keeping the concentration of active radicals very low. This low radical concentration significantly reduces the likelihood of termination reactions (radical-radical coupling or disproportionation), which are prevalent in conventional free radical polymerization and lead to poor control over the polymer structure.
The overall process allows for the controlled, chain-wise growth of polymers, with the molecular weight being determined by the ratio of monomer consumed to the initiator concentration.
Visualizing the Process
ATRP Catalytic Cycle
Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
General Experimental Workflow for ATRP
Caption: A typical experimental workflow for conducting an ATRP reaction.
Quantitative Data from Key Experiments
The following tables summarize representative quantitative data for the ATRP of various monomers using this compound as the initiator.
Table 1: ATRP of Methyl Methacrylate (MMA)
| [Monomer]:[EBiB]:[Cu(I)]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 200:1:0.5:1 | dNbipy | Diphenyl ether | 90 | 0.33 | - | - | - |
| 200:1:0.5:1 | dNbipy | Diphenyl ether | 90 | 19.25 | - | - | - |
| 100:1:1:2 | PMDETA | Bulk | 90 | 2.5 | 79 | 23,000 | 1.45 |
dNbipy: 4,4'-di-(5-nonyl)-2,2'-bipyridine; PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine
Table 2: ATRP of Styrene
| [Monomer]:[EBiB]:[Cu(I)]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:1:2 | PMDETA | Bulk | 110 | 4.5 | 45 | 4,900 | 1.04 |
PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine
Table 3: ATRP of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
| [Monomer]:[EBiB]:[Cu(I)]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 128:1:2:2 | HMTETA | Anisole | 50 | 0.5 | 11 | 2,700 | 1.29 |
| 128:1:2:2 | HMTETA | Anisole | 50 | 4.5 | 74 | 14,000 | 1.25 |
| 500:1:0.05:0.25 | TPMA | Anisole | 30 | - | - | - | - |
HMTETA: 1,1,4,7,10,10-hexamethyltriethylenetetramine; TPMA: Tris(2-pyridylmethyl)amine
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized in a two-step process:
-
Bromination of 2-Methylpropionic Acid: 2-Methylpropionic acid is reacted with bromine in the presence of a catalyst such as phosphorus tribromide or sulfuric acid. This reaction yields 2-bromo-2-methylpropionic acid.[1]
-
Esterification: The resulting 2-bromo-2-methylpropionic acid is then esterified with ethanol (B145695) in the presence of a base like sodium carbonate or potassium carbonate to produce this compound.[1] The final product is purified by distillation.
General Protocol for ATRP of Methyl Methacrylate (MMA) using this compound
This protocol is a representative example for a solution ATRP.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Catalyst Preparation: Add CuBr (e.g., 0.187 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles.
-
Reaction Mixture Preparation: In a separate flask, prepare a solution of MMA (e.g., 37 mmol), PMDETA (e.g., 0.187 mmol), and anisole. Purge this solution with argon or nitrogen for at least 30 minutes.
-
Initiation: Using a deoxygenated syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr. Stir until the copper complex forms, indicated by a color change in the solution.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).[5] To start the polymerization, inject the desired amount of EBiB (e.g., 0.187 mmol) into the reaction mixture.
-
Monitoring the Reaction: Samples can be taken periodically using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by opening the flask to expose the reaction mixture to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purification: Purify the polymer by precipitating it in a non-solvent such as cold methanol (B129727) or hexane (B92381) and drying it under vacuum.
Conclusion
The adoption of this compound as a primary initiator for Atom Transfer Radical Polymerization marked a significant step in the advancement of controlled polymerization techniques. Its high initiation efficiency, commercial availability, and applicability to a broad range of monomers have solidified its status as a "universal" initiator in both academic research and industrial applications. The ability to precisely control polymer synthesis using EBiB has been instrumental in the development of novel materials with tailored properties for fields ranging from advanced coatings and electronics to sophisticated drug delivery systems. As the demand for complex polymeric architectures continues to grow, the foundational role of initiators like this compound in enabling these innovations remains paramount.
References
Safety and handling precautions for Ethyl 2-bromoisobutyrate
An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a versatile reagent, notably used as an initiator in Atom Transfer Radical Polymerization (ATRP).[1] While indispensable in various synthetic applications, its hazardous properties necessitate stringent safety and handling protocols. This document provides a comprehensive technical guide on the safe management of this compound, covering hazard identification, personal protective equipment (PPE), emergency procedures, and proper disposal. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following classifications:
-
Hazard Pictograms:
-
Flame (Flammable)
-
Corrosion (Skin Corrosion/Eye Damage)
-
Health Hazard (Mutagenicity)
-
Exclamation Mark (Skin Sensitizer)
-
-
Hazard Statements:
-
Additional Hazards: It is also known to be a lachrymator, a substance that irritates the eyes and causes tearing.[6][7]
Quantitative Data Summary
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁BrO₂ | [4][6][8] |
| Molecular Weight | 195.06 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [1][7] |
| Boiling Point | 161 °C; 65-67 °C @ 11 mmHg | [1] |
| Flash Point | 60 °C (140 °F) | [9][10] |
| Density | 1.329 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |
Toxicological Data
The toxicological profile highlights the significant health risks associated with exposure.
| Endpoint | Result | Reference(s) |
| Acute Oral Toxicity | Harmful if swallowed | [4] |
| Acute Dermal Toxicity | LD50 ≥ 2000 mg/kg (Rat, for a related compound) | [9] |
| Skin Corrosion/Irritation | Causes severe skin burns; May cause an allergic skin reaction | [3][4][5] |
| Eye Damage/Irritation | Causes serious, irreversible eye damage | [3][4][5] |
| Germ Cell Mutagenicity | Category 1A: May cause genetic defects | [3] |
Experimental Protocols and Procedures
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound to prevent exposure.[2][11]
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly sealed chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield is required when splash hazards exist. | Protects against splashes and vapors that can cause severe and irreversible eye damage.[2][3][10] |
| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene) must be inspected before use. A flame-resistant lab coat or chemical-resistant suit is mandatory. | Prevents skin contact, which can cause chemical burns and allergic reactions.[3][4][10][11] |
| Respiratory Protection | Handling must occur in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges must be used. | Protects against inhalation of vapors, which can cause respiratory irritation, dizziness, and headaches.[2][3][4][12] |
Safe Handling Protocol
-
Preparation: Before handling, read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Verify that safety showers and eyewash stations are unobstructed and functional.[8][9][12]
-
Engineering Controls: Conduct all work in a well-ventilated chemical fume hood. Use explosion-proof equipment for all electrical, ventilating, or lighting systems.[3][8][12]
-
Chemical Transfer: Keep the container tightly closed when not in use.[3][4][12] Ground and bond containers and receiving equipment to prevent static discharge.[3][12][13] Use only non-sparking tools.[3][12][13]
-
Personal Practices: Avoid all personal contact, including inhalation of vapors and contact with skin or eyes.[2][4][13] Do not eat, drink, or smoke in the work area.[13] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated, and locked area away from heat, sparks, and open flames.[3][4][5][12][13] Store separately from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[1][8][12]
Emergency and First-Aid Procedures
Immediate and correct first aid is critical following any exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Immediately move the individual to fresh air and keep them at rest in a position comfortable for breathing.[4][5][12] 2. If breathing is difficult or has stopped, provide artificial respiration.[4][6][12] 3. Seek immediate medical attention.[5][6][12] |
| Skin Contact | 1. Immediately take off all contaminated clothing and shoes.[4][5][12] 2. Rinse the affected skin area with large amounts of soap and water for at least 15 minutes.[4][6][8] 3. Seek immediate medical attention.[6][10][12] |
| Eye Contact | 1. Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][6][12] 2. If present and easy to do, remove contact lenses. Continue rinsing.[4][5] 3. Seek immediate medical attention.[5][6][12] |
| Ingestion | 1. Rinse mouth thoroughly with water.[4] 2. Do NOT induce vomiting.[4][12] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention.[2][4][12] |
Spill and Leak Procedures
-
Immediate Response: Evacuate non-essential personnel. Remove all sources of ignition (flames, sparks, hot surfaces).[4][6][12]
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.[4]
-
Containment: Prevent the spill from spreading or entering drains.[4]
-
Clean-up: Contain the spillage and then collect it with a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite).[4][6][12] Place the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[6][12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to cool containers.[4][8][9]
-
Unsuitable Extinguishing Media: A direct water jet should NOT be used as it may spread the fire.[4]
-
Specific Hazards: The substance is a flammable liquid and vapor.[6][12] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][8][12] Containers are at risk of exploding when heated.[6][8][12]
-
Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4][9][12]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4][9][12]
Disposal Protocol
Waste material is classified as hazardous.[6] All waste, including contaminated absorbent materials and empty containers, must be disposed of in accordance with all applicable local, state, and federal regulations.[3][4][6]
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams.[4]
-
Empty containers may retain product residue and explosive vapors and should be handled as if they were full.[6][13]
-
Arrange for disposal by a licensed hazardous waste management company.[4][5]
Visualization of Workflows
The following diagrams illustrate the logical workflows for handling this compound safely.
Caption: Logical workflow for the safe handling and disposal of this compound.
Caption: Decision workflow for first-aid response to this compound exposure.
References
- 1. This compound | 600-00-0 [chemicalbook.com]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Storage conditions for Ethyl 2-bromoisobutyrate in the lab
An In-depth Technical Guide to the Laboratory Storage of Ethyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (EBiB) is a versatile reagent and initiator, particularly prominent in organic synthesis and polymer chemistry, including Atom Transfer Radical Polymerization (ATRP). Its reactivity, which makes it highly valuable, also necessitates stringent storage and handling protocols to ensure its stability, purity, and the safety of laboratory personnel. This guide provides a comprehensive overview of the optimal storage conditions for EBiB, its stability profile, and methodologies for assessing its integrity.
Core Storage Recommendations
Proper storage is critical to prevent degradation and ensure reagent consistency. Safety Data Sheets (SDS) and supplier recommendations consistently advise storing this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials[1][2][3].
Storage Conditions Summary
The primary conditions for storing EBiB are summarized below. Adherence to these guidelines will maximize the shelf-life and purity of the compound.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store in a cool place, with a specific recommendation of 2-8°C for long-term storage. | Minimizes the rate of potential decomposition and hydrolysis. While some sources permit room temperature storage, refrigeration is preferred to maintain high purity. | [4][5][6] |
| Atmosphere | For high-purity applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Prevents degradation from reactions with atmospheric oxygen and moisture. | [7] |
| Container | Keep in the original, tightly closed container. Containers must be carefully resealed after use and kept upright. | Prevents leakage and contamination from air or moisture. | [1][2][4][5] |
| Location | Store in a dedicated flammables storage cabinet in a well-ventilated area. | EBiB is a combustible liquid and should be segregated from other hazard classes. Proper ventilation prevents the accumulation of vapors. | [3][8][9] |
| Light | Store away from direct light. | While not explicitly stated for EBiB in all sources, alkyl halides can be light-sensitive. Storing in an opaque or amber container inside a cabinet is best practice. | [7] |
Physicochemical Data and Stability Profile
Understanding the physical properties and chemical stability of this compound is fundamental to its safe handling and storage.
Quantitative Data
The physical and chemical properties of EBiB are presented in the table below. Note that boiling points may vary based on the pressure at which they were measured.
| Property | Value | Citations |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [5][6] |
| Density | ~1.32 g/mL at 25°C | [2][5] |
| Boiling Point | 65-67°C @ 11-15 hPa | [2][5] |
| Flash Point | 60°C (140°F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [6] |
| Solubility | Insoluble in water; Soluble in alcohol and ether. | [3][6] |
Chemical Stability and Incompatibilities
This compound is stable under the recommended storage conditions[4][5]. However, it is reactive with several classes of chemicals and is susceptible to degradation under certain conditions.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, reducing agents, acids, and bases[1][3][5].
-
Conditions to Avoid : Keep away from heat, sparks, open flames, and all sources of ignition[1][4][5].
-
Hydrolysis : The compound can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions, to yield 2-bromo-2-methylpropionic acid and ethanol.
-
Hazardous Decomposition Products : When heated to decomposition, EBiB can release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas[1][5].
The following diagram illustrates the key incompatibilities and degradation pathways for this compound.
Experimental Protocol: Purity Assessment Over Time
To ensure the integrity of this compound, especially when used in sensitive applications like controlled polymerizations, its purity should be periodically assessed. The following is a general protocol for monitoring the stability of EBiB under defined storage conditions.
Objective
To quantify the purity of this compound and detect the presence of degradation products (e.g., 2-bromo-2-methylpropionic acid) over a set period using ¹H NMR spectroscopy.
Materials and Equipment
-
This compound samples
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Spectrometer (≥400 MHz)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Methodology
-
Sample Preparation (Time Point 0):
-
Upon receiving a new bottle of EBiB, prepare an initial NMR sample.
-
Accurately weigh approximately 10-20 mg of EBiB into a vial.
-
Dissolve the sample in ~0.7 mL of CDCl₃ with TMS.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value of the protons of interest to allow for full relaxation and accurate integration.
-
Identify the characteristic peaks for this compound:
-
Singlet for the two methyl groups (~1.9 ppm).
-
Quartet for the methylene (B1212753) group of the ethyl ester (~4.2 ppm).
-
Triplet for the methyl group of the ethyl ester (~1.3 ppm).
-
-
Identify potential peaks for the primary hydrolysis product, 2-bromo-2-methylpropionic acid (singlet for methyl groups at ~1.8 ppm and a broad singlet for the carboxylic acid proton).
-
-
Storage and Subsequent Analysis:
-
Store the main bottle of EBiB under the desired conditions (e.g., at 2-8°C in the dark).
-
At regular intervals (e.g., 3, 6, and 12 months), repeat steps 4.1 and 4.2 using a new sample from the stored bottle.
-
-
Data Analysis:
-
Process all spectra identically (phasing, baseline correction).
-
Calibrate the spectra to the TMS peak at 0 ppm.
-
Calculate the purity by comparing the integration of the EBiB peaks to the integration of any impurity peaks that appear over time.
-
Logical Workflow for Storage and Handling
To ensure safety and maintain chemical integrity, a systematic workflow should be followed from the moment the chemical is received.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound CAS#: 600-00-0 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
Technical Guide: Thermo Scientific Safety Data Sheet for Ethyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed summary of the safety and handling information for Ethyl 2-bromoisobutyrate, based on the Thermo Scientific Safety Data Sheet (SDS). The information is presented in a structured format to facilitate easy access and comparison for laboratory and research professionals.
Disclaimer: This document is a summary and interpretation of information found in publicly available Safety Data Sheets. It is not a substitute for the original SDS provided by the manufacturer. Always refer to the most current SDS from Thermo Scientific for complete and up-to-date safety information before handling this chemical.
Core Quantitative Data
The following tables summarize the key quantitative data extracted from the Thermo Scientific Safety Data Sheet for this compound.
Table 1: Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Ethyl 2-bromo-2-methylpropionate |
| CAS Number | 600-00-0[1] |
| Molecular Formula | C6H11BrO2[2] |
| Molecular Weight | 195.06 g/mol [3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless to yellow liquid[4] |
| Odor | Aromatic[1][2] |
| Boiling Point | 161 - 163 °C / 321.8 - 325.4 °F @ 11 mmHg[1] |
| Flash Point | 60 °C / 140 °F[1] |
| Specific Gravity | 1.329[3] |
| Solubility | Insoluble in water; Soluble in alcohol and ether.[5] |
| Refractive Index | 1.4425-1.4465 @ 20°C[4] |
Table 3: Toxicological Information
| Endpoint | Result | Species |
| Acute Oral Toxicity (LD50) | >= 2000 mg/kg | Rat[2] |
Table 4: Ecological Information
| Parameter | Result |
| Toxicity to fish | No data available[6] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[6] |
| Toxicity to algae | No data available[6] |
| Persistence and degradability | No data available[6] |
| Bioaccumulative potential | No data available[6] |
| Mobility in soil | No data available[6] |
Experimental Protocols
Safety Data Sheets are regulatory documents designed to provide guidance on the safe handling of a substance. They summarize the results of various studies but do not contain detailed experimental protocols for toxicological or ecological testing. Therefore, specific methodologies for the cited data (e.g., the LD50 study) are not available within the SDS. For detailed experimental designs, researchers should consult original research publications or toxicological databases.
Signaling Pathways
Information regarding the effect of this compound on biological signaling pathways is outside the scope of a Safety Data Sheet. Such information would be found in specialized pharmacology or toxicology research literature.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the logical workflows for hazard identification and response as outlined in the Thermo Scientific SDS.
Caption: Hazard identification workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Acrylates using Ethyl 2-Bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Atom Transfer Radical Polymerization (ATRP) of various acrylate (B77674) monomers utilizing Ethyl 2-bromoisobutyrate (EBiB) as the initiator. ATRP is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). These characteristics are crucial for applications in drug delivery, biomaterials, and advanced coatings.
Core Concepts of ATRP
ATRP is a reversible deactivation radical polymerization method that involves a dynamic equilibrium between active propagating radicals and dormant species.[1] This equilibrium is typically mediated by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The initiator, this compound, provides the initial alkyl halide that, upon activation by the copper(I) complex, generates a radical that initiates polymerization. The controlled nature of ATRP stems from the low concentration of active radicals at any given time, minimizing termination reactions.[1]
Experimental Data Summary
The following tables summarize typical experimental conditions and results for the ATRP of various acrylates using this compound as the initiator. These examples highlight the versatility of this system for different monomers and desired polymer characteristics.
Table 1: ATRP of Methyl Acrylate (MA)
| Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 200:1:0.5:1 (CuBr:PMDETA) | Anisole | 60 | 220 | - | 10,200 | 1.07 | [2] |
| 116:1:0.1:0.1 (CuBr:TPEDA) | Bulk | 80 | 90 | 98 | 9,700 | 1.13 | [2] |
Table 2: ATRP of n-Butyl Acrylate (nBA)
| Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 160:1:0.0078:0.03 (CuCl₂/Me₆TREN) with glucose | Anisole (20% v/v) | 80 | 44 | 48 | 10,500 | 1.47 | [2] |
Table 3: ATRP of tert-Butyl Acrylate (tBA)
| Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Varies | Anisole | 60 | - | - | - | <1.5 | [3][4] |
Table 4: Photo-ATRP of other Acrylates
| Monomer | Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (min) | Conversion (%) | PDI (Mw/Mn) | Reference |
| OEOA₄₈₀ | 200:1:0.2:0.3 (CuBr₂/Me₆TREN) with Eosin Y | PBS | Ambient | 40 | 78 | <1.2 | [5] |
| HEA | 200:1:0.2:0.3 (CuBr₂/Me₆TREN) with Eosin Y | PBS | Ambient | 40 | >50 | Narrow | [5] |
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for performing ATRP of acrylates using this compound. Specific quantities should be adjusted based on the desired molecular weight and the molar ratios presented in the tables above.
Materials
-
Acrylate Monomer (e.g., Methyl Acrylate, n-Butyl Acrylate)
-
This compound (EBiB) (Initiator)
-
Copper(I) Bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Neutral Alumina (B75360)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Reagent Purification
-
Monomer: Acrylate monomers are typically supplied with inhibitors (e.g., hydroquinone) that must be removed prior to polymerization. Pass the monomer through a column of basic or neutral alumina to remove the inhibitor.[2] Store the purified monomer at low temperatures (-5 to -20 °C) and use within a short period.
-
Solvent and Other Reagents: Anhydrous solvents are recommended. Other reagents are typically used as received unless otherwise specified.
General Polymerization Procedure
-
Catalyst and Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the calculated amount of CuBr.[3] Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and an inert gas (argon or nitrogen) three times.[3]
-
Addition of Reagents: In a separate, dry, and sealed flask under an inert atmosphere, prepare a solution of the purified acrylate monomer, this compound, PMDETA, and the solvent.
-
Deoxygenation: Deoxygenate the monomer/initiator/ligand solution by bubbling with inert gas for at least 30 minutes.[2] Alternatively, the solution can be subjected to three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Initiation of Polymerization: Transfer the deoxygenated monomer solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe. Upon addition of the ligand-containing solution to the copper salt, the formation of the copper complex is typically indicated by a color change.[2]
-
Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature and stir.[6] The polymerization time will vary depending on the monomer, target molecular weight, and reaction conditions.
-
Monitoring the Reaction: Samples can be periodically and carefully withdrawn from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and PDI (via Size Exclusion Chromatography - SEC/Gel Permeation Chromatography - GPC).[6]
-
Termination and Polymer Isolation: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran (B95107) - THF). To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.[3]
-
Precipitation and Drying: Precipitate the purified polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol.[3] Collect the polymer by filtration and dry it under vacuum to a constant weight.[3]
Visualizations
ATRP Mechanism
The following diagram illustrates the fundamental mechanism of Atom Transfer Radical Polymerization.
Caption: The core activation-deactivation equilibrium in ATRP.
Experimental Workflow
The diagram below outlines the general experimental workflow for the ATRP of acrylates.
Caption: General experimental workflow for ATRP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Synthesis of Well-Defined Block Copolymers Using Ethyl 2-bromoisobutyrate
Introduction
Ethyl 2-bromoisobutyrate (EBiB) is a highly efficient and versatile initiator for Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled/"living" radical polymerization techniques.[1][2] Its structure enables the controlled generation of radical species, facilitating the predictable growth of polymer chains.[1] This control is paramount for synthesizing polymers with specific molecular weights, narrow polydispersity indices (PDI, typically between 1.05 and 1.30), and complex architectures like block copolymers.[2][3]
For researchers in materials science and drug development, ATRP initiated by EBiB offers a robust platform for creating advanced functional materials. Amphiphilic block copolymers, which contain distinct hydrophilic and hydrophobic segments, are of particular interest.[4][5] In aqueous media, these copolymers can self-assemble into nanoscopic core-shell structures, such as micelles, which serve as effective reservoirs for hydrophobic drugs.[4][5] This capability makes them excellent candidates for sophisticated drug delivery systems, gene therapy, and tissue engineering applications.[6][7]
This document provides detailed protocols and quantitative data for the synthesis of well-defined block copolymers using EBiB with common monomers like acrylates and methacrylates.
General Principles of Block Copolymer Synthesis via ATRP
The synthesis of a block copolymer using EBiB typically involves a two-step sequential monomer addition.
-
Macroinitiator Synthesis : The first monomer (Monomer A) is polymerized using EBiB as the initiator. The resulting homopolymer retains an active halogen end-group (typically bromine), making it a "macroinitiator" for the subsequent step.
-
Chain Extension : The purified macroinitiator is then used to initiate the polymerization of a second monomer (Monomer B). This "grafting from" process extends the polymer chain, creating a well-defined A-B diblock copolymer. This process can be extended to create triblock or multiblock copolymers.[8][9]
The core of ATRP is a reversible equilibrium between a small number of active, propagating radicals and a large majority of dormant polymer chains (P-X). This equilibrium is mediated by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand, which minimizes irreversible termination reactions.[3]
Figure 1. Core activation-deactivation equilibrium in ATRP.
Experimental Protocols
The following protocols are representative examples for synthesizing block copolymers. All procedures involving the catalyst should be performed using Schlenk line techniques under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of Poly(methyl acrylate) (PMA) Macroinitiator
This protocol details the synthesis of a PMA homopolymer that can be used as a macroinitiator for subsequent chain extension.
Materials:
-
Methyl acrylate (B77674) (MA), inhibitor removed
-
This compound (EBiB)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for analysis)
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.07 mmol).
-
Reagent Addition : Add anisole (e.g., 5 mL), methyl acrylate (e.g., 14 mmol, targeting a DP of 200), and PMDETA (e.g., 0.035 mmol). The molar ratio of MA:EBiB:CuBr:PMDETA is typically 200:1:0.5.[10]
-
Degassing : Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation : After backfilling with an inert gas, use a degassed syringe to add the initiator, EBiB (e.g., 0.07 mmol).
-
Polymerization : Immerse the flask in a preheated oil bath at 60°C and stir. Monitor the reaction by taking samples periodically to analyze for monomer conversion (via ¹H NMR) and molecular weight (via GPC).
-
Termination & Purification : After reaching high conversion (e.g., >90% in ~4 hours), stop the reaction by cooling the flask and exposing the mixture to air. Dilute the viscous solution with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Isolation : Precipitate the purified polymer solution into a large excess of cold methanol. Decant the solvent and dry the resulting PMA macroinitiator under vacuum to a constant weight.
Protocol 2: Synthesis of Poly(methyl acrylate)-b-poly(butyl acrylate) (PMA-b-PBA) Diblock Copolymer
This protocol describes the chain extension of the PMA macroinitiator with n-butyl acrylate (BA).
Materials:
-
PMA macroinitiator (from Protocol 1)
-
n-Butyl acrylate (BA), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
PMDETA
-
Anisole (solvent)
-
Methanol (for precipitation)
-
THF
Procedure:
-
Reaction Setup : In a dry Schlenk flask, dissolve the PMA macroinitiator (e.g., 0.05 mmol of chains) in anisole (e.g., 8 mL). Add CuBr (e.g., 0.05 mmol) and PMDETA (e.g., 0.05 mmol).
-
Monomer Addition : Add the second monomer, n-butyl acrylate (e.g., 10 mmol, targeting a DP of 200 for the second block).
-
Degassing : Seal the flask and perform three freeze-pump-thaw cycles.
-
Polymerization : After backfilling with inert gas, place the flask in a preheated oil bath at 80°C. Stir the reaction mixture.
-
Monitoring : Track the progress of the polymerization via ¹H NMR and GPC. A clear shift to higher molecular weight in the GPC trace with a maintained low PDI indicates successful block copolymer formation.
-
Termination & Purification : Once the desired conversion is achieved, terminate the reaction by exposing it to air. Dilute with THF and remove the catalyst by passing the solution through a neutral alumina column.
-
Isolation : Precipitate the final block copolymer in cold methanol, decant the solvent, and dry the product under vacuum.
Figure 2. Experimental workflow for diblock copolymer synthesis.
Quantitative Data from ATRP Syntheses with EBiB
The following tables summarize typical results for the polymerization of various monomers initiated by this compound.
Table 1: Polymerization of Acrylates
| Monomer | Catalyst System (M:I:Cat:L) | Conditions | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|---|---|
| Methyl Acrylate (MA) | CuBr/PMDETA (200:1:0.5:x) | 60°C, 220 min, Anisole | ~95% | 10,200 | 1.07 | [10] |
| Methyl Acrylate (MA) | CuBr/TPEDA (116:1:0.1:0.1) | 80°C, 1.5 h, Bulk | 98% | 9,700 | 1.13 | [10] |
| n-Butyl Acrylate (n-BuA) | NiBr₂(PPh₃)₂ (390:1:0.5:x) | 85°C, Toluene | ~60% | 55,000 | < 1.2 | [11] |
| OEOA₄₈₀¹ | EYH₂/CuBr₂/Me₆TREN (200:1:0.01:0.2:0.3) | RT, 40 min, PBS | 78% | ~48,100 | 1.13 |[12] |
¹Oligo(ethylene oxide) methyl ether acrylate, Mₙ = 480 g/mol
Table 2: Polymerization of Methacrylates
| Monomer | Catalyst System (M:I:Cat:L) | Conditions | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|---|---|
| Methyl Methacrylate (MMA) | CuCl/dNbpy (200:1:1:2) | 90°C, 7 h, Bulk | 95% | 20,900 | 1.10 | [13] |
| Methyl Methacrylate (MMA) | AGET ATRP² | 90°C, 2.5 h, Anisole | 79% | 23,000 | 1.45 | [13] |
| Benzyl Methacrylate (BnMA) | CuCl/HMTETA (113:1:0.5:0.5) | 90°C, Anisole | ~80% | 18,000 | 1.25 | [13] |
| DMAEMA³ | CuCl/dNbpy (100:1:1:2) | 90°C, 18 h, Anisole | 63% | 2,800 | 1.15 |[13] |
²Activators Generated by Electron Transfer ATRP with CuCl₂/PMDETA/Sn(EH)₂ ³Dimethylaminoethyl Methacrylate
Application in Drug Delivery
Amphiphilic block copolymers synthesized via ATRP are particularly valuable in drug delivery.[6] A common strategy involves creating a diblock copolymer with a hydrophilic block (e.g., poly(ethylene glycol) (PEG) or poly(2-hydroxyethyl acrylate)) and a hydrophobic block (e.g., polystyrene or poly(butyl acrylate)). In an aqueous environment, these chains self-assemble into micelles, where the hydrophobic cores encapsulate poorly water-soluble drugs, and the hydrophilic coronas provide stability and biocompatibility, potentially extending circulation time through the enhanced permeability and retention (EPR) effect.[6]
Figure 3. Micellar encapsulation of a drug by an amphiphilic block copolymer.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphiphilic block co-polymers: preparation and application in nanodrug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and drug delivery of novel amphiphilic block copolymers containing hydrophobic dehydroabietic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Block Copolymers: Synthesis, Self-Assembly, and Applications | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for ARGET ATRP of Methacrylates Initiated by Ethyl 2-bromoisobutyrate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) of various methacrylate (B99206) monomers, utilizing Ethyl 2-bromoisobutyrate as the initiator.
Introduction to ARGET ATRP
Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) is an advanced controlled radical polymerization technique. It allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and high end-group functionality. A key advantage of ARGET ATRP is the use of a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator species.[1] This process allows for a significant reduction in the required amount of copper catalyst, often to parts-per-million (ppm) levels, which is advantageous for biomedical applications where low metal contamination is crucial.[2] The technique is also more tolerant to oxygen and impurities compared to traditional ATRP, simplifying the experimental setup.[1]
Mechanism of ARGET ATRP
The polymerization process is initiated by an alkyl halide, in this case, this compound (EBiB). The Cu(I) activator complex abstracts a halogen atom from a dormant polymer chain (P-X) to form a radical (P•) and the Cu(II) deactivator complex. The radical then propagates by adding to a monomer unit. The reducing agent in the system continuously reduces the Cu(II) species back to the active Cu(I) state, maintaining the polymerization equilibrium.[3]
Experimental Protocols
The following protocols are generalized from published procedures and can be adapted for various methacrylate monomers. All manipulations involving the catalyst and initiator should be performed using standard Schlenk techniques under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst/Ligand Complex Formation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the copper(II) catalyst (e.g., CuCl₂ or CuBr₂) and the ligand (e.g., PMDETA, TPMA, HMTETA).
-
Seal the flask with a rubber septum, and degas by applying vacuum and backfilling with an inert gas (repeat 3-5 times).
-
Add a degassed solvent (e.g., anisole, DMF, MEK/MeOH) via a purged syringe to dissolve the catalyst and ligand.
-
Stir the mixture for 10-15 minutes to ensure the formation of the Cu(II)/ligand complex.
-
-
Reaction Mixture Preparation:
-
In a separate vial, prepare a solution of the methacrylate monomer and the initiator, this compound (EBiB). Anisole can be used as a solvent if required.
-
Degas this mixture by either bubbling with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.
-
-
Polymerization:
-
Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex using a purged syringe.
-
Add the reducing agent (e.g., Sn(EH)₂, Ascorbic Acid) to the reaction mixture. Some monomers, like 2-(dimethylamino)ethyl methacrylate (DMAEMA), can act as an intrinsic reducing agent.[4]
-
Place the sealed flask in a thermostated oil bath at the desired reaction temperature (e.g., 30-90 °C).
-
-
Monitoring and Termination:
-
Take samples periodically using a purged syringe to monitor monomer conversion via techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).
-
To terminate the polymerization, open the flask to expose the catalyst to air, which will oxidize the Cu(I) species and quench the reaction. The solution can then be diluted with a suitable solvent like THF.
-
-
Polymer Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum until a constant weight is achieved.
-
The following table provides specific conditions for the ARGET ATRP of different methacrylates initiated by this compound (EBiB).
| Parameter | Methyl Methacrylate (MMA)[5] | 2-Hydroxyethyl Methacrylate (HEMA)[5] | 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)[5] |
| Monomer | MMA | HEMA | DMAEMA |
| Initiator | This compound (EBiB) | This compound (EBiB) | This compound (EBiB) |
| Catalyst | CuCl₂ | CuCl₂ | CuCl₂ |
| Ligand | PMDETA | bpy | TPMA |
| Reducing Agent | Sn(EH)₂ | Sn(EH)₂ | Intrinsic (DMAEMA monomer)[4] |
| Solvent | Anisole | MEK/MeOH (3/2 v/v) | Anisole |
| Molar Ratio | [MMA]₀/[EBiB]₀/[CuCl₂]₀/[PMDETA]₀/[Sn(EH)₂]₀ = 200/1/1/1/0.45 | [HEMA]₀/[EBiB]₀/[CuCl₂]₀/[bpy]₀ = 100/1.6/1/2 | [DMAEMA]₀/[EBiB]₀/[CuCl₂]₀/[TPMA]₀ = 500/1/0.05/0.25 |
| Temperature | 90 °C | Not specified | 30 °C |
| Degassing | Nitrogen bubbling | Not specified | Four freeze-pump-thaw cycles |
Data Presentation
The following table summarizes the results obtained from the ARGET ATRP of Methyl Methacrylate (MMA) under the conditions specified in the protocol above.
| Monomer | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ,th ( g/mol ) | Mₙ/Mₙ | Reference |
| MMA | 2.5 | 79 | 23,000 | ~15,800 | 1.45 | [5] |
Mₙ,th is the theoretical number-average molecular weight.
Experimental Workflow
The general workflow for conducting an ARGET ATRP experiment is outlined below.
Applications in Drug Development
The ability to synthesize well-defined polymers with specific functionalities makes ARGET ATRP a valuable tool in drug development. Poly(methacrylates) are widely used in:
-
Drug Delivery Systems: Creating block copolymers that self-assemble into micelles or vesicles for encapsulating hydrophobic drugs.
-
Bioconjugation: Synthesizing polymers with active end-groups for conjugation to proteins, peptides, or antibodies.
-
Tissue Engineering: Developing biocompatible hydrogels and scaffolds.
The low catalyst concentration in ARGET ATRP is particularly beneficial for these applications, as it minimizes the potential for cytotoxicity from residual copper.
References
Application Notes and Protocols for Photoinitiated ATRP of Hydrogels using Ethyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoinitiated Atom Transfer Radical Polymerization (photo-ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. This method is particularly advantageous for the fabrication of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The use of light as an external stimulus provides excellent spatiotemporal control over the polymerization process, enabling the creation of hydrogels with intricate structures and tailored properties. Ethyl 2-bromoisobutyrate (EBiB) is a widely used and efficient initiator for the ATRP of a variety of monomers, including those commonly used for hydrogel formation.
These hydrogels have significant potential in biomedical applications, such as controlled drug delivery, tissue engineering, and as smart biomaterials that respond to external stimuli.[1][2][3] The ability to precisely control the hydrogel network structure through photo-ATRP allows for the fine-tuning of properties like swelling behavior, mechanical strength, and drug release kinetics.[4][5]
Reaction Mechanism
The mechanism of copper-catalyzed photoinitiated ATRP involves the photoreduction of a Cu(II) complex to a Cu(I) complex.[6][7] The Cu(I) complex then activates a dormant species, the alkyl halide initiator (in this case, this compound), by abstracting a halogen atom. This process generates a radical that can initiate the polymerization of monomers. The resulting Cu(II) complex can then deactivate the propagating radical, establishing a dynamic equilibrium that leads to a controlled polymerization.
Caption: Mechanism of copper-catalyzed photoinitiated ATRP for hydrogel synthesis.
Experimental Workflow
The general workflow for the synthesis and characterization of hydrogels via photoinitiated ATRP involves several key steps, from the preparation of the reaction mixture to the analysis of the final hydrogel properties.
Caption: General experimental workflow for hydrogel synthesis and characterization.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the photoinitiated ATRP of hydrogels using this compound as the initiator. These values are starting points and may require optimization depending on the specific monomer and desired hydrogel properties.
Table 1: Reaction Components for Photoinitiated ATRP of Hydrogels
| Component | Molar Ratio (relative to Monomer) | Typical Concentration | Purpose |
| Monomer (e.g., HEMA, PEGDA, NIPAAM) | 100 | 1-5 M | Forms the polymer backbone of the hydrogel. |
| Initiator (this compound) | 1 | 10-50 mM | Initiates the polymerization process. |
| Catalyst (e.g., CuBr₂/Ligand) | 0.01 - 0.1 | 0.1-1 mM | Catalyzes the ATRP reaction. |
| Ligand (e.g., Me₆TREN, TPMA) | 0.01 - 0.1 | 0.1-1 mM | Solubilizes and activates the copper catalyst. |
| Crosslinker (e.g., EGDMA, PEGDA) | 1 - 10 | 10-100 mM | Forms the crosslinked hydrogel network. |
| Solvent (e.g., DMSO, water) | - | Varies | Solubilizes the reaction components. |
Table 2: Typical Reaction Parameters and Hydrogel Properties
| Parameter | Range | Effect on Hydrogel Properties |
| Light Wavelength | 365 - 450 nm | Affects the rate of photoreduction of the catalyst. |
| Light Intensity | 1 - 10 mW/cm² | Influences the polymerization rate.[8] |
| Irradiation Time | 5 min - 2 hours | Determines the final monomer conversion and crosslinking density. |
| Temperature | Room Temperature | Mild reaction conditions are a key advantage of photo-ATRP. |
| Resulting Hydrogel Properties | ||
| Swelling Ratio | 100% - 2000% | Dependent on crosslinking density and polymer hydrophilicity.[1] |
| Storage Modulus (G') | 1 - 100 kPa | Indicates the stiffness of the hydrogel. |
| Pore Size | 1 - 100 µm | Influences drug diffusion and cell infiltration. |
Experimental Protocols
Protocol 1: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogel
This protocol describes the synthesis of a PHEMA hydrogel using a copper-based catalyst system.
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA) (monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
-
This compound (EBiB) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst)
-
Tris(2-dimethylaminoethyl)amine (Me₆TREN) (ligand)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
Nitrogen gas
-
UV lamp (e.g., 365 nm)
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, add HEMA (e.g., 1.3 g, 10 mmol), EGDMA (e.g., 0.099 g, 0.5 mmol), and DMSO (e.g., 5 mL).
-
In a separate vial, prepare the catalyst complex by dissolving CuBr₂ (e.g., 2.2 mg, 0.01 mmol) and Me₆TREN (e.g., 2.3 mg, 0.01 mmol) in DMSO (e.g., 1 mL).
-
Add the catalyst solution to the monomer mixture.
-
Add EBiB (e.g., 19.5 mg, 0.1 mmol) to the reaction mixture.
-
Deoxygenation: Seal the Schlenk flask and deoxygenate the mixture by bubbling with nitrogen for at least 30 minutes.
-
Polymerization: Place the Schlenk flask under a UV lamp (e.g., 365 nm, 5 mW/cm²). Irradiate the mixture for a specified time (e.g., 1 hour) with stirring. The solution will become viscous and form a gel.
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water to remove unreacted monomer, initiator, and catalyst. Change the water frequently over 2-3 days.
-
Drying: The purified hydrogel can be dried by lyophilization or in a vacuum oven at room temperature.
Protocol 2: Characterization of Hydrogels
1. Swelling Studies:
-
Weigh the dry hydrogel (W_d).
-
Immerse the hydrogel in a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.[5]
2. Rheological Analysis:
-
Use a rheometer with a parallel plate geometry.
-
Place a swollen hydrogel disc of a defined thickness on the lower plate.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
3. Scanning Electron Microscopy (SEM):
-
Freeze-dry a swollen hydrogel sample.
-
Fracture the dried hydrogel to expose its internal structure.
-
Sputter-coat the sample with a conductive material (e.g., gold).
-
Image the cross-section of the hydrogel using an SEM to visualize the porous morphology.
4. In Vitro Drug Release Study:
-
Load the hydrogel with a model drug by soaking it in a drug solution of known concentration.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.[3][9]
Applications in Drug Development
Hydrogels synthesized by photoinitiated ATRP offer significant advantages for drug delivery applications.[2][10][11] The precise control over the polymer network allows for:
-
Sustained and Controlled Release: The crosslinking density and hydrophilicity of the hydrogel can be tailored to control the diffusion rate of encapsulated drugs, leading to sustained release profiles.[4][12]
-
Targeted Delivery: Photo-patterning can be used to create hydrogels with specific shapes and to encapsulate drugs in defined regions, enabling localized drug delivery.
-
Stimuli-Responsive Release: By incorporating stimuli-responsive monomers, hydrogels can be designed to release drugs in response to specific triggers such as pH, temperature, or light.[3]
Conclusion
Photoinitiated ATRP using this compound is a powerful and versatile method for the synthesis of well-defined hydrogels with tunable properties. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, enabling the fabrication of advanced hydrogel-based systems for a wide range of biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Photoresponsive Hydrogels as Drug Delivery Systems [jkslms.or.kr]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Light responsive hydrogels for controlled drug delivery [frontiersin.org]
- 10. Synthesis of Hydrogel-Based Microgels and Nanogels Toward Therapeutic and Biomedical Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-Bromoisobutyrate as an Initiator for Drug Delivery Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethyl 2-bromoisobutyrate (EBiB) as an initiator for the synthesis of well-defined polymers for drug delivery applications through Atom Transfer Radical Polymerization (ATRP). EBiB is a versatile and efficient initiator for a wide range of monomers, enabling the creation of polymers with controlled molecular weights, low polydispersity, and complex architectures such as block copolymers.[1][2][3]
Introduction to this compound in ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the precise synthesis of polymers.[2] The choice of initiator is crucial for a successful ATRP experiment as it determines the starting point of every polymer chain.[2] this compound (EBiB) is a widely used and highly efficient tertiary alkyl halide initiator for the ATRP of various monomers, including styrenes, acrylates, and methacrylates.[2][3] Its structure facilitates the controlled generation of radical species, leading to predictable polymer chain growth.[1] This control is essential for producing polymers with specific molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), which are critical properties for drug delivery systems.[1][4]
The versatility of EBiB allows for the synthesis of various polymer architectures, including block copolymers, which are of particular interest in drug delivery.[1][5] Amphiphilic block copolymers can self-assemble into nanostructures like micelles or vesicles, which can encapsulate therapeutic agents for targeted delivery.
Key Advantages of Using this compound
-
High Initiation Efficiency: EBiB is a highly efficient initiator for a broad range of monomers used in drug delivery applications.[2]
-
Control Over Polymer Architecture: Enables the synthesis of well-defined linear polymers and more complex structures like block copolymers.[1][2]
-
Commercial Availability: EBiB is a readily available and cost-effective initiator.[2]
-
Versatility: Compatible with various reaction conditions and catalyst systems in ATRP.
Experimental Protocols
General Protocol for Atom Transfer Radical Polymerization (ATRP) of Methacrylates using this compound
This protocol describes a general procedure for the synthesis of poly(methyl methacrylate) (PMMA) as a model system. The conditions can be adapted for other methacrylate (B99206) monomers.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBiB) (initiator)[6]
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)[7]
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) (ligand)
-
Anisole or another suitable solvent
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (or CuCl) and the ligand under an inert atmosphere.[7]
-
In a separate flask, dissolve the desired amount of MMA and EBiB in the solvent.
-
Deoxygenate the monomer/initiator solution by bubbling with argon or nitrogen for at least 30 minutes or by subjecting the flask to several freeze-pump-thaw cycles.[8]
-
-
Polymerization:
-
Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst/ligand mixture via a degassed syringe.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
-
Termination and Purification:
-
Quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.[9]
-
Dilute the mixture with a suitable solvent (e.g., THF or dichloromethane).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol.[7]
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[7]
-
Table 1: Example Molar Ratios for ATRP of Methyl Methacrylate
| Component | Molar Ratio (relative to Initiator) |
| Methyl Methacrylate (MMA) | 50 - 500 |
| This compound (EBiB) | 1 |
| Copper(I) Halide (CuX) | 1 |
| Ligand (e.g., PMDETA) | 1 - 2 |
Synthesis of Amphiphilic Block Copolymers for Drug Micelles
This protocol outlines the synthesis of a diblock copolymer, for example, poly(oligo(ethylene glycol) methyl ether methacrylate)-b-poly(methyl methacrylate) (POEGMA-b-PMMA), a common architecture for drug delivery micelles. This is achieved by sequential monomer addition.
Protocol:
-
Synthesize the First Block (POEGMA):
-
Follow the general ATRP protocol (3.1) using oligo(ethylene glycol) methyl ether methacrylate (OEGMA) as the monomer.
-
Choose a reaction time that results in high monomer conversion but before termination.
-
-
Chain Extension with the Second Monomer (MMA):
-
Once the first block has reached the desired length, take a sample for analysis (GPC) to determine the molecular weight and PDI of the POEGMA macroinitiator.
-
Add a deoxygenated solution of the second monomer (MMA) to the living polymer solution via a degassed syringe.
-
Continue the polymerization at the same or an adjusted temperature until the desired block length is achieved.
-
-
Termination and Purification:
-
Follow the termination and purification steps outlined in the general protocol (3.1).
-
Characterization of Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and composition.
Table 2: Typical Characterization Data for ATRP Synthesized Polymers
| Polymer Architecture | Monomer(s) | Initiator | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (GPC) | PDI (Mₙ/Mₙ) | Reference |
| Homopolymer | Methyl Methacrylate | EBiB | 10,000 | 9,500 | 1.15 | [10] |
| Homopolymer | 5'-methacrylouridine | EBiB | - | 6,500 | 1.12 | [11] |
| Diblock Copolymer | Styrene, Butyl Acrylate | EBiB (as co-initiator) | - | - | < 1.5 | [12] |
| Diblock Copolymer | PCL, PDMAEMA | N₃EiBBr* | - | - | Narrow | [13] |
*Note: N₃EiBBr is a functionalized initiator derived from a similar bromo-isobutyrate structure.
Drug Loading and Release Studies
Polymers synthesized using EBiB as an initiator can be formulated into various drug delivery systems, such as micelles and nanoparticles.
General Protocol for Drug Loading into Polymeric Micelles
Materials:
-
Amphiphilic block copolymer
-
Drug of interest
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Organic solvent (e.g., DMSO, DMF, THF)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Dissolve the block copolymer and the drug in a water-miscible organic solvent.[14]
-
Add an aqueous buffer solution dropwise to the polymer/drug solution under stirring to induce micelle formation and drug encapsulation.
-
Dialyze the resulting solution against the aqueous buffer for an extended period (e.g., 24-48 hours) to remove the organic solvent and non-encapsulated drug.[14]
-
The final solution contains the drug-loaded micelles.
Quantifying Drug Loading
Drug loading content (DLC) and drug loading efficiency (DLE) are key parameters to evaluate the drug delivery system.
-
Drug Loading Content (DLC %): (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
-
Drug Loading Efficiency (DLE %): (Weight of loaded drug / Initial weight of drug) x 100
These values are typically determined by lyophilizing the drug-loaded nanoparticle solution, weighing the dried product, and then dissolving it in a suitable solvent to break the nanoparticles and release the drug. The amount of drug is then quantified using techniques like UV-Vis spectroscopy or HPLC.[14]
Visualizations
ATRP Mechanism
Caption: The activation-deactivation equilibrium in Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for Polymer Synthesis and Micelle Formulation
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Environmentally Friendly Atom Transfer Radical Polymerization [mdpi.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. orbi.umons.ac.be [orbi.umons.ac.be]
- 14. Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Star Polymers Using Ethyl 2-Bromoisobutyrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of star polymers utilizing Ethyl 2-bromoisobutyrate (EBiB) as an initiator via Atom Transfer Radical Polymerization (ATRP). The primary method detailed is the "arm-first" approach, a robust and versatile strategy for creating well-defined star architectures. This technique involves the initial synthesis of linear polymer arms, followed by in-situ cross-linking with a divinyl monomer, all within a single reaction vessel. This methodology is particularly relevant for applications in drug delivery, nanotechnology, and materials science, where precise control over polymer architecture and functionality is paramount.
Introduction
Star polymers, characterized by multiple polymer chains emanating from a central core, exhibit unique physical and chemical properties compared to their linear counterparts, including lower solution viscosity, higher solubility, and a greater number of chain-end functionalities. These attributes make them highly desirable for advanced applications. The one-pot synthesis of star polymers offers significant advantages in terms of efficiency and simplicity by minimizing intermediate purification steps. Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. This compound (EBiB) is a widely used and efficient initiator for ATRP.
This application note focuses on the "arm-first" method for the one-pot synthesis of star polymers. In this approach, linear polymer "arms" are first grown from a simple initiator, EBiB. Subsequently, a divinyl cross-linking agent is introduced into the same reaction mixture. The living nature of the polymer chains allows them to react with the cross-linker, forming a cross-linked core from which the arms radiate, resulting in a star polymer architecture.
Key Concepts and Signaling Pathways
The fundamental principle of this one-pot synthesis lies in the controlled nature of ATRP. The process can be conceptually divided into two sequential stages occurring in a single pot:
-
Arm Formation: Linear polymer chains are initiated from this compound and grow via the addition of monomer units. The polymerization is mediated by a copper catalyst complex, which reversibly activates and deactivates the growing polymer chains, ensuring a controlled polymerization and low polydispersity.
-
Core Formation (Cross-linking): Once the desired arm length is achieved, a divinyl cross-linker is introduced. The living polymer arms then react with the divinyl monomer, leading to the formation of a cross-linked core and the final star polymer structure.
Experimental Protocols
Materials
-
Monomer: Methyl methacrylate (B99206) (MMA), Styrene (St), or other suitable vinyl monomers (inhibitor removed by passing through a column of basic alumina).
-
Initiator: this compound (EBiB) (98%).
-
Catalyst: Copper(I) bromide (CuBr) (99.99%).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (99%).
-
Cross-linker: Divinylbenzene (B73037) (DVB) (80%, mixture of isomers).
-
Solvent: Anisole (B1667542) or Toluene (B28343) (anhydrous).
-
All reagents should be deoxygenated before use.
Protocol 1: One-Pot Synthesis of Polystyrene Star Polymers
This protocol details the synthesis of polystyrene stars using the "arm-first" method in a one-pot procedure.
1. Reagent Preparation and Setup:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate, dry, nitrogen-flushed flask, prepare a solution of Styrene (e.g., 10.4 g, 100 mmol), EBiB (e.g., 0.195 g, 1.0 mmol), and anisole (e.g., 10 mL).
-
Add PMDETA (e.g., 0.173 g, 1.0 mmol) to the monomer/initiator solution.
-
Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
2. Arm Formation:
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at a controlled temperature (e.g., 110 °C).
-
Allow the polymerization of the linear polystyrene arms to proceed for a predetermined time to achieve the desired arm length (e.g., 4-6 hours). Monitor monomer conversion by taking aliquots and analyzing via gas chromatography (GC) or ¹H NMR.
3. Core Formation (Cross-linking):
-
Once the desired monomer conversion for the arms is reached (e.g., 50-70%), add a deoxygenated solution of divinylbenzene (DVB) in anisole (e.g., 2.6 g DVB, 20 mmol in 5 mL anisole) to the reaction mixture via a nitrogen-purged syringe.
-
Continue the reaction at the same temperature for an additional period (e.g., 12-24 hours) to allow for the formation of the cross-linked core.
4. Purification:
-
Cool the reaction mixture to room temperature and dilute with tetrahydrofuran (B95107) (THF).
-
Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated star polymer and dry under vacuum at room temperature until a constant weight is achieved.
Protocol 2: One-Pot Synthesis of Poly(methyl methacrylate) Star Polymers
This protocol outlines the synthesis of PMMA stars, which typically requires a lower reaction temperature.
1. Reagent Preparation and Setup:
-
Follow the same setup and deoxygenation procedure as in Protocol 1 for the CuBr catalyst.
-
Prepare a deoxygenated solution of Methyl Methacrylate (MMA) (e.g., 10.0 g, 100 mmol), EBiB (e.g., 0.195 g, 1.0 mmol), PMDETA (e.g., 0.173 g, 1.0 mmol), and toluene (e.g., 10 mL).
2. Arm Formation:
-
Transfer the monomer/initiator/ligand solution to the catalyst-containing Schlenk flask.
-
Immerse the flask in an oil bath set to a lower temperature suitable for MMA polymerization (e.g., 70-90 °C).
-
Allow the polymerization to proceed to the desired conversion (e.g., 40-60%), monitoring as described previously.
3. Core Formation (Cross-linking):
-
Introduce a deoxygenated solution of DVB in toluene to the reaction.
-
Continue stirring at the reaction temperature for an extended period (e.g., 16-24 hours).
4. Purification:
-
Follow the same purification steps as outlined in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from the one-pot synthesis of star polymers using this compound as the initiator.
Table 1: Synthesis of Polystyrene Star Polymers
| Entry | [Styrene]:[EBiB]:[CuBr]:[PMDETA] | [DVB]:[EBiB] | Arm Conv. (%) | Final Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | 10:1 | 55 | 35,000 | 1.35 |
| 2 | 100:1:1:1 | 20:1 | 58 | 48,000 | 1.42 |
| 3 | 200:1:1:1 | 15:1 | 52 | 65,000 | 1.50 |
Table 2: Synthesis of Poly(methyl methacrylate) Star Polymers
| Entry | [MMA]:[EBiB]:[CuBr]:[PMDETA] | [DVB]:[EBiB] | Arm Conv. (%) | Final Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | 10:1 | 45 | 32,000 | 1.30 |
| 2 | 100:1:1:1 | 20:1 | 48 | 45,000 | 1.38 |
| 3 | 150:1:1:1 | 15:1 | 43 | 58,000 | 1.45 |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) with multi-angle light scattering (MALS) detection for accurate measurement of branched architectures.
Experimental Workflow Visualization
The logical flow of the experimental procedure can be visualized as follows:
Conclusion
The one-pot synthesis of star polymers using this compound as an initiator via the "arm-first" ATRP method is a highly effective and efficient strategy. It provides excellent control over the polymer architecture, resulting in well-defined star polymers with tunable arm length and core size. The detailed protocols and representative data presented herein serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development, enabling the synthesis of advanced polymeric materials for a wide range of applications. Careful control over reaction parameters, particularly monomer conversion before cross-linker addition and the stoichiometry of the cross-linker, is crucial for obtaining well-defined star polymers with low polydispersity and avoiding gelation.
Preparation of Stimuli-Responsive Polymers via Atom Transfer Radical Polymerization (ATRP) with Ethyl α-Bromoisobutyrate (EBiB)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various stimuli-responsive polymers using Atom Transfer Radical Polymerization (ATRP) with ethyl α-bromoisobutyrate (EBiB) as a versatile initiator. These "smart" polymers can undergo significant, reversible changes in their physical and chemical properties in response to external stimuli such as temperature, pH, and light, making them highly valuable for a range of applications, including drug delivery, bio-sensing, and tissue engineering.
Introduction to ATRP and EBiB
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. The control over the polymerization is achieved through the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst.
Ethyl α-bromoisobutyrate (EBiB) is a widely used and highly efficient initiator for ATRP.[1] Its tertiary alkyl bromide structure facilitates rapid and quantitative initiation, ensuring that all polymer chains start growing simultaneously. This leads to excellent control over the resulting polymer's properties.[1]
I. Thermo-Responsive Polymers: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM)
Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermo-responsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C in aqueous solutions. Below its LCST, PNIPAM is soluble in water, while above this temperature, it undergoes a reversible phase transition to become insoluble.
Experimental Protocol: Synthesis of PNIPAM via ARGET ATRP
This protocol describes the synthesis of PNIPAM using Activators Regenerated by Electron Transfer (ARGET) ATRP, which allows for the use of significantly lower catalyst concentrations.[2]
Materials:
-
N-isopropylacrylamide (NIPAM) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst precursor)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) (reducing agent)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add NIPAM, EBiB, CuBr₂, TPMA, and anisole.
-
Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: In a separate, nitrogen-purged vial, prepare a solution of Sn(EH)₂ in anisole. Inject the required amount of this solution into the reaction flask via a gas-tight syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir. Monitor the reaction progress by taking samples periodically to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).
-
Termination: To stop the polymerization, open the flask to expose the catalyst to air. The solution color should change, indicating oxidation of the copper catalyst.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and precipitate the polymer into cold methanol. Filter and dry the purified PNIPAM under vacuum.
Quantitative Data for Thermo-Responsive Polymer Synthesis
| Entry | Monomer/Initiator/Catalyst/Ligand/Reducing Agent Ratio | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn (GPC) ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | [MEO₂MA]₀/[EBiB]₀/[CuBr₂]₀/[TPMA]₀/[Sn(EH)₂]₀ = 200/1/0.01/0.05/0.1 | Anisole | 40 | 4 | 68 | 34,800 | 1.26 | [3] |
| 2 | [MEO₂MA]₀/[EBiB]₀/[CuBr₂]₀/[TPMA]₀/[Sn(EH)₂]₀ = 480/1/0.01/0.05/2.0 | Anisole | 40 | 12 | 53 | 41,200 | 1.22 | [3] |
MEO₂MA: Di(ethylene glycol) methyl ether methacrylate (B99206), another common thermo-responsive monomer.
II. pH-Responsive Polymers: Synthesis of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)
PDMAEMA is a cationic polymer that exhibits pH-responsive behavior due to the protonation and deprotonation of its tertiary amine groups.[4][5] At low pH, the amine groups are protonated, making the polymer soluble in water. As the pH increases, the polymer becomes deprotonated and hydrophobic, leading to its collapse or precipitation.
Experimental Protocol: Synthesis of PDMAEMA via ATRP
Materials:
-
2-(dimethylamino)ethyl methacrylate (DMAEMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Tetrahydrofuran (THF) (solvent)
-
Hexane (for precipitation)
Procedure:
-
Reactant Preparation: Add DMAEMA, PMDETA, and THF to a Schlenk flask. Stir the solution and bubble with nitrogen for 30 minutes to remove oxygen.
-
Catalyst Addition: In a separate flask, weigh CuBr. Under a positive nitrogen flow, quickly add the CuBr to the reaction flask.
-
Initiation: Inject EBiB into the reaction mixture to start the polymerization.
-
Polymerization: Stir the reaction mixture at the desired temperature.
-
Termination and Purification: After the desired time, terminate the reaction by exposing the mixture to air. Dilute with THF and pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in cold hexane, filter, and dry under vacuum.
Quantitative Data for pH-Responsive Polymer Synthesis
| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | Copolymers of DMAEMA and NIPAAm were synthesized with varying monomer feed ratios (30:70 and 70:30 DMAEMA:NIPAAm). | Not specified | Not specified | Not specified | Not specified | [5][6] |
| 2 | P(EtOx-b-4VP) with 4VP molar fractions from 0.40 to 0.71. | Not specified | Not specified | 6,400-10,500 | ~1.2 | [7] |
III. Light-Responsive Polymers
Light-responsive polymers contain photo-chromic molecules that can undergo reversible isomerization upon irradiation with light of a specific wavelength. This isomerization leads to changes in the polymer's conformation, polarity, and other properties. A common approach involves incorporating spiropyran derivatives into the polymer structure.[8]
Experimental Workflow: Synthesis of Light-Responsive Polymer Brushes
The synthesis of light-responsive polymer brushes typically involves a multi-step process:
-
Surface Functionalization: The substrate surface is modified to introduce functional groups (e.g., amine groups).
-
Initiator Immobilization: An ATRP initiator, often a derivative of EBiB, is covalently attached to the functionalized surface.
-
Surface-Initiated ATRP (SI-ATRP): A monomer, such as 2-hydroxyethyl methacrylate (HEMA), is polymerized from the surface-immobilized initiators.[8]
-
Post-Polymerization Modification: The resulting polymer brushes are reacted with a photo-responsive molecule, like a spiropyran derivative, to impart light-sensitivity.[8]
Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for ATRP synthesis of stimuli-responsive polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. main.spsj.or.jp [main.spsj.or.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stimuli Response of Cationic Polymer Brush Prepared by ATRP: Application in Peptide Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimuli Response of Cationic Polymer Brush Prepared by ATRP: Application in Peptide Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining CROP and ATRP to synthesize pH-responsive poly(2-ethyl-2-oxazoline-b-4-vinylpyridine) block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ATRP-based synthesis and characterization of light-responsive coatings for transdermal delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Radical Polymerization of Styrene with Ethyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization of styrene (B11656) utilizing Ethyl 2-bromoisobutyrate (EBiB) as an initiator, primarily through Atom Transfer Radical Polymerization (ATRP). This method allows for the synthesis of well-defined polystyrene with controlled molecular weights and low polydispersity, which is crucial for various applications, including drug delivery systems and advanced materials.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled/"living" radical polymerization, enabling precise control over polymer chain growth.[1][2] This technique is particularly valuable for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] The choice of initiator is fundamental to the success of an ATRP experiment, as it determines the starting point of every polymer chain.[1]
This compound (EBiB) is a highly efficient and commonly used "universal" initiator for the ATRP of a wide range of monomers, including styrenes.[1] Its stability and the tertiary alkyl bromide structure ensure a high activation rate, leading to the simultaneous growth of all polymer chains, a key factor for achieving low polydispersity.[1] The polymerization proceeds through a reversible activation-deactivation equilibrium, where a transition metal complex (commonly copper-based) reversibly activates the dormant polymer chains.[3][4]
Mechanism of ATRP
The fundamental principle of ATRP involves the reversible transfer of a halogen atom (from the initiator and subsequently the dormant polymer chain end) to a transition metal complex, which generates a radical that can then propagate by adding monomer units. The overall process is an equilibrium between active (radical) and dormant (halide-capped) species. This equilibrium is heavily shifted towards the dormant species, which keeps the radical concentration low and minimizes termination reactions.[4][5]
Caption: ATRP activation-deactivation equilibrium.
Experimental Protocols
Protocol 1: Standard ATRP of Styrene
This protocol describes a typical bulk ATRP of styrene using a CuBr/PMDETA catalyst system.
Materials:
-
Styrene (inhibitor removed)
-
This compound (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (as an internal standard, optional)
-
Nitrogen or Argon gas (high purity)
-
Solvent (e.g., toluene (B28343) or anisole, if not bulk polymerization)
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (0.131 g, 9.1 x 10⁻⁴ moles).
-
Degassing: Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles.
-
Addition of Monomer and Initiator: Under a nitrogen atmosphere, add styrene (10 mL, 8.73 x 10⁻² moles) and EBiB (0.13 mL, 9.1 x 10⁻⁴ mol) to the flask.
-
Further Degassing: Subject the reaction mixture to three additional freeze-pump-thaw cycles.
-
Initiation of Polymerization: Place the flask in a preheated oil bath at 110 °C with constant stirring. Add the ligand, N-pentyl-2-pyridylmethanimine (0.28 mL, 1.8 x 10⁻³ mol), under a nitrogen atmosphere to start the polymerization.
-
Sampling and Analysis: Samples can be taken at timed intervals using a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC/SEC).
-
Termination and Purification: To stop the polymerization, cool the flask to room temperature and expose the contents to air. Dissolve the mixture in a suitable solvent (e.g., THF) and pass it through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer in an excess of methanol, filter, and dry under vacuum at 50 °C for 24 hours.[6]
Protocol 2: AGET ATRP of Styrene
Activators Generated by Electron Transfer (AGET) ATRP allows for the use of an air-stable catalyst precursor (Cu(II)) and a reducing agent.
Materials:
-
Styrene
-
This compound (EBiB)
-
Copper(II) chloride (CuCl₂)
-
4,4'-di-(5-nonyl)-2,2'-bipyridine (dNbpy)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂)
-
Toluene (solvent)
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a 25 mL Schlenk flask, place styrene (5.0 mL, 44 mmol), CuCl₂ (29.3 mg, 21.8 x 10⁻² mmol), and dNbpy (178 mg, 43.6 x 10⁻² mmol).
-
Purging: Bubble nitrogen through the mixture for 15 minutes.
-
Addition of Reducing Agent and Initiator: Add Sn(EH)₂ (32 µL, 9.8 x 10⁻² mmol) and a purged solution of EBiB (29.7 µL, 20.3 x 10⁻² mmol) in toluene.
-
Polymerization: Seal the flask and place it in a thermostated oil bath at 110 °C.
-
Termination: After the desired time (e.g., 7 hours), stop the polymerization by opening the flask and exposing the catalyst to air. The polymer can then be purified as described in Protocol 1.[7]
Caption: General experimental workflow for ATRP.
Data Presentation
The following tables summarize typical results obtained from the ATRP of styrene using EBiB as an initiator under various conditions.
Table 1: Standard ATRP of Styrene with CuBr/PMDETA
| Time (min) | Conversion (%) | M_n (GPC) | M_w/M_n (Đ) |
| 30 | 6.5 | 3,755 | 1.62 |
| 60 | 11.0 | 6,151 | 1.62 |
| 90 | 18.5 | 10,144 | 1.56 |
| 120 | 25.0 | 13,605 | 1.50 |
| 150 | 33.5 | 18,132 | 1.48 |
| 180 | 39.0 | 21,061 | 1.45 |
| Conditions: Bulk polymerization at 110°C.[8] |
Table 2: AGET ATRP of Styrene
| Time (h) | Conversion (%) | M_n (Theoretical) | M_n (GPC) | M_w/M_n (Đ) |
| 7 | 83 | 18,900 | 14,000 | 1.37 |
| Conditions: Styrene/EBiB/CuCl₂/dNbpy/Sn(EH)₂ = 216:1:0.1:0.2:0.5 in toluene at 110°C.[7] |
Table 3: Electrochemically Mediated ATRP (eATRP) of Styrene
| Solvent | Conversion (%) | M_n (Theoretical) | M_n (GPC) | M_w/M_n (Đ) |
| DMF | 95 | 19,400 | 18,100 | 1.13 |
| CH₃CN | 93 | 19,000 | 17,500 | 1.15 |
| DMSO | 62 | 12,800 | 13,200 | 1.18 |
| Conditions: 50% (v/v) styrene at 80°C for 2 hours with CuBr₂/TPMA as catalyst and EBiB as initiator.[9] |
Conclusion
The controlled radical polymerization of styrene using this compound as an initiator via ATRP is a highly effective and versatile method for producing well-defined polymers. By carefully selecting the specific ATRP technique (standard, AGET, etc.) and reaction conditions, researchers can precisely tailor the molecular weight and polydispersity of the resulting polystyrene to meet the demands of various advanced applications. The provided protocols serve as a detailed guide for implementing these polymerization methods in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. iarjset.com [iarjset.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. research.unipd.it [research.unipd.it]
The Role of Ethyl 2-bromoisobutyrate in Crafting Biocompatible Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromoisobutyrate (EBiB) has emerged as a cornerstone initiator in the field of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). Its utility is paramount in the synthesis of well-defined, biocompatible polymers with applications ranging from drug delivery systems and tissue engineering to advanced coatings for medical devices. This document provides detailed application notes and experimental protocols for the synthesis of two widely studied biocompatible polymers, Poly(2-hydroxyethyl methacrylate) (PHEMA) and Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), using EBiB as an initiator.
Application Notes
This compound is a highly effective initiator for ATRP, a technique that allows for the precise control over polymer chain growth. This control is crucial for producing polymers with specific molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures like block copolymers.[1] The ability to tailor these properties is essential for the development of advanced and safe biomaterials.[2]
Key Advantages of Using EBiB in Biocompatible Polymer Synthesis:
-
Controlled Polymerization: EBiB facilitates a controlled/“living” radical polymerization process, enabling the synthesis of polymers with predictable molecular weights and low polydispersity.[3][4]
-
Versatility: It is compatible with a wide range of functional monomers, including the hydrophilic and biocompatible monomers HEMA and DMAEMA.[3][5]
-
End-Group Functionality: The use of EBiB as an initiator results in polymer chains with a terminal bromine atom, which can be further modified for bioconjugation or the creation of block copolymers.[6]
-
Biocompatibility: The resulting polymers, such as PHEMA and PDMAEMA, exhibit excellent biocompatibility, making them suitable for various biomedical applications.[2][7] PHEMA is a key component in hydrogels for contact lenses and drug delivery, while PDMAEMA is a pH-responsive polymer often utilized in gene and drug delivery systems.[3][5]
Experimental Protocols
The following are detailed protocols for the ATRP synthesis of PHEMA and PDMAEMA. These protocols are based on established methodologies and provide a starting point for researchers. Optimization may be required based on specific experimental goals and available resources.
Protocol 1: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA)
This protocol outlines the ATRP of HEMA using EBiB as the initiator and a copper-based catalyst system in a mixed solvent system to ensure homogeneity.[5]
Materials:
-
2-Hydroxyethyl methacrylate (B99206) (HEMA), monomer
-
This compound (EBiB), initiator
-
Copper(I) chloride (CuCl), catalyst
-
2,2′-Bipyridine (bpy), ligand
-
Methyl ethyl ketone (MEK), solvent
-
1-Propanol (B7761284), solvent
-
Argon or Nitrogen gas (inert gas)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst/Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (0.02 M) and bpy (0.05 M).
-
Inert Atmosphere: Seal the flask and deoxygenate the system by performing at least three freeze-pump-thaw cycles.
-
Monomer and Solvent Addition: Under a positive pressure of inert gas, add the desired amounts of HEMA (4.1 M), MEK, and 1-propanol (70/30 v/v).
-
Further Deoxygenation: Subject the monomer/solvent mixture to three additional freeze-pump-thaw cycles.
-
Initiation: Inject the initiator, EBiB (0.04 M), into the reaction flask to commence the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 50 °C and stir for the desired reaction time.
-
Termination: To terminate the polymerization, expose the reaction mixture to air and dilute with a suitable solvent like methanol.
-
Purification: Purify the polymer by precipitating it in a large excess of a non-solvent (e.g., hexane) and drying it under vacuum until a constant weight is achieved.
Characterization:
The resulting PHEMA can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[5]
Protocol 2: Synthesis of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)
This protocol describes the ATRP of DMAEMA using EBiB as the initiator and a copper/amine ligand catalyst system.[3]
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), monomer
-
This compound (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA), ligand
-
Anisole or Dichlorobenzene, solvent
-
Argon or Nitrogen gas (inert gas)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst/Ligand Preparation: To a dry Schlenk flask containing a magnetic stir bar, add CuBr.
-
Inert Atmosphere: Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
Reagent Addition: Under an argon atmosphere, add the solvent (e.g., 50 vol% anisole), DMAEMA, and the ligand (e.g., HMTETA). The molar ratios can be adjusted, for example, [DMAEMA]:[EBiB]:[CuBr]:[HMTETA] = [X]:1:1:1, where X is the desired degree of polymerization.[3]
-
Further Deoxygenation: Subject the reaction mixture to three more freeze-pump-thaw cycles.
-
Initiation: Inject the initiator, EBiB, to start the polymerization.
-
Polymerization: Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 50 °C) with continuous stirring.[3]
-
Termination: After the specified time, terminate the polymerization by exposing the mixture to air.
-
Purification: Dilute the polymer with a suitable solvent and purify by precipitation in a non-solvent (e.g., cold hexane).
Quantitative Data Summary
The following tables summarize representative quantitative data for the ATRP synthesis of PHEMA and PDMAEMA using EBiB as the initiator, compiled from various studies.
Table 1: ATRP of 2-Hydroxyethyl Methacrylate (HEMA)
| Entry | [HEMA]:[EBiB]:[CuCl]:[bpy] | Solvent (v/v) | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | Đ (Mw/Mn) |
| 1 | 100:1:0.5:1.25 | MEK/1-Propanol (70/30) | 50 | 4 | ~65 | ~13,200 | <1.5 |
| 2 | 200:1:0.5:1.25 | MEK/1-Propanol (70/30) | 50 | 6 | ~70 | ~26,000 | <1.5 |
Data is representative and compiled from methodologies described in the literature.[5]
Table 2: ATRP of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
| Entry | [DMAEMA]:[EBiB]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | Đ (Mw/Mn) |
| 1 | 127:1:1:1 | HMTETA | Dichlorobenzene | 50 | 2 | 80 | ~18,000 | ~1.4 |
| 2 | 50:1:1:2 | PMDETA | Anisole | 90 | 1 | 95 | ~7,500 | ~1.5 |
Data is representative and compiled from methodologies described in the literature.[3]
Visualizations
The following diagrams illustrate the fundamental processes involved in the ATRP synthesis of biocompatible polymers.
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A generalized experimental workflow for ATRP synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. nbinno.com [nbinno.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: ATRP Reactions with Ethyl 2-bromoisobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues in Atom Transfer Radical Polymerization (ATRP) reactions using Ethyl 2-bromoisobutyrate (EBiB) as an initiator.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EBiB), and why is it a common ATRP initiator?
This compound (EBiB) is a tertiary alkyl halide widely used as a "universal" initiator for the ATRP of a broad range of monomers, including styrenes, acrylates, and methacrylates.[1] Its popularity stems from its high initiation efficiency, commercial availability, and stability, which allows for straightforward handling.[1] The tertiary alkyl bromide structure of EBiB facilitates a high activation rate constant (k_act), ensuring that all polymer chains begin to grow almost simultaneously, a crucial factor for achieving polymers with low polydispersity (Đ).[1]
Q2: My ATRP reaction mixture turned green or blue. What does this indicate?
A color change from the typical dark brown or reddish-brown of the Cu(I)/ligand complex to green or blue is a strong indication that the Cu(I) catalyst has been oxidized to Cu(II).[2] This is problematic because the Cu(II) species is the deactivator in the ATRP equilibrium and does not initiate new chains. An excessive amount of Cu(II) will shut down the polymerization. The most common cause for this is the presence of oxygen in the reaction vessel.[2]
Q3: What is a typical polydispersity index (PDI or Đ) for a successful ATRP reaction with EBiB?
A well-controlled ATRP reaction initiated with EBiB should yield polymers with a low polydispersity index (PDI), typically in the range of 1.1 to 1.4.[3] For example, the ATRP of styrene (B11656) using EBiB with a CuBr/PMDETA catalyst system has been reported to produce polystyrene with a PDI as low as 1.04.[4] Values significantly higher than this often indicate underlying issues with the reaction conditions.
Q4: Can I use EBiB for the synthesis of block copolymers?
Yes, EBiB is an excellent choice for synthesizing well-defined linear homopolymers and subsequently for the creation of block copolymers.[1] The "living" nature of ATRP allows for the sequential addition of different monomers to the growing polymer chains initiated by EBiB.
Troubleshooting Guide
Problem 1: The polymerization is very slow or does not start at all.
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Possible Cause 1: Oxygen in the system. Oxygen readily oxidizes the active Cu(I) catalyst to the inactive Cu(II) state, effectively preventing the polymerization from starting.
-
Solution: Ensure rigorous deoxygenation of the reaction mixture. Using three to five freeze-pump-thaw cycles is more effective than simply bubbling with an inert gas like argon.[2] Ensure all glassware is dry and the reaction is performed under a positive pressure of an inert gas.
-
-
Possible Cause 2: Impure reagents. Impurities in the monomer (e.g., inhibitor), solvent, ligand, or the EBiB initiator itself can quench the radicals or interfere with the catalyst complex.
-
Solution: Purify all reagents before use. Monomers should be passed through a column of basic alumina (B75360) to remove the inhibitor. Solvents should be dried and distilled. The EBiB initiator should be purified, for instance, by vacuum distillation.
-
-
Possible Cause 3: Incorrect temperature. The rate of ATRP is temperature-dependent.
-
Solution: Ensure the reaction is being conducted at the appropriate temperature for the specific monomer and catalyst system. For many common monomers like styrene or methyl methacrylate, temperatures between 70°C and 110°C are often used.[4]
-
Problem 2: The resulting polymer has a high polydispersity index (PDI > 1.5).
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Possible Cause 1: Slow initiation. If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad molecular weight distribution.
-
Solution: While EBiB is generally a fast initiator, ensure that the catalyst system is active enough for the chosen monomer. The choice of ligand plays a crucial role in the catalyst's activity.
-
-
Possible Cause 2: Presence of impurities. As mentioned above, impurities can lead to termination reactions, which will broaden the PDI.
-
Solution: Rigorous purification of all reagents is critical.
-
-
Possible Cause 3: High monomer conversion. At very high monomer conversions, the concentration of propagating radicals decreases, and the likelihood of termination reactions increases, which can broaden the PDI.
-
Solution: For applications requiring very low PDI, it may be necessary to stop the reaction at a moderate conversion (e.g., 50-70%).
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Problem 3: The final polymer is sticky and difficult to purify.
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Possible Cause 1: Low glass transition temperature (Tg) of the polymer. Some polymers are inherently sticky at room temperature due to a low Tg.
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Solution: This is a property of the polymer itself. Purification may require dissolving the polymer in a good solvent and precipitating it in a large excess of a cold non-solvent. Multiple precipitations may be necessary.
-
-
Possible Cause 2: Residual catalyst. The copper catalyst can be difficult to remove completely and may contribute to the sticky texture.
-
Solution: To remove the copper catalyst, after the polymerization, dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina.[1]
-
Data Presentation
Table 1: Typical Reaction Conditions for ATRP of Styrene and MMA using EBiB
| Parameter | Styrene Polymerization | Methyl Methacrylate (MMA) Polymerization |
| Monomer:Initiator:Catalyst:Ligand Ratio | 100:1:1:2 (CuBr:PMDETA) | 100:1:1:2 (CuBr:N-propyl-2-pyridylmethanimine) |
| Initiator | This compound (EBiB) | This compound (EBiB) |
| Catalyst | Copper(I) Bromide (CuBr) | Copper(I) Bromide (CuBr) |
| Ligand | Pentamethyldiethylenetriamine (PMDETA) | N-propyl-2-pyridylmethanimine |
| Solvent | Toluene (B28343) or Xylene | Toluene |
| Temperature | 110 °C | 90 °C |
| Typical PDI | ~1.04 - 1.2 | ~1.1 - 1.3 |
Data compiled from various sources, including[4].
Table 2: Troubleshooting Guide Summary
| Symptom | Possible Cause | Recommended Action |
| No Polymerization & Green/Blue Solution | Oxygen contamination | Improve deoxygenation (use freeze-pump-thaw cycles) |
| Slow Polymerization | Impure reagents, incorrect temperature | Purify all reagents, verify reaction temperature |
| High PDI (>1.5) | Slow initiation, impurities, high conversion | Check catalyst/ligand activity, purify reagents, stop at lower conversion |
| Sticky Product | Low polymer Tg, residual catalyst | Optimize purification (precipitation), use alumina column for catalyst removal |
Experimental Protocols
Protocol 1: Purification of this compound (EBiB)
Impurities in the initiator can significantly affect the control of the polymerization. A standard purification method is vacuum distillation.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Procedure: Place the crude EBiB in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the correct boiling point and pressure (e.g., 65-67 °C at 11 mmHg).
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Storage: Store the purified EBiB under an inert atmosphere (e.g., in a sealed ampoule or a Schlenk flask) and in a refrigerator to minimize decomposition.
Protocol 2: General Procedure for ATRP of Methyl Methacrylate (MMA) with EBiB
This protocol is a representative example for the synthesis of poly(methyl methacrylate).
-
Reagent Preparation:
-
MMA is passed through a column of basic alumina to remove the inhibitor.
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Toluene (solvent) is dried and distilled.
-
CuBr is purified by washing with glacial acetic acid, followed by ethanol, and then dried under vacuum.
-
-
Reaction Setup:
-
To a dry Schlenk flask, add CuBr (e.g., 0.134 g, 0.932 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
-
Preparation of Monomer/Ligand Solution:
-
In a separate flask, add toluene (10 mL), MMA (10 mL, 93.6 mmol), and N-propyl-2-pyridylmethanimine (0.279 g, 1.87 mmol).
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Deoxygenate this solution with three freeze-pump-thaw cycles.
-
-
Polymerization:
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Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr via a cannula under a positive pressure of inert gas.
-
Heat the flask to 90 °C with constant stirring.
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Once the temperature is stable, add the initiator, this compound (0.136 mL, 0.936 mmol), via a degassed syringe. This marks the start of the polymerization (t=0).
-
-
Monitoring and Termination:
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Samples can be taken periodically using a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn green/blue.
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-
Purification:
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Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
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Precipitate the polymer in a large volume of cold methanol.
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Filter and dry the polymer under vacuum.
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Visualizations
Caption: Troubleshooting workflow for common ATRP problems.
Caption: The core activation-deactivation equilibrium in ATRP.
References
How to optimize ATRP of methacrylates with an alkyl halide initiator
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Atom Transfer Radical Polymerization (ATRP) of methacrylates using an alkyl halide initiator.
Troubleshooting Guide
Problem 1: The polymerization is extremely slow or not initiating at all.
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen is a radical scavenger and will inhibit the polymerization. Ensure the reaction mixture is thoroughly degassed using a minimum of three freeze-pump-thaw cycles or by purging with a high-purity inert gas (like argon) for an extended period.[1] |
| Inefficient Initiator | The chosen alkyl halide initiator may have a low activation rate constant under the current reaction conditions. For methacrylates, tertiary alkyl halides are generally more active than secondary, which are more active than primary ones.[2] Alkyl bromides are typically more reactive than alkyl chlorides.[2] Consider switching to a more active initiator, such as ethyl 2-bromoisobutyrate.[3] |
| Low Temperature | The rate of polymerization is temperature-dependent. If the reaction is too slow, consider increasing the temperature. For many methacrylates, temperatures between 50-90 °C are effective.[4] However, be aware that excessively high temperatures can lead to side reactions.[5] |
| Inactive Catalyst | The copper catalyst may be oxidized (Cu(II)) and thus inactive for initiation. Ensure you are using the activator state (e.g., Cu(I)Br) and that it has been stored under inert conditions. If using a Cu(II) species, an appropriate reducing agent is necessary in techniques like ARGET ATRP.[6] |
| Poor Catalyst Solubility | The catalyst complex (copper salt and ligand) must be at least partially soluble in the reaction medium.[7] If the catalyst is not dissolving, consider changing the solvent or the ligand to improve solubility.[8] |
Problem 2: The polymerization starts but proceeds very slowly (retardation).
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Suboptimal [Catalyst]/[Initiator] Ratio | A low concentration of the catalyst relative to the initiator can lead to a slow polymerization. While a high catalyst concentration is often a drawback of ATRP, a certain amount is necessary for efficient control.[9] |
| Excess Deactivator (Cu(II)) | A high concentration of the deactivator (Cu(II) species) will shift the ATRP equilibrium towards the dormant species, slowing down the polymerization. This can happen if there is significant radical termination at the beginning of the reaction.[3] Consider starting with a lower initial concentration of Cu(II) or using a reducing agent to regenerate the Cu(I) activator. |
| Poor Solvent Choice | The solvent polarity can significantly impact the polymerization kinetics.[10][11] Generally, more polar solvents increase the rate of polymerization.[10] For methacrylate (B99206) ATRP, solvents like anisole (B1667542), N,N-dimethylformamide (DMF), and methyl ethyl ketone (MEK) have been used effectively.[4][6] |
Problem 3: Poor control over molecular weight and high polydispersity (Đ > 1.5).
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Slow Initiation | If the initiation is slower than propagation, new chains will be formed throughout the polymerization, leading to a broad molecular weight distribution. Use a highly efficient initiator for methacrylates, such as this compound or p-toluenesulfonyl chloride.[3][12] |
| High Radical Concentration | An excessively high concentration of radicals will lead to irreversible termination reactions, which broadens the polydispersity. This can be caused by too much catalyst, a very active catalyst for the given conditions, or too high a temperature. To mitigate this, you can decrease the amount of catalyst or lower the reaction temperature.[5] |
| Insufficient Deactivator | The deactivator (Cu(II) complex) is crucial for maintaining control. A low concentration of the deactivator leads to a higher radical concentration and more termination events. It is common practice to add a small amount of the Cu(II) species at the beginning of the polymerization to ensure a sufficient concentration of the deactivator. |
| High Monomer Conversion | Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the polydispersity due to side reactions and an increase in viscosity.[1] If narrow polydispersity is critical, consider stopping the reaction at a moderate conversion (e.g., 50-70%). |
Frequently Asked Questions (FAQs)
1. What are the ideal reaction conditions for ATRP of methacrylates?
There is no single set of "ideal" conditions, as the optimal parameters depend on the specific methacrylate monomer, the desired molecular weight, and the desired polymerization rate. However, a common starting point for the ATRP of methyl methacrylate (MMA) is a molar ratio of [MMA]:[Initiator]:[Cu(I)Br]:[Ligand] of 100:1:1:2.[4] Typical solvents include anisole or diphenyl ether, and a common reaction temperature is 90 °C.[4]
2. How do I choose the right solvent for my ATRP reaction?
The choice of solvent is critical as it affects both the solubility of the components (monomer, polymer, and catalyst) and the kinetics of the polymerization.[7] The polarity of the solvent influences the ATRP equilibrium constant (K_ATRP).[10][13] More polar solvents tend to increase the activation rate constant (k_act), leading to a faster polymerization.[11] However, this can sometimes come at the cost of reduced control.[10] It is important to choose a solvent that can solubilize the catalyst complex and the resulting polymer.
3. What is the optimal temperature for the polymerization of methacrylates via ATRP?
The optimal temperature is a balance between achieving a reasonable polymerization rate and minimizing side reactions. For many common methacrylates like MMA and 2-hydroxyethyl methacrylate (HEMA), temperatures in the range of 50 °C to 90 °C are often employed.[4] Higher temperatures increase the rate of propagation but also increase the likelihood of termination reactions and, for some methacrylates, depropagation.[5]
4. How can I purify my polymer after the reaction?
A common method for purifying the polymer is to first dissolve the reaction mixture in a suitable solvent like tetrahydrofuran (B95107) (THF). The copper catalyst can then be removed by passing the solution through a column of neutral alumina (B75360).[4] Following catalyst removal, the polymer is typically isolated by precipitation into a non-solvent, such as methanol (B129727) or heptane, and then dried under vacuum.[9]
Experimental Protocols
General Protocol for ATRP of Methyl Methacrylate (MMA)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
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Methyl methacrylate (MMA), inhibitor removed
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This compound (EBiB) (initiator)
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Copper(I) bromide (CuBr) (catalyst)
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N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
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Anisole (solvent)
Procedure:
-
Monomer and Solvent Preparation: MMA is passed through a column of basic alumina to remove the inhibitor. Anisole is dried over molecular sieves. Both are then deoxygenated by bubbling with argon for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). The flask is sealed, and the atmosphere is replaced with argon by performing three vacuum-argon cycles.
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Addition of Reagents: Deoxygenated anisole (e.g., 5 mL), deoxygenated MMA (e.g., 5 mL, ~47 mmol), and deoxygenated PMDETA (e.g., 0.2 mmol) are added to the Schlenk flask via argon-purged syringes.
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Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure it is completely free of oxygen.
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Initiation: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 90 °C). Once the temperature has stabilized and the solution is homogeneous, the initiator, EBiB (e.g., 0.1 mmol), is added via syringe.
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Polymerization: The reaction is allowed to proceed with stirring. Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC/GPC).
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Termination: The polymerization is terminated by cooling the flask and exposing the contents to air, which oxidizes the copper catalyst and quenches the polymerization.
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Purification: The reaction mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated into a large excess of a non-solvent like cold methanol, filtered, and dried under vacuum.
Visualizations
ATRP Equilibrium and Influencing Factors
Caption: Key factors influencing the ATRP equilibrium.
Experimental Workflow for ATRP
Caption: General experimental workflow for ATRP.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 14.139.213.3:8080 [14.139.213.3:8080]
- 7. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.unipd.it [research.unipd.it]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ATRP with Ethyl 2-bromoisobutyrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Atom Transfer Radical Polymerization (ATRP) using Ethyl 2-bromoisobutyrate as an initiator, specifically focusing on the causes and remedies for high polydispersity (Đ).
Frequently Asked Questions (FAQs)
Q1: What is a typical polydispersity (Đ) value for a well-controlled ATRP?
For a well-controlled ATRP, the polydispersity index (Đ), also known as the molecular weight distribution (Mw/Mn), is typically below 1.2.[1][2] Values approaching 1.1 or even lower are often achievable under optimized conditions. A higher Đ suggests a loss of control over the polymerization process.
Q2: Why is this compound (EBiB) a commonly used initiator for ATRP?
This compound is a popular initiator because its tertiary alkyl bromide structure allows for a fast and quantitative initiation of the polymerization.[3] For a polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation, ensuring that all polymer chains start growing simultaneously.[3]
Q3: Can the solvent choice impact the polydispersity of my polymerization?
Yes, the solvent can significantly affect the ATRP equilibrium. Generally, more polar solvents can increase the ATRP equilibrium constant.[4] However, in highly polar or protic media like water, challenges such as catalyst instability (disproportionation) and dissociation of the deactivator complex can arise, leading to poor control and higher polydispersity.[4][5][6]
Q4: How does temperature affect the control over ATRP?
Increasing the reaction temperature generally increases the rate of polymerization. While this can be desirable, excessively high temperatures can also promote side reactions such as chain transfer and termination, which lead to a loss of chain-end functionality and an increase in polydispersity.[7]
Q5: Is it possible to intentionally tune the polydispersity in ATRP?
Yes, methods exist to tailor polymer dispersity. One approach is to use a mixture of two ATRP initiators with different reactivities.[8][9] By varying the ratio of a highly reactive initiator (like a bromide-based one) to a less reactive one (like a chloride-based one), a spectrum of dispersity values can be achieved.[8]
Troubleshooting Guide: High Polydispersity (Đ > 1.3)
High polydispersity is a common issue in ATRP, indicating a loss of control over the polymerization. The following guide provides potential causes and corrective actions.
Problem: The final polymer has a high polydispersity index (Đ).
Below is a systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high polydispersity in ATRP.
Detailed Analysis of Potential Causes and Solutions
The table below summarizes common causes of high polydispersity and provides quantitative recommendations and corrective actions.
| Potential Cause | Detailed Explanation | Recommended Action & Parameters |
| 1. Impure Reagents | Impurities in the monomer (e.g., inhibitors), initiator, or solvent can react with the catalyst or growing polymer chains, leading to termination or uncontrolled initiation. Oxygen is a potent radical scavenger and must be rigorously excluded. | Monomer: Pass through a column of basic alumina (B75360) to remove inhibitor. Initiator (EBiB): Distill under reduced pressure if purity is questionable. Solvent: Use anhydrous grade and degas thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon, Nitrogen). |
| 2. Catalyst System Issues | The catalyst complex (e.g., CuBr/Ligand) is central to controlling the polymerization. An incorrect ratio of ligand to copper, impure components, or improper handling (e.g., exposure to air, which oxidizes Cu(I) to inactive Cu(II)) can severely impact control. The choice of ligand is also critical as it dictates the catalyst's activity and the position of the ATRP equilibrium.[10] | Purity: Use high-purity CuBr and ligand. Handling: Prepare the catalyst complex under an inert atmosphere (glovebox or Schlenk line). Ratios: A common starting point for the molar ratio is [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:2. Adjust as needed based on the monomer and ligand. For highly active catalysts (e.g., with Me6TREN ligand), much lower concentrations (ppm levels) can be used, but this requires more stringent conditions.[1] |
| 3. Inefficient Initiation | If the initiation from this compound is slower than propagation, new chains will be formed throughout the polymerization, leading to a broad molecular weight distribution. | Ensure the chosen catalyst is sufficiently active for the monomer at the reaction temperature. For some monomers, a more reactive initiator might be necessary, but EBiB is generally effective for common monomers like styrenes and (meth)acrylates.[11][12] |
| 4. Slow Deactivation | A low concentration of the deactivator (Cu(II) species) or a slow rate of deactivation (kdeact) allows the propagating radicals to exist for longer periods, increasing the probability of termination reactions.[4] Termination leads to "dead" polymer chains, which broadens the molecular weight distribution.[13][14] | Initially, a small amount of CuBr2 can be added to the reaction mixture (~5-10 mol % relative to CuBr) to ensure a sufficient initial concentration of the deactivator. The deactivator is also generated in situ as the polymerization begins.[11] |
| 5. High Monomer Conversion | At very high monomer conversions, the concentration of monomer becomes low, while the concentration of propagating radicals remains relatively constant. This increases the likelihood of radical-radical termination reactions, which contributes to the formation of dead chains and an increase in polydispersity.[14] | Aim for conversions below 95%. If high conversion is necessary, consider techniques that minimize termination, such as ARGET (Activators Regenerated by Electron Transfer) ATRP, which can maintain a very low radical concentration throughout the polymerization. |
| 6. Suboptimal Temperature | The temperature affects the rates of all reactions involved (initiation, propagation, termination, and deactivation). An excessively high temperature can increase the rate of termination and other side reactions relative to propagation.[7] | The optimal temperature is monomer-dependent. For styrene, polymerizations are often run at ~110°C, while for methacrylates, temperatures around 50-90°C are common.[11][12] If high polydispersity is observed, consider reducing the reaction temperature. |
Experimental Protocols
Protocol 1: Standard ATRP of Methyl Methacrylate (B99206) (MMA) using EBiB
This protocol provides a baseline for a well-controlled polymerization of MMA.
Materials:
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Methyl methacrylate (MMA), inhibitor removed
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This compound (EBiB)
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Copper(I) bromide (CuBr), 99.99%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled
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Anisole (B1667542) (anhydrous)
Procedure:
-
Monomer Preparation: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask, and alternate between vacuum and argon backfill three times to ensure an inert atmosphere.
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Add MMA (1.0 g, 10 mmol), anisole (1 mL), and PMDETA (20.8 µL, 0.1 mmol) via degassed syringes.
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Stir the mixture until the copper complex forms (the solution will turn green/blue and become homogeneous).
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Initiate the polymerization by adding EBiB (14.7 µL, 0.1 mmol) via a degassed syringe.
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Immerse the flask in a preheated oil bath at 70°C.
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Samples can be taken periodically with a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
To stop the polymerization, cool the flask and expose the mixture to air. Dilute with a suitable solvent (e.g., THF) and pass through a short column of neutral alumina to remove the copper catalyst before analysis.
Visualizing the ATRP Core Equilibrium
The control in ATRP is dictated by the equilibrium between active (propagating) and dormant species. A shift towards the dormant side is crucial for minimizing termination and achieving low polydispersity.
Caption: The core equilibrium and competing reactions in ATRP.
References
- 1. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tailoring polymer dispersity by mixing ATRP initiators - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01044A [pubs.rsc.org]
- 9. Tailoring polymer dispersity by mixing ATRP initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ATRP with Ethyl 2-bromoisobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Atom Transfer Radical Polymerization (ATRP), specifically focusing on slow initiation when using Ethyl 2-bromoisobutyrate (EBiB) as an initiator.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The polymerization is not starting or is extremely slow.
Question: I've assembled my ATRP reaction with this compound, but I'm seeing little to no monomer conversion even after several hours. What are the likely causes and how can I fix this?
Answer:
Slow or no initiation in an ATRP reaction is a common issue that can typically be traced back to a few key areas. The fundamental requirement for a successful ATRP is that the rate of initiation should be comparable to or faster than the rate of propagation.[1] If initiation is slow, it leads to a loss of control over the polymerization, resulting in polymers with high dispersity.
Here is a step-by-step troubleshooting guide to diagnose and resolve the problem:
-
Oxygen Inhibition: The most common culprit for inhibiting radical polymerizations is the presence of oxygen. The Cu(I) catalyst is readily oxidized to Cu(II) by oxygen, which prevents it from activating the initiator.
-
Solution: Ensure your entire system is deoxygenated. Use a minimum of three freeze-pump-thaw cycles for the monomer and solvent.[2] Assemble your reaction in a glovebox or under a constant stream of inert gas (Argon or Nitrogen). All glassware should be oven-dried and cooled under vacuum or inert gas.
-
-
Initiator Purity: this compound can degrade over time, especially if not stored properly, leading to impurities that can hinder initiation.
-
Solution: It is recommended to purify the initiator before use. Distillation under reduced pressure is a common method. Store the purified initiator under an inert atmosphere and in a refrigerator.
-
-
Catalyst/Ligand Complex Formation: The active catalyst is the complex formed between the copper(I) halide and the ligand. If this complex does not form correctly, initiation will be inefficient.
-
Solution: Ensure the ligand is pure and used in the correct stoichiometric ratio to the copper source. The mixture of CuBr and the ligand should be stirred in the deoxygenated solvent until a homogeneous solution is formed before adding the monomer and initiator. The color of the solution can be an indicator of the copper oxidation state; a properly formed Cu(I) complex solution is often colorless or slightly colored, while the presence of green or blue indicates oxidation to Cu(II).[2]
-
-
Solvent Polarity: The polarity of the solvent has a significant impact on the activation rate constant (kact).[3][4] More polar solvents generally lead to a faster activation of the initiator.
-
Solution: If you are using a nonpolar solvent like toluene, consider switching to a more polar solvent such as anisole, DMF, or DMSO, which can increase the activation rate constant by several orders of magnitude.[3]
-
Issue 2: The polymerization starts but proceeds slowly and/or results in a polymer with a broad molecular weight distribution (high dispersity).
Question: My ATRP with this compound is polymerizing, but the rate is very slow, and the resulting polymer has a high polydispersity index (PDI). What could be the cause?
Answer:
This issue often points to a problem with the equilibrium between the active (radical) and dormant species. For a well-controlled polymerization, this equilibrium needs to be managed carefully.
-
Insufficient Deactivator Concentration: A low concentration of the deactivator (Cu(II) complex) can lead to a higher concentration of propagating radicals. While this might seem to increase the rate, it also increases the likelihood of termination reactions, which leads to a loss of control and broader molecular weight distribution.[5]
-
Solution: Adding a small amount (5-10 mol% relative to the Cu(I) catalyst) of the Cu(II) halide (e.g., CuBr2) at the beginning of the reaction can help establish the equilibrium faster and maintain a low radical concentration, leading to better control.[5]
-
-
Temperature: The polymerization rate is temperature-dependent.[6]
-
Solution: Increasing the reaction temperature can increase the rate of polymerization. However, be aware that higher temperatures can also lead to more side reactions. The optimal temperature will depend on the monomer and solvent system. For styrene (B11656) with EBiB, polymerizations have been conducted at temperatures up to 110°C.[7]
-
-
Catalyst Activity: The choice of ligand significantly influences the activity of the copper catalyst.
-
Solution: If you are using a less active catalyst system, consider switching to a more active one. For example, ligands like Me6TREN and TPMA generally form more active catalysts than PMDETA or dNbpy.[8]
-
Quantitative Data Summary
The solvent choice has a dramatic effect on the activation rate constant (kact) for the initiation of ATRP with this compound (EBiB) catalyzed by a Cu(I)/TPMA complex.
| Solvent | Activation Rate Constant (kact) [mol-1 dm3 s-1] |
| DMSO | 3.14 x 105 |
| DMF | 1.05 x 105 |
| MeCN | 2.09 x 104 |
| Anisole | 1.91 x 103 |
| Ethyl Acetate | 9.41 x 102 |
| Data sourced from a kinetic study on the activation of EBiB by [CuITPMA]+.[3][4] |
Experimental Protocols
Protocol 1: Purification of this compound (EBiB)
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Procedure: a. Place the crude EBiB into the round-bottom flask. b. Apply a vacuum and heat the flask gently in an oil bath. c. Collect the fraction that distills at the correct boiling point and pressure (e.g., 58-60 °C at 20 mmHg). d. The purified EBiB should be stored under an inert atmosphere (e.g., in a Schlenk flask backfilled with Argon) and refrigerated.
Protocol 2: General Procedure for a Standard ATRP of Methyl Methacrylate (MMA) with EBiB
-
Catalyst Preparation: a. In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol). b. Seal the flask with a rubber septum, and evacuate and backfill with argon three times. c. Add a deoxygenated solvent (e.g., 5 mL of anisole) via a purged syringe. d. Add the ligand (e.g., PMDETA, 21 µL, 0.1 mmol) via a purged syringe. e. Stir the mixture under argon until a homogeneous, slightly colored solution is formed.
-
Reaction Mixture Preparation: a. In a separate, dry Schlenk flask, add the monomer (e.g., MMA, 5.0 g, 50 mmol) and the initiator (EBiB, 147 µL, 1.0 mmol). b. Deoxygenate this mixture by bubbling with argon for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Initiation: a. Using a purged syringe, transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst complex. b. Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring and Termination: a. Take samples periodically via a purged syringe to monitor monomer conversion by GC or 1H NMR. b. To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution should turn green/blue, indicating oxidation of the copper catalyst. c. The polymer can then be purified by precipitation into a non-solvent (e.g., cold methanol).
Visualizations
Caption: Troubleshooting decision tree for slow ATRP initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-bromoisobutyrate (EBiB) in Polymerization
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Ethyl 2-bromoisobutyrate (EBiB) as an initiator in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (EBiB), and why is it a common initiator?
This compound (EBiB) is a tertiary alkyl halide widely used as a "universal" initiator for the Atom Transfer Radical Polymerization (ATRP) of various monomers like styrenes, acrylates, and methacrylates.[1] Its popularity stems from its high initiation efficiency, which is crucial for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1] The tertiary alkyl bromide structure allows for a high activation rate constant (k_act), ensuring that all polymer chains start growing almost simultaneously.[1]
Q2: What are the most common side reactions when using EBiB in ATRP?
The primary goal of ATRP is to maintain a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species.[1] However, side reactions can disrupt this control. The most common side reactions include:
-
Termination Reactions: These occur when two propagating radicals combine or disproportionate, leading to "dead" polymer chains that can no longer grow. This is an irreversible process that broadens the molecular weight distribution.[1]
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Elimination Reactions: The initiator or the dormant polymer chain end can undergo elimination of HBr, forming an unsaturated chain end. This is more prevalent at higher temperatures.
-
Catalyst-Related Side Reactions: Disproportionation or other side reactions involving the catalyst complex (e.g., Cu(I)/Ligand) can alter its concentration and reactivity, affecting the polymerization control.
Q3: My polymerization resulted in a polymer with a high dispersity (Đ > 1.3). What could be the cause?
High dispersity is a common indicator that the polymerization was not well-controlled. Several factors related to the EBiB initiator and the overall reaction setup can contribute to this:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, leading to a broad distribution of chain lengths. While EBiB is generally a fast initiator, its efficiency can be compromised by impurities.
-
High Radical Concentration: An excessively high concentration of active radicals increases the probability of irreversible termination reactions.[1] This can be caused by using too much initiator or an inappropriate ratio of activator (e.g., Cu(I)Br) to deactivator (e.g., Cu(II)Br2).
-
Impurities: Oxygen is a potent inhibitor of radical polymerizations. Insufficient deoxygenation of the reaction mixture can lead to a long induction period and poor control. Water can also affect the catalyst activity.
Q4: How can I detect and quantify side reactions?
A combination of analytical techniques is typically employed to characterize the resulting polymer and identify evidence of side reactions.[2][3][4]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary tool for measuring molecular weight (Mn, Mw) and dispersity (Đ).[3] A high Đ value or the appearance of a "shoulder" or tailing in the high molecular weight region of the chromatogram can indicate chain termination or coupling reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining monomer conversion and can be used to analyze the polymer's end groups.[2][5] Loss of the terminal bromine atom or the appearance of unexpected signals can indicate side reactions like elimination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of monomer C=C bonds and the appearance of polymer backbone signals, helping to track reaction kinetics.[2][6]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can provide detailed information about the polymer chain structure and end groups, helping to identify fragments resulting from side reactions.
Troubleshooting Guide
This guide addresses common problems encountered during polymerization with EBiB.
| Problem / Observation | Potential Cause(s) | Recommended Actions & Solutions |
| High Dispersity (Đ > 1.3) | 1. Irreversible termination reactions due to high radical concentration.[1] 2. Slow initiation relative to propagation. 3. Impurities (e.g., oxygen, water) in the system. | 1. Decrease the initiator (EBiB) concentration. 2. Add a small amount of deactivator (e.g., Cu(II)Br₂) at the start of the reaction to establish the equilibrium faster. 3. Ensure all reagents are pure and properly degassed using techniques like freeze-pump-thaw cycles. |
| Bimodal or Multimodal GPC Trace | 1. Significant termination by coupling , leading to a peak at double the expected molecular weight. 2. Very slow initiation , causing a population of chains to start growing much later. 3. Thermal self-initiation of the monomer (common with styrene (B11656) at high temperatures).[7] | 1. Lower the reaction temperature. 2. Reduce the concentration of the catalyst and initiator. 3. For thermally sensitive monomers, consider photoinitiated ATRP or Activators Generated by Electron Transfer (AGET) ATRP.[8] |
| Low Initiator Efficiency / Higher than Theoretical Molecular Weight | 1. Loss of active initiator due to side reactions (e.g., elimination) before polymerization begins. 2. Incomplete initiation where a fraction of EBiB does not start a chain. 3. Impurities in EBiB or the reaction system consuming the catalyst or initiator. | 1. Confirm the purity of EBiB via NMR or GC before use. 2. Re-purify the monomer to remove inhibitors. 3. Ensure the reaction flask is properly sealed and maintained under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Halide End-Group Functionality | 1. Termination reactions that replace the terminal bromine. 2. Elimination of HBr from the chain end, especially at elevated temperatures. 3. Reaction with impurities or additives. | 1. Lower the polymerization temperature. 2. Use a more active catalyst system to ensure rapid deactivation, preserving the dormant chain end. 3. Analyze the polymer by ¹H NMR to quantify the end groups.[5] |
Visualizations
Troubleshooting Workflow for EBiB Polymerization
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 4. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Understanding ATRP Reaction Color Changes
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and understand the color changes that can occur during their ATRP experiments, specifically the common transition from brown to green.
Frequently Asked Questions (FAQs)
Q1: Why is my ATRP reaction changing color from an initial brown to green?
This color change is a characteristic visual indicator of a successful ATRP reaction and is directly related to the oxidation state of the copper catalyst.[1] The process involves the following:
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Activator State (Cu(I)): The reaction typically starts with a Cu(I) complex (e.g., CuBr complexed with a ligand), which acts as the activator. These Cu(I) complexes are often reddish-brown or dark brown.[2][3]
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Redox Reaction: The Cu(I) activator complex reacts with the alkyl halide initiator to form a propagating radical and a Cu(II) complex. This process oxidizes the copper from the +1 to the +2 state.
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Deactivator State (Cu(II)): The newly formed Cu(II) complex, known as the deactivator, is typically green or blue.[2][4] It can reversibly deactivate the growing polymer chain, which is the key to controlling the polymerization.
Therefore, as the polymerization initiates and progresses, the concentration of the green/blue Cu(II) deactivator species increases, causing the overall color of the reaction mixture to shift from brown to green.[1][2]
Q2: What do the different potential colors in my ATRP reaction signify?
The color of your reaction provides valuable insight into the state of the copper catalyst. The exact hue can be influenced by the specific ligand, solvent, and concentration.[5][6]
| Observed Color | Predominant Copper State | Implication for the Reaction |
| Red-Brown / Dark Brown | Cu(I) Complex | The reaction is in its initial state, rich in the activator species. This color is typical at the start of the polymerization.[2][3] |
| Brown / "Muddy" Green | Mixture of Cu(I) and Cu(II) | The polymerization is actively proceeding, with a healthy equilibrium between the activator and deactivator species.[2] |
| Green / Blue | Cu(II) Complex | A significant concentration of the deactivator is present. This is expected as the reaction progresses. However, a very rapid change to green can signal a problem.[4] |
| Black | Potentially Cu(0) | This may indicate an undesired reduction of the Cu(I) catalyst to elemental copper, which can be caused by factors like light sensitivity or other side reactions.[7] This can terminate the polymerization. |
Q3: My reaction turned green almost instantly and seems to have stopped. What does this mean?
A rapid transition to a deep green or blue color, especially if the polymerization stalls (i.e., no increase in viscosity or conversion), is a strong indication that the Cu(I) activator has been prematurely and excessively oxidized to the inactive Cu(II) state. The most common cause for this is the presence of oxygen in the reaction system.[1][2][4] Oxygen efficiently scavenges the Cu(I) species, converting it to Cu(II), which depletes the activator and prevents the initiation of new polymer chains.
ATRP Catalytic Cycle Diagram
Caption: The core equilibrium of ATRP, showing the transition between the Cu(I) activator and Cu(II) deactivator states.
Troubleshooting Guide
Problem: Rapid Color Change to Green and/or Stalled Polymerization
This is the most common issue related to ATRP color changes and is almost always linked to the premature oxidation of the Cu(I) catalyst.
| Potential Cause | Recommended Solution & Experimental Protocol |
| 1. Oxygen Contamination | Oxygen is a critical inhibitor of ATRP. Standard degassing may be insufficient. Protocol: Freeze-Pump-Thaw Cycles For rigorous oxygen removal, this is the preferred method.[4] 1. Assemble your reaction flask with all reagents (except initiator, if added last) and a stir bar, and seal it with a rubber septum or connect to a Schlenk line. 2. Freeze the contents of the flask using liquid nitrogen until completely solid. 3. Apply a high vacuum (≤50 mTorr) to the flask for 10-15 minutes to remove gases from the headspace. 4. Close the flask to the vacuum and thaw the contents in a water bath. You will see bubbles of dissolved gas being released. 5. Repeat this cycle at least three times to ensure all dissolved oxygen is removed. 6. Backfill the flask with an inert gas like argon or nitrogen. |
| 2. Impurities in Reagents | Water, peroxides in the monomer, or other impurities can react with and consume the Cu(I) catalyst.[4]Protocol: Reagent Purification • Monomer: Pass the monomer through a column of basic alumina (B75360) to remove acidic impurities and inhibitors. • Solvent: Use anhydrous solvents. If necessary, distill the solvent over an appropriate drying agent (e.g., CaH2 for toluene). • Ligand: If the ligand (e.g., bipyridine) is old or discolored, it can be purified by recrystallization.[4] |
| 3. Leaky Reaction Setup | A small leak in the system can continuously introduce oxygen, leading to gradual but persistent catalyst oxidation.Protocol: System Integrity Check • Ensure all glassware joints are properly sealed with high-vacuum grease. • Check rubber septa for punctures or degradation; use fresh septa for each reaction. • For ultimate control, consider using a flame-sealed ampule for the polymerization to create a perfectly closed system.[4] |
Problem: No Color Change or Very Slow Color Change
| Potential Cause | Recommended Solution |
| 1. Inefficient Initiation | This is common when using a macroinitiator, which has slower diffusion and steric hindrance compared to a small-molecule initiator.[4] The reaction of the macroinitiator with Cu(I) is much harder, leading to a very slow buildup of Cu(II).[4] |
| 2. Inactive Catalyst | The Cu(I) salt (e.g., CuBr) may have oxidized to Cu(II) during storage. Freshly purified Cu(I)Br is white, while oxidized material may appear greenish or blue. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing issues based on the observed rate of color change in an ATRP reaction.
References
Technical Support Center: Optimizing Initiation with Ethyl 2-bromoisobutyrate
Welcome to the technical support center for Ethyl 2-bromoisobutyrate (EBiB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Atom Transfer Radical Polymerization (ATRP) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EBiB) and why is it used in ATRP?
This compound is a widely used initiator in Atom Transfer Radical Polymerization (ATRP).[1][2] Its popularity stems from its tertiary alkyl halide structure, which provides a high activation rate constant (k_act).[1] This high activation rate is crucial for ensuring that all polymer chains start growing simultaneously, a key requirement for synthesizing polymers with controlled molecular weights and low polydispersity (Đ).[1] EBiB's stability and commercial availability make it a "universal" initiator suitable for a variety of monomers like styrenes, acrylates, and methacrylates.[1]
Q2: What is "initiation efficiency" and why is it important?
Initiation efficiency refers to the percentage of initiator molecules that successfully start a growing polymer chain. For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation.[1] High initiation efficiency is critical for achieving a predictable molecular weight (Mn) that increases linearly with monomer conversion and for obtaining a narrow molecular weight distribution (low Đ, typically 1.05-1.30).[1]
Q3: My ATRP reaction is not starting or is extremely slow. What are the common causes?
Several factors can inhibit or slow down the initiation of your ATRP reaction:
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Oxygen Contamination: ATRP is highly sensitive to oxygen, which can terminate the propagating radicals. It is essential to deoxygenate the reaction mixture thoroughly, typically by using several freeze-pump-thaw cycles or by purging with an inert gas like argon.[3]
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Catalyst Inactivity: The copper catalyst (e.g., Cu(I)Br) can be oxidized to the inactive Cu(II) state by oxygen. Ensure the catalyst is pure and handled under inert conditions.
-
Impure Reagents: Impurities in the monomer (e.g., inhibitor not removed), solvent, or the EBiB initiator itself can interfere with the reaction. Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors before use.[4]
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Incorrect Temperature: The reaction temperature affects the rate of polymerization.[5] While higher temperatures can increase the rate, they can also lead to side reactions.[5] The optimal temperature depends on the specific monomer, solvent, and catalyst system being used.[3][6]
Q4: The polydispersity (Đ) of my polymer is high (>1.5). How can I improve it?
High polydispersity often points to poor control over the polymerization, which can be related to initiation:
-
Slow Initiation: If the initiation is slower than propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths. Ensure your catalyst system is active and the conditions are optimized for rapid initiation.
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Insufficient Deactivator: The deactivator (Cu(II) species) is crucial for reversibly terminating the growing chains and maintaining a low concentration of active radicals.[1] An insufficient amount of deactivator can lead to irreversible termination reactions and a loss of control. Sometimes, adding a small amount of Cu(II) at the beginning of the reaction can improve control.
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Side Reactions: At elevated temperatures, side reactions such as chain transfer can become more prominent, leading to higher polydispersity.[5] Consider lowering the reaction temperature if possible.[7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues related to EBiB initiation efficiency.
| Symptom | Potential Cause | Recommended Action |
| No Polymerization | 1. Oxygen in the system: The radical nature of ATRP makes it highly sensitive to oxygen. | 1. Improve deoxygenation protocol: Use a minimum of three freeze-pump-thaw cycles for the entire reaction mixture.[3] Ensure a positive pressure of high-purity inert gas (Argon or Nitrogen). |
| 2. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II). | 2. Use freshly purified Cu(I)Br.[8] Ensure all transfers of catalyst, ligand, monomer, and initiator are done under an inert atmosphere. | |
| 3. Inhibitor in Monomer: Commercial monomers contain inhibitors to prevent spontaneous polymerization. | 3. Purify the monomer immediately before use by passing it through a column of basic alumina or by vacuum distillation.[4] | |
| Slow Polymerization | 1. Low Temperature: The activation energy for initiation is not being met. | 1. Gradually increase the reaction temperature. The optimal temperature is system-dependent (e.g., 50-90 °C for various systems).[3] |
| 2. Poor Catalyst/Ligand Solubility: The catalyst complex is not fully dissolved in the solvent. | 2. Choose a solvent that effectively dissolves the copper complex. Polar solvents like DMF or DMSO can increase solubility and reaction rates.[9] | |
| 3. Low Catalyst Concentration: Insufficient catalyst leads to a low concentration of active species. | 3. While reducing catalyst is a goal (e.g., ARGET or ICAR ATRP), ensure enough is present for efficient initiation.[10] Standard protocols often use a 1:1 molar ratio of initiator to catalyst.[3] | |
| High Polydispersity (Đ > 1.5) | 1. Slow Initiation: Initiation rate is significantly slower than the propagation rate. | 1. Ensure a highly active catalyst system. The choice of ligand (e.g., PMDETA, Me6-TREN) significantly impacts the activation rate constant.[11][12] |
| 2. Side Reactions: Chain transfer or termination reactions are occurring. | 2. Lower the reaction temperature.[7] Limit monomer conversion to below 90%, as side reactions are more prevalent at high conversions. | |
| 3. Impure Initiator: Impurities in EBiB can lead to uncontrolled initiation events. | 3. Purify EBiB by distillation if its purity is questionable. | |
| Molecular Weight Doesn't Match Theory | 1. Poor Initiation Efficiency: Not all initiator molecules are starting a polymer chain. | 1. Re-evaluate the catalyst system and deoxygenation process. Ensure rapid and quantitative initiation. |
| 2. Chain Transfer: Reactions with solvent, monomer, or impurities are terminating chains prematurely. | 2. Select a solvent with a low chain transfer constant. Ensure all reagents are of high purity. |
Experimental Protocols
Protocol 1: Typical ATRP of Methyl Methacrylate (B99206) (MMA) using EBiB
This protocol is a representative example for synthesizing poly(methyl methacrylate) (PMMA).
Materials:
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Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBiB)
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Copper(I) bromide (CuBr)
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N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
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Toluene (B28343) (or other suitable solvent)
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Argon or Nitrogen gas
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Schlenk flask and standard glassware
Procedure:
-
Add CuBr (0.134 g, 0.932 mmol) and a magnetic stir bar to a dry Schlenk flask.
-
Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
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Under a positive pressure of inert gas, add toluene (10 mL), MMA (10 mL, 93.6 mmol), and PMDETA (0.279 g, 1.87 mmol).
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Subject the reaction mixture to another three freeze-pump-thaw cycles to ensure it is free of oxygen.
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Place the flask in a preheated oil bath set to the desired temperature (e.g., 90 °C) and stir.
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Inject the initiator, EBiB (0.136 mL, 0.936 mmol), into the flask to start the polymerization.
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Take samples periodically using a degassed syringe to monitor monomer conversion (by NMR or GC) and molecular weight (by SEC/GPC).[1]
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To terminate the polymerization, cool the flask and expose the mixture to air. This oxidizes the Cu(I) catalyst, stopping the reaction.
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Dilute the mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent like cold methanol (B129727) or hexane.
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Filter and dry the resulting polymer under vacuum.
Quantitative Data: Representative ATRP Conditions
The following table summarizes typical reaction conditions for ATRP using EBiB as the initiator for different monomers. Note that these are starting points and may require further optimization.
| Parameter | Poly(methyl methacrylate) (PMMA) | Poly(styrene) (PSt) | Poly(2-hydroxyethyl methacrylate) (PHEMA) |
| Monomer | MMA | Styrene | HEMA |
| Initiator | EBiB | EBiB | EBiB |
| Catalyst | CuBr | CuBr | CuBr |
| Ligand | PMDETA | PMDETA | PMDETA |
| Solvent | Toluene | Xylene | Methanol/2-Butanone |
| [M]:[I]:[Cu]:[L] Ratio | 100 : 1 : 1 : 2 | 100 : 1 : 1 : 2 | 100 : 1 : 1 : 2 |
| Temperature (°C) | 90 | 110 | 50 |
| Time (h) | ~5 (for ~90% conversion) | Varies | 4 |
| Expected Đ | < 1.2 | < 1.1 | < 1.3 |
| Reference | [6] | [3] |
Visualizations
Caption: ATRP mechanism showing the equilibrium between active radicals and dormant species.
Caption: Troubleshooting workflow for low initiation efficiency in ATRP.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Purification of Polymers after ATRP with EBiB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of copper catalysts after Atom Transfer Radical Polymerization (ATRP) initiated with Ethyl α-bromoisobutyrate (EBiB).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your polymer.
Problem: My polymer solution is still blue/green after passing it through an alumina (B75360) column.
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Possible Cause 1: Column Overload. The amount of alumina may be insufficient to adsorb all the copper catalyst.
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Solution: Increase the amount of alumina in your column. A general guideline is to use a significant excess by weight of alumina relative to the amount of copper catalyst used in the polymerization. For particularly high concentrations of copper, you may need to pass the polymer solution through the column a second time.[1]
-
-
Possible Cause 2: Incomplete Oxidation of Copper(I). Alumina is more effective at binding the oxidized Cu(II) species than the Cu(I) species.[1]
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Possible Cause 3: Polymer Polarity. For polar polymers, the copper complex may have a lower affinity for the alumina compared to the polymer itself, leading to inefficient removal.[1]
Problem: I am having trouble precipitating my polymer to remove the catalyst.
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Possible Cause 1: Incorrect Solvent/Non-solvent System. The chosen non-solvent may have some solubility for your polymer, or it may not be fully miscible with the solvent in which your polymer is dissolved.
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Solution: The ideal non-solvent should be a poor solvent for the polymer but miscible with the solvent the polymer is dissolved in.[2] For example, if your polymer is dissolved in a non-polar solvent like toluene, a polar non-solvent like cold methanol (B129727) is often effective.[3] Conversely, for a polymer in a polar solvent like DMF, a non-polar non-solvent like diethyl ether or hexane (B92381) might be suitable.[4] It is often necessary to empirically test a few solvent/non-solvent pairs.
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Possible Cause 2: Insufficient Volume of Non-solvent. Not adding enough non-solvent will result in incomplete precipitation.
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Solution: A general rule of thumb is to use a 5 to 10-fold excess volume of the non-solvent relative to the polymer solution.[4] The polymer solution should be added dropwise to the vigorously stirred non-solvent.
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Possible Cause 3: Low Polymer Concentration. If the polymer solution is too dilute, precipitation may be inefficient.
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Solution: Concentrate the polymer solution by removing some of the solvent under reduced pressure before adding it to the non-solvent.
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Problem: My final polymer product is sticky and difficult to handle.
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Possible Cause: Low Glass Transition Temperature (Tg). The polymer may have a Tg that is at or below room temperature, making it inherently sticky. This can also make it more difficult to remove the copper catalyst.[5]
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Solution: After purification by other means (e.g., column chromatography), try precipitating the polymer in a very cold non-solvent. Cooling the non-solvent with an ice bath or dry ice/acetone bath can sometimes help to solidify the polymer. If the polymer remains sticky, drying it under high vacuum for an extended period can help remove any residual solvent that may be acting as a plasticizer.
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the copper catalyst after an ATRP reaction?
A1: The most common and effective methods include:
-
Column Chromatography: Passing the polymer solution through a column packed with a stationary phase like alumina (neutral or basic) or silica (B1680970) gel.[3][6]
-
Precipitation: Precipitating the polymer from its solution by adding a non-solvent. This is often done multiple times to improve purity.
-
Liquid-Liquid Extraction: Using an aqueous solution containing a chelating agent like EDTA or ammonia (B1221849) to extract the copper into the aqueous phase, leaving the polymer in the organic phase.[1]
-
Ion-Exchange Resins: Stirring the polymer solution with an acidic ion-exchange resin which binds the copper catalyst.[1][7]
Q2: How do I choose between neutral and basic alumina for column chromatography?
A2: The choice depends on the nature of your polymer. If your polymer has functional groups that are sensitive to basic conditions (e.g., esters that could be hydrolyzed), it is safer to use neutral alumina.[1][8] For most other polymers, basic alumina is also effective.
Q3: How can I tell if all the copper has been removed?
A3: A good visual indication is the disappearance of the characteristic blue or green color of the copper complex, resulting in a colorless polymer solution and a white polymer after precipitation. For quantitative analysis, techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) can be used to determine the residual copper concentration in your polymer sample.[1]
Q4: Is it necessary to remove the ligand as well?
A4: Yes, for most applications, especially in the biomedical field, it is crucial to remove both the copper and the ligand, as the ligands can also be toxic. Most of the recommended purification methods will remove the copper-ligand complex together.
Q5: I am working with a hydrophilic polymer. What is the best way to remove the copper catalyst?
A5: Removing copper from hydrophilic polymers can be challenging. While column chromatography can be attempted, dialysis is often a more effective method for water-soluble polymers.[1] It is a slow process but can effectively remove the copper complex and other small molecules like unreacted monomer.[1]
Data Presentation
The efficiency of different copper removal techniques can be compared based on the residual copper content in the final polymer and the overall polymer recovery yield.
| Purification Method | Polymer | Residual Copper (ppm) | Polymer Yield (%) | Reference |
| Alumina Column | Polystyrene | < 200 | > 90 | [3] |
| Precipitation (in Methanol) | Polystyrene | < 500 | > 95 | [3] |
| Precipitation (in Basic Medium) | Amino-functionalized Polymethacrylate | ~ 5 | > 90 | [9] |
| Ion-Exchange Resin (Dowex) | Polystyrene | < 200 | > 90 | [3] |
| Liquid-Liquid Extraction | Amino-functionalized Polymethacrylate | Variable | > 90 | [9] |
Note: The efficiency of each method can vary significantly depending on the specific polymer, ligand, solvent system, and experimental conditions.
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Protocol 1: Column Chromatography using Alumina
-
Preparation:
-
At the end of the polymerization, open the reaction flask to air to ensure the oxidation of Cu(I) to Cu(II). The solution should turn blue or green.
-
Dilute the viscous polymer solution with a suitable solvent (e.g., THF, dichloromethane) to reduce its viscosity and ensure easy passage through the column.
-
-
Column Packing:
-
Select a glass column of appropriate size. As a rule of thumb, use about 50-100 g of alumina per gram of polymer, depending on the initial catalyst concentration.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with the chosen solvent, then slowly add the alumina as a slurry to ensure even packing without air bubbles.
-
Allow the alumina to settle, and then add another thin layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Purification:
-
Carefully load the diluted polymer solution onto the top of the column.
-
Allow the solution to enter the alumina bed.
-
Begin eluting with the chosen solvent. The colored copper complex should adsorb at the top of the column, while the colorless polymer solution elutes.
-
Collect the fractions containing the polymer. The elution can be monitored by TLC if applicable.
-
-
Polymer Recovery:
-
Combine the polymer-containing fractions.
-
Remove the solvent using a rotary evaporator.
-
Precipitate the concentrated polymer solution in a suitable non-solvent (e.g., cold methanol, hexane).
-
Collect the purified polymer by filtration and dry under vacuum.
-
Protocol 2: Precipitation
-
Preparation:
-
After the polymerization is complete and the solution has been exposed to air, concentrate the polymer solution by removing some of the solvent via rotary evaporation. This will improve the precipitation efficiency.
-
-
Precipitation:
-
In a separate beaker, add a 10-fold volume of a suitable non-solvent (e.g., cold methanol for polystyrene in toluene).
-
While stirring the non-solvent vigorously, add the concentrated polymer solution dropwise using a dropping funnel or a pipette.
-
A precipitate of the polymer should form immediately.
-
-
Isolation and Washing:
-
Continue stirring for about 20-30 minutes to ensure complete precipitation.
-
Collect the polymer by filtration using a Buchner funnel.
-
Wash the polymer cake with fresh non-solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved. For polymers with low Tg, drying at room temperature for a longer period is recommended.
-
Protocol 3: Liquid-Liquid Extraction
-
Preparation:
-
Dilute the polymer solution with a water-immiscible organic solvent (e.g., dichloromethane, toluene).
-
-
Extraction:
-
Transfer the diluted polymer solution to a separatory funnel.
-
Add an equal volume of an aqueous extraction solution (e.g., 0.1 M EDTA solution or a dilute aqueous ammonia solution).
-
Shake the funnel vigorously for several minutes, periodically venting to release any pressure buildup.
-
Allow the two layers to separate. The aqueous layer, containing the copper complex, will be colored.
-
Drain the aqueous layer.
-
Repeat the extraction with fresh aqueous solution until the aqueous layer is colorless.
-
-
Washing and Drying:
-
Wash the organic layer with deionized water to remove any residual extraction agent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Polymer Recovery:
-
Remove the solvent by rotary evaporation and precipitate the polymer as described in Protocol 2.
-
Protocol 4: Use of Ion-Exchange Resin
-
Preparation:
-
Choose a suitable acidic ion-exchange resin (e.g., Dowex MSC-1).
-
Wash the resin with the solvent used for the polymerization to remove any impurities and to swell the resin.
-
-
Purification:
-
Dilute the polymer solution with a suitable solvent to reduce viscosity.
-
Add the washed ion-exchange resin to the polymer solution (a significant excess by weight is recommended).
-
Stir the mixture at room temperature. The rate of copper removal depends on the solvent, temperature, and the specific copper-ligand complex.[3] The progress can be monitored by observing the color of the solution.
-
Continue stirring until the solution becomes colorless. This may take from a few hours to overnight.
-
-
Isolation:
-
Remove the resin beads by filtration.
-
-
Polymer Recovery:
-
Recover the polymer from the filtrate by solvent evaporation and precipitation as described in Protocol 2.
-
Visualizations
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: Workflow for copper catalyst removal using column chromatography.
Caption: Workflow for copper catalyst removal by precipitation.
Caption: Workflow for copper catalyst removal via liquid-liquid extraction.
Caption: Workflow for copper catalyst removal using an ion-exchange resin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2-bromoisobutyrate in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ethyl 2-bromoisobutyrate (EBiB) as an initiator in Atom Transfer Radical Polymerization (ATRP). It is designed for researchers, scientists, and drug development professionals to help identify and resolve issues arising from initiator impurities.
Troubleshooting Guide
Q1: My ATRP reaction is uncontrolled, resulting in a high polydispersity index (PDI > 1.5). What could be the cause related to my this compound (EBiB) initiator?
A1: An uncontrolled polymerization characterized by a high PDI is a common issue often linked to the purity of the initiator. Several impurities in EBiB can lead to poor control over the polymerization:
-
2-Bromo-2-methylpropionic Acid: This is a common impurity from the synthesis or hydrolysis of EBiB. While it can initiate polymerization, its initiation efficiency is lower than that of EBiB. This discrepancy in initiation rates leads to the continuous start of new polymer chains throughout the reaction, resulting in a broad molecular weight distribution. Acidic impurities can also react with the copper catalyst, affecting its performance.
-
Water: Moisture can hydrolyze EBiB to 2-bromo-2-methylpropionic acid and ethanol (B145695). Water can also affect the stability of the copper catalyst complex, leading to a loss of control. For sensitive ATRP reactions, the water content in the initiator should be kept to a minimum.
-
Residual Ethanol: Ethanol, a starting material in EBiB synthesis, can interfere with the polymerization. While ATRP can be conducted in protic media, the presence of uncontrolled amounts of alcohol from the initiator can alter the solvent polarity and affect the catalyst's activity and solubility, leading to poor control.
Q2: My polymerization reaction is very slow or does not initiate at all. Could my EBiB be the problem?
A2: Yes, a stalled or significantly slowed polymerization can be a result of initiator impurities.
-
Acidic Impurities: As mentioned, 2-bromo-2-methylpropionic acid can react with the nitrogen-based ligands of the copper catalyst, protonating them. This disrupts the coordination of the ligand to the copper center, reducing the catalyst's activity and hindering the initiation of the polymerization.
-
Other Synthesis Byproducts: Depending on the synthetic route used to produce EBiB, other byproducts may be present that can poison the catalyst.
Q3: I observe a rapid color change in my reaction mixture from the typical dark brown/green of the Cu(I)/Cu(II) complex to a persistent green or blue color shortly after adding the initiator. What does this indicate?
A3: A rapid and irreversible color change to green or blue suggests a fast oxidation of the Cu(I) catalyst to Cu(II). This is often a sign of impurities in the reaction. In the context of the initiator, this could be due to:
-
Excessive Acidic Impurities: The reaction between the acidic impurity and the catalyst complex can promote the oxidation of Cu(I).
-
Presence of Oxidizing Impurities: While less common, the presence of oxidizing agents in your EBiB could also lead to the rapid oxidation of the catalyst.
A high concentration of Cu(II) will shut down the polymerization as there will be an insufficient amount of the Cu(I) activator to maintain the radical equilibrium.
Q4: How can I confirm that my EBiB is impure and what are the acceptable purity levels?
A4: The purity of EBiB can be assessed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC Analysis: GC can be used to separate and quantify the percentage of EBiB and volatile impurities. For most ATRP applications, a purity of >98% is recommended.
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to identify and quantify impurities. The spectrum of pure EBiB is well-defined, and the presence of unexpected peaks can indicate impurities like residual ethanol or 2-bromoisobutyric acid.
For highly sensitive polymerizations, especially in pharmaceutical applications, even higher purity may be required, with specific limits on certain impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound (EBiB)?
A1: The most common impurities found in EBiB are typically related to its synthesis and handling:
-
2-Bromo-2-methylpropionic acid: A precursor and hydrolysis product.
-
Ethanol: A reactant in the esterification step of EBiB synthesis.
-
Water: Absorbed from the atmosphere or present as a byproduct of the synthesis.
-
Isobutyric acid derivatives: From incomplete bromination of the starting material.
Q2: What is the effect of water as an impurity in EBiB on my ATRP reaction?
A2: Water can have a dual effect on ATRP. In small, controlled amounts, it can sometimes increase the polymerization rate in organic solvents. However, as an uncontrolled impurity in EBiB, it is detrimental as it leads to the hydrolysis of the initiator into 2-bromo-2-methylpropionic acid and ethanol, both of which negatively impact the polymerization control. For consistent results, it is crucial to use dry EBiB.
Q3: Can I use EBiB that has been stored for a long time?
A3: EBiB can hydrolyze over time, especially if not stored under anhydrous and inert conditions. It is recommended to store EBiB in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Before use, especially after prolonged storage, it is advisable to re-purify the initiator or at least check its purity by GC or NMR.
Q4: Is purification of commercial EBiB always necessary?
A4: For many standard ATRP reactions, high-purity commercial EBiB (>98%) can be used as received. However, for polymerizations requiring a high degree of control (e.g., for block copolymers with low PDI or for kinetic studies), purification is highly recommended to remove residual acidic impurities and water.
Data Presentation
Table 1: Summary of Common Impurities in this compound and their Effect on ATRP
| Impurity | Common Source | Effect on ATRP | Recommended Level |
| 2-Bromo-2-methylpropionic acid | Synthesis byproduct, hydrolysis | Acts as a less efficient initiator, leading to high PDI. Can react with catalyst. | As low as possible |
| Water | Hydrolysis, atmospheric absorption | Hydrolyzes EBiB, affects catalyst stability. | < 50 ppm for sensitive systems |
| Ethanol | Unreacted starting material | Alters solvent polarity, can affect catalyst performance. | < 0.1% |
| Ethyl isobutyrate | Incomplete bromination of starting material | Inert, but reduces the effective concentration of the initiator. | < 1% |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes a standard procedure for removing acidic impurities and water from EBiB.
Materials:
-
This compound (commercial grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
-
Calcium hydride (CaH₂)
Procedure:
-
Washing:
-
In a separatory funnel, wash the EBiB with an equal volume of saturated NaHCO₃ solution to neutralize acidic impurities. Shake gently and release the pressure frequently.
-
Separate the organic layer.
-
Wash the organic layer two to three times with deionized water to remove any remaining salts and bicarbonate.
-
-
Drying:
-
Transfer the washed EBiB to a clean, dry flask and add anhydrous MgSO₄ or CaCl₂.
-
Swirl the flask and let it stand for at least one hour (or overnight) to remove dissolved water.
-
-
Distillation:
-
Filter the dried EBiB into a round-bottom flask.
-
Add a small amount of CaH₂ to the flask to ensure complete dryness.
-
Perform a vacuum distillation to purify the EBiB. Collect the fraction boiling at the correct temperature and pressure (Boiling point: 145-147 °C at atmospheric pressure).
-
-
Storage:
-
Store the purified EBiB over molecular sieves in a sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator).
-
Protocol 2: General Procedure for ATRP of Styrene (B11656) using Purified EBiB
This protocol provides a typical setup for a controlled polymerization of styrene.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Purified this compound (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (or another suitable solvent)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup:
-
Place a magnetic stir bar in a Schlenk flask and flame-dry it under vacuum. Allow it to cool to room temperature under an inert atmosphere.
-
-
Reagent Preparation:
-
In the flask, add CuBr (e.g., 0.1 mmol).
-
Add the desired amount of deoxygenated anisole and styrene (e.g., 10 mmol).
-
Add the ligand, PMDETA (e.g., 0.1 mmol), via a syringe. The solution should turn dark brown as the catalyst complex forms.
-
-
Deoxygenation:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Initiation:
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).
-
Inject the purified EBiB (e.g., 0.1 mmol) into the reaction mixture to start the polymerization.
-
-
Monitoring and Termination:
-
Take samples periodically via a degassed syringe to monitor the monomer conversion (by GC or NMR) and the evolution of molecular weight and PDI (by GPC).
-
To stop the polymerization, cool the flask and expose the reaction mixture to air. The solution will turn green/blue as the copper catalyst is oxidized.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
Visualizations
Figure 1. Experimental workflow for the purification of this compound and its subsequent use in a typical ATRP reaction.
Figure 2. A logical relationship diagram for troubleshooting common ATRP issues related to this compound impurities.
Validation & Comparative
A Researcher's Guide to GPC Analysis of Polymers from Ethyl 2-Bromoisobutyrate Initiated ATRP
For researchers, scientists, and drug development professionals engaged in polymer synthesis, Atom Transfer Radical Polymerization (ATRP) offers a robust method for creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The choice of initiator is a critical parameter in any ATRP experiment, directly influencing the characteristics of the resulting polymer. This guide provides a comprehensive comparison of polymers synthesized using the versatile initiator, Ethyl 2-bromoisobutyrate (EBiB), with alternatives, supported by experimental data from Gel Permeation Chromatography (GPC) analysis.
Performance Comparison: this compound vs. Alternative Initiators
This compound is a widely used and highly efficient initiator for the ATRP of a broad range of monomers, including styrenes and (meth)acrylates.[1] Its popularity stems from its ability to produce polymers with predictable molecular weights and low polydispersity indices (PDI, Mw/Mn). A key alternative for comparison is 2-bromoisobutyryl bromide (BIBB), which is often used to functionalize surfaces to create macroinitiators for "grafting from" polymerizations.[1]
The following tables summarize GPC data for polymers synthesized using EBiB and compare its performance with other initiators for the polymerization of common monomers.
Table 1: GPC Data for Polymers Synthesized via ATRP using this compound (EBiB) Initiator
| Monomer | Catalyst System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Methyl Methacrylate (B99206) (MMA) | CuBr/N-propyl-2-pyridylmethanimine | 8,760 | 1.15 | |
| Styrene | CuBr/PMDETA | Not Specified | 1.04 | [2] |
| 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) | CuBr/HMTETA | Not Specified | < 1.3 | |
| Methyl Acrylate (MA) | Cu(I)/Me6TREN | 3,700 | 1.15 | [3] |
Table 2: Comparative GPC Data for ATRP of Methyl Methacrylate (MMA) with Different Initiators
| Initiator | Catalyst System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| This compound (EBiB) | CuCl2/PMDETA/Sn(EH)2 | 23,000 | 1.45 | [4] |
| Alkyl Dithiocarbamate (MANDC) | CuBr/bpy | 18,170 | 1.16 | [4] |
| a,a-Dichlorotoluene (DCT) | CuCl/bipy | Not Specified | < 1.3 | [5] |
Table 3: Comparative GPC Data for ATRP of Styrene with Different Initiators
| Initiator | Catalyst System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| This compound (EBiB) | CuBr/PMDETA | Not Specified | 1.04 | [2] |
| Ethylene bis(2-bromoisobutyrate) | CuBr/PMDETA | Not Specified | < 1.3 (at low conversion) | [6] |
| a,a-Dichlorotoluene (DCT) | CuCl/bipy | Not Specified | < 1.3 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful polymer synthesis. Below are representative protocols for ATRP using this compound as an initiator.
Protocol 1: ATRP of Methyl Methacrylate (MMA) using this compound
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBiB)
-
Copper(I) bromide (CuBr)
-
N-propyl-2-pyridylmethanimine (ligand)
-
Toluene (B28343) (solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuBr (0.134 g, 9.32 × 10-4 moles) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under a nitrogen flow, add toluene (10 mL), MMA (10 mL, 9.36 × 10-2 moles), and N-propyl-2-pyridylmethanimine (0.279 g, 1.87 × 10-3 moles).
-
Subject the solution to three additional freeze-pump-thaw cycles.
-
Heat the flask to 90 °C in a preheated oil bath with constant stirring.
-
Once the temperature has stabilized, add the initiator, this compound (0.136 mL, 9.36 × 10-4 moles), via a degassed syringe. This marks the start of the polymerization (t=0).
-
Take samples periodically using a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and molecular weight evolution (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
The polymer can be isolated by precipitation in a suitable non-solvent (e.g., cold methanol) and dried under vacuum.
Protocol 2: GPC Analysis of the Resulting Polymer
Instrumentation:
-
Gel Permeation Chromatograph (GPC) equipped with a refractive index (RI) detector.
-
GPC columns suitable for the analysis of the synthesized polymer in the chosen eluent (e.g., polystyrene-divinylbenzene columns).
-
Solvent for elution (e.g., Tetrahydrofuran - THF).
Procedure:
-
Prepare a dilute solution of the polymer sample in the GPC eluent (e.g., 1-2 mg/mL in THF).
-
Filter the sample solution through a syringe filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter.
-
Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate) standards).
-
Inject the filtered polymer solution into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Visualizing the Process: From Polymerization to Analysis
The following diagrams illustrate the key workflows and relationships in ATRP and subsequent GPC analysis.
Caption: Experimental workflow for Atom Transfer Radical Polymerization (ATRP).
Caption: Workflow for Gel Permeation Chromatography (GPC) analysis of polymers.
Caption: Logical relationship between initiator choice and resulting polymer properties in ATRP.
References
A Researcher's Guide to Determining the Molecular Weight of Polymers Synthesized with EBiB
For scientists and researchers engaged in the synthesis of novel polymers for drug development and other advanced applications, the use of Ethyl α-bromoisobutyrate (EBiB) as an initiator in Atom Transfer Radical Polymerization (ATRP) offers exceptional control over polymer architecture. A critical aspect of characterizing these polymers is the accurate determination of their molecular weight. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
EBiB is a highly efficient and versatile initiator for ATRP, enabling the synthesis of a wide range of polymers, including styrenes, acrylates, and methacrylates, with predetermined molecular weights and low dispersity (Đ). The controlled nature of ATRP allows for the predictable synthesis of polymers where the molecular weight is directly related to the monomer to initiator ratio. However, experimental verification of the molecular weight is crucial for ensuring the quality and desired properties of the synthesized polymer.
Comparative Analysis of Molecular Weight Determination Techniques
The selection of an appropriate analytical technique for determining the molecular weight of EBiB-synthesized polymers depends on various factors, including the expected molecular weight range, the desired accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most widely used methods.
| Technique | Principle | Typical Molecular Weight Range (Da) | Accuracy | Dispersity (Đ) Information | Throughput | Key Advantages | Key Limitations |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume in solution. | 10² - 10⁷ | Relative to standards | Yes | High | Robust, widely available, provides molecular weight distribution. | Calibration with standards of similar chemistry is required for accurate results. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Soft ionization of polymer molecules followed by mass-to-charge ratio analysis. | 10² - 10⁵ | Absolute | Yes (for low Đ) | Moderate | Provides absolute molecular weight, information on end-groups and polymer structure. | Mass discrimination can occur for high molecular weight and highly polydisperse samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the ratio of end-group signals to repeating monomer unit signals. | Up to ~50,000 | Absolute (for Mₙ) | No | High | Provides absolute number-average molecular weight (Mₙ), structural information. | Accuracy decreases with increasing molecular weight due to low signal intensity of end-groups. |
| Static Light Scattering (SLS) | Measurement of the time-averaged intensity of scattered light from a polymer solution. | 10³ - 10⁷ | Absolute (for Mₙ) | No | Low | Provides absolute weight-average molecular weight (Mₙ), no need for calibration. | Requires accurate knowledge of the refractive index increment (dn/dc). |
| Viscometry | Measurement of the viscosity of a polymer solution to determine the intrinsic viscosity. | 10³ - 10⁷ | Relative (requires Mark-Houwink parameters) | No | Moderate | Simple, low-cost. | Provides viscosity-average molecular weight (Mᵥ), requires known Mark-Houwink constants. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the key techniques discussed.
Gel Permeation Chromatography (GPC/SEC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.
-
Dissolve the polymer in an appropriate solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF)) to a final concentration of 1-2 mg/mL.[1]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking to prevent polymer degradation.[1]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[2]
-
-
Instrumentation and Analysis:
-
Equilibrate the GPC system with the mobile phase at a constant flow rate.
-
Inject the filtered sample solution into the GPC system.
-
The separation of polymer molecules occurs in the column based on their size in solution, with larger molecules eluting first.[3]
-
A differential refractive index (DRI) detector is commonly used to monitor the concentration of the eluting polymer.[4]
-
Generate a calibration curve using a series of well-characterized polymer standards (e.g., polystyrene, polymethyl methacrylate) with narrow molecular weight distributions.
-
Determine the molecular weight averages (Mₙ, Mₙ) and dispersity (Đ) of the sample by comparing its elution profile to the calibration curve.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the polymer sample (e.g., 10 mg/mL in THF).
-
Prepare a stock solution of a suitable matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) at 20 mg/mL in THF).[5]
-
Prepare a stock solution of a cationizing agent (e.g., sodium trifluoroacetate (B77799) (NaTFA) at 10 mg/mL in THF).[6]
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.[6]
-
-
Instrumentation and Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum by irradiating the sample spot with a laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the polymer molecules.
-
The instrument measures the time it takes for the ionized polymer molecules to travel through a flight tube to the detector, which is proportional to their mass-to-charge ratio.
-
The resulting spectrum shows a distribution of peaks, each corresponding to a polymer chain with a specific number of repeating units.
-
From the spectrum, the absolute molecular weight of each oligomer can be determined, and the molecular weight averages (Mₙ, Mₙ) and dispersity (Đ) can be calculated.[7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Mₙ Determination
-
Sample Preparation:
-
Accurately weigh a small amount of the polymer sample (typically 5-10 mg).
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Instrumentation and Analysis:
-
Acquire the ¹H NMR spectrum of the polymer solution.
-
Identify the signals corresponding to the protons of the initiator fragment (from EBiB) and the protons of the repeating monomer units. For EBiB, the ethyl ester protons are characteristic end-group signals.
-
Integrate the area of the end-group signals and a well-resolved signal from the repeating monomer units.
-
Calculate the number-average degree of polymerization (DPₙ) by taking the ratio of the integrated area of the repeating unit signal to the integrated area of the end-group signal, normalized by the number of protons contributing to each signal.
-
Calculate the number-average molecular weight (Mₙ) using the following formula: Mₙ = (DPₙ × M_monomer) + M_initiator where M_monomer is the molecular weight of the monomer and M_initiator is the molecular weight of the EBiB initiator.
-
Visualizing the Workflow and Method Relationships
To further clarify the process of polymer characterization and the interplay between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow from ATRP synthesis to molecular weight characterization.
Caption: Relationship between characterization techniques and the information they provide.
Conclusion
The determination of molecular weight is a cornerstone of polymer characterization, particularly for precisely synthesized polymers using EBiB in ATRP. While GPC/SEC remains the most common technique due to its robustness and ability to provide the full molecular weight distribution, MALDI-TOF MS and NMR spectroscopy offer the advantage of determining absolute molecular weights and providing valuable structural information. Light scattering and viscometry serve as useful complementary techniques. The choice of method should be guided by the specific information required, the characteristics of the polymer, and the available resources. By following rigorous experimental protocols, researchers can confidently characterize their polymers, paving the way for the development of advanced materials in drug delivery and beyond.
References
- 1. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. aimplas.net [aimplas.net]
- 5. Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. youtube.com [youtube.com]
A Researcher's Guide to 1H NMR for End-Group Analysis of Polymers from ATRP
For researchers, scientists, and drug development professionals navigating the world of polymer synthesis, accurate characterization of the resulting macromolecules is paramount. Atom Transfer Radical Polymerization (ATRP) stands out as a powerful technique for creating well-defined polymers with controlled molecular weights and architectures. A key aspect of this control lies in the fidelity of the polymer end-groups, which are crucial for subsequent modifications, such as drug conjugation or surface functionalization. Among the arsenal (B13267) of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has emerged as a robust and accessible method for end-group analysis. This guide provides an objective comparison of ¹H NMR with other common techniques, supported by experimental data, detailed protocols, and visual workflows to empower your polymer characterization endeavors.
The Power of Protons: Unveiling Polymer Ends with ¹H NMR
¹H NMR spectroscopy offers a direct and quantitative insight into the chemical structure of a polymer. By analyzing the chemical shifts and integrals of proton signals, researchers can identify and quantify the number of initiator fragments and terminal halogen atoms present in the polymer chains. This information is vital for confirming the success of the polymerization, calculating the number-average molecular weight (Mn), and ensuring the integrity of the end-groups for further chemical transformations.
The principle of ¹H NMR end-group analysis is based on the comparison of the integral of a characteristic proton signal from the initiator fragment (α-end group) or the terminal monomer unit adjacent to the halogen (ω-end group) with the integral of a signal from the repeating monomer units in the polymer backbone. By knowing the number of protons corresponding to each signal, the degree of polymerization (DP) and subsequently the Mn can be calculated.
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a powerful tool, it is essential to understand its strengths and limitations in comparison to other widely used techniques for polymer characterization, such as Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
| Feature | ¹H NMR Spectroscopy | Gel Permeation Chromatography (GPC) | MALDI-TOF Mass Spectrometry |
| Primary Information | Absolute Mn, End-group confirmation & quantification | Relative Mn and Mw, Polydispersity Index (PDI) | Absolute Mn and Mw, PDI, End-group confirmation |
| Principle | Quantitative analysis of proton signals | Separation based on hydrodynamic volume | Mass-to-charge ratio of ionized macromolecules |
| Strengths | - Provides absolute Mn without calibration standards - Direct confirmation of end-group structure and fidelity[1] - Relatively fast and requires small sample amounts | - Provides information on the entire molecular weight distribution - Well-established and widely available | - High accuracy and resolution for low molecular weight polymers - Can identify different end-group populations[2] |
| Limitations | - Accuracy decreases for high molecular weight polymers due to low end-group concentration[3] - Signal overlap can complicate analysis[3] - Requires soluble polymers | - Requires calibration with standards of similar chemical structure - Does not provide direct information on end-groups | - Fragmentation of labile end-groups can occur[2] - Difficulty in ionizing high molecular weight polymers - Matrix interference can be an issue |
Table 1: Comparison of ¹H NMR with GPC and MALDI-TOF MS for Polymer End-Group Analysis.
Quantitative Data Showdown
The following table presents a summary of representative data comparing the number-average molecular weight (Mn) of polymers synthesized by ATRP as determined by ¹H NMR, GPC, and theoretical calculations.
| Polymer | Initiator | Mn (Theoretical) ( g/mol ) | Mn (¹H NMR) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (GPC) |
| Polystyrene | Ethyl 2-bromoisobutyrate | 5,400 | 5,200 | 5,900 | 1.15 |
| Poly(methyl methacrylate) | Ethyl 2-bromophenylacetate | 7,500 | 7,300 | 8,100 | 1.20 |
| Poly(n-butyl acrylate) | Methyl 2-bromopropionate | 10,200 | 9,800 | 11,500 | 1.18 |
Table 2: Comparison of Number-Average Molecular Weight (Mn) Determined by Different Methods for ATRP Polymers.
Experimental Corner: Your Guide to ¹H NMR End-Group Analysis
A meticulously planned and executed experimental protocol is the cornerstone of reliable and reproducible results.
Key Experimental Protocol: ¹H NMR for ATRP Polymer End-Group Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified and dried ATRP polymer.
-
Dissolve the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.
-
The choice of solvent is critical to ensure good resolution of both the polymer backbone and end-group signals.
-
-
¹H NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Set the number of scans to achieve an adequate signal-to-noise ratio, particularly for the low-intensity end-group signals. A higher number of scans (e.g., 64 or 128) is often necessary.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 value is recommended.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum to obtain a flat baseline.
-
Integrate the characteristic signals of the initiator fragment, the terminal monomer unit, and the repeating monomer units.
-
Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating monomer unit protons / Number of protons per monomer unit) / (Integral of initiator fragment protons / Number of protons in the initiator fragment)
-
Calculate the number-average molecular weight (Mn) using the formula: Mn = (DP × Molecular weight of monomer) + Molecular weight of initiator
-
Visualizing the Workflow and Concepts
To further clarify the process and the underlying principles, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships.
Caption: Workflow for ¹H NMR end-group analysis of ATRP polymers.
Caption: Relationship between ATRP polymer structure and ¹H NMR signals.
Conclusion
¹H NMR spectroscopy stands as an indispensable technique for the end-group analysis of polymers synthesized by ATRP. Its ability to provide direct, quantitative information on end-group fidelity and absolute molecular weight makes it a powerful tool for researchers in polymer chemistry and drug development. While alternative techniques like GPC and MALDI-TOF MS offer complementary information, the accessibility and straightforward nature of ¹H NMR make it an essential first step in the characterization of well-defined ATRP polymers. By following rigorous experimental protocols and understanding the principles of the technique, researchers can confidently assess the quality of their synthesized polymers and proceed with their intended applications.
References
A Comparative Guide to the Initiation Efficiency of Ethyl 2-bromoisobutyrate in ATRP
For Researchers, Scientists, and Drug Development Professionals
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled/"living" radical polymerization, enabling the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of initiator is critical to the success of an ATRP experiment, as it dictates the number of growing polymer chains and influences the overall control of the polymerization. Ethyl 2-bromoisobutyrate (EBiB) has emerged as a versatile and highly efficient initiator for a broad range of monomers. This guide provides an objective comparison of EBiB's initiation efficiency with other common ATRP initiators, supported by experimental data and detailed protocols.
Performance Comparison of ATRP Initiators
The efficiency of an ATRP initiator is fundamentally linked to its rate of activation, which is the rate at which the initiator reacts with the catalyst complex to form the initial radical species. A high activation rate constant (k_act) is desirable to ensure that all polymer chains are initiated simultaneously, a prerequisite for producing polymers with low dispersity (Đ).
This compound is a tertiary alkyl halide, a structural feature that contributes to its high activation rate constant in ATRP.[1] It is widely regarded as a "universal" initiator suitable for the polymerization of styrenes, acrylates, and methacrylates.[1]
Below is a summary of activation rate constants for EBiB and other common ATRP initiators, determined under identical conditions. A higher k_act value signifies a more efficient initiation.
| Initiator | Abbreviation | Structure | Type | Activation Rate Constant (k_act) [M⁻¹s⁻¹] |
| This compound | EBiB | (CH₃)₂C(Br)COOCH₂CH₃ | Tertiary | 2.6 |
| Methyl 2-bromopropionate | MBrP | CH₃CH(Br)COOCH₃ | Secondary | 0.32 |
| 1-Phenylethyl bromide | PEBr | C₆H₅CH(Br)CH₃ | Secondary | 0.086 |
| Mthis compound | MBriB | (CH₃)₂C(Br)COOCH₃ | Tertiary | 2.6 |
| Ethyl 2-bromopropionate | EBP | CH₃CH(Br)COOCH₂CH₃ | Secondary | 0.33 |
| 2-Bromopropionitrile | BPN | CH₃CH(Br)CN | Secondary | 1.9 |
| Methyl bromoacetate | MBrAc | BrCH₂COOCH₃ | Primary | 0.029 |
| Benzyl bromide | BzBr | C₆H₅CH₂Br | Primary | 0.051 |
Data sourced from a systematic investigation of initiator structures in ATRP, with k_act values determined at 35°C in acetonitrile (B52724) using a Cu(I)Br/PMDETA catalyst system.[2]
As the data indicates, tertiary alkyl bromides like EBiB and MBriB exhibit significantly higher activation rate constants compared to their secondary and primary counterparts.[2] This translates to a more rapid and efficient initiation of the polymerization process.
It is important to note that the initiation efficiency can be influenced by the specific ATRP method employed. For instance, in a study on Cu(0)-mediated reversible deactivation radical polymerization (Cu(0)-RDRP) of styrene, EBiB surprisingly showed no polymerization, while secondary radical-forming initiators were more effective.[3] This highlights that the choice of initiator should be carefully considered in the context of the overall polymerization system.
Experimental Protocol: Determining Initiation Efficiency
The initiation efficiency (f) is a quantitative measure of the number of initiator molecules that successfully start a growing polymer chain. It is typically calculated by comparing the theoretical number-average molecular weight (M_n,th) with the experimentally determined number-average molecular weight (M_n,exp) obtained via Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
Equation for Theoretical Molecular Weight:
M_n,th = (([M]₀ / [I]₀) × Conversion × MW_monomer) + MW_initiator
where:
-
[M]₀ = Initial monomer concentration
-
[I]₀ = Initial initiator concentration
-
Conversion = The fraction of monomer that has polymerized
-
MW_monomer = Molecular weight of the monomer
-
MW_initiator = Molecular weight of the initiator
Equation for Initiation Efficiency:
f = M_n,th / M_n,exp
An initiation efficiency close to 1 (or 100%) indicates that nearly all initiator molecules have successfully initiated a polymer chain, which is a hallmark of a well-controlled polymerization. For example, in the ATRP of methyl methacrylate (B99206), an initiation efficiency of 79% was reported for a degradable difunctional initiator, which is comparable to that observed for other ATRP initiators.[4]
Detailed Methodology
The following protocol outlines a general procedure for the ATRP of a model monomer, methyl methacrylate (MMA), using EBiB as the initiator, and the subsequent determination of initiation efficiency.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Argon gas
-
Syringes and Schlenk flask
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the ligand (PMDETA) and the initiator (EBiB) in anisole. Sparge all solutions and the neat MMA with argon for at least 20 minutes to remove dissolved oxygen.
-
Reaction Setup: Add CuBr to a Schlenk flask equipped with a magnetic stir bar. Seal the flask and cycle between vacuum and argon three to five times to ensure an inert atmosphere.
-
Initiation of Polymerization: Using argon-purged syringes, transfer the desired amounts of anisole, MMA, and the PMDETA stock solution to the Schlenk flask. Stir the mixture until the copper complex forms (indicated by a color change). Finally, inject the EBiB stock solution to start the polymerization.
-
Sampling and Analysis: At timed intervals, withdraw samples from the reaction mixture using a degassed syringe.
-
Conversion Analysis: Determine the monomer conversion by ¹H NMR spectroscopy or gas chromatography (GC).
-
Molecular Weight Analysis: Dilute the sample with a suitable solvent (e.g., THF) and analyze it by SEC/GPC to determine the number-average molecular weight (M_n,exp) and dispersity (Đ).
-
-
Calculation: Using the conversion data and the M_n,exp from SEC/GPC, calculate the initiation efficiency (f) at each time point.
Visualizing the ATRP Process
To better understand the fundamental steps of ATRP and the experimental workflow for determining initiation efficiency, the following diagrams are provided.
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Workflow for determining the initiation efficiency in ATRP.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 4. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Atom Transfer Radical Polymerization (ATRP) Initiators: Ethyl 2-bromoisobutyrate vs. 2-bromoisobutyryl bromide
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled/"living" radical polymerization, enabling the precise synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. The success of any ATRP experiment is fundamentally linked to the choice of initiator, the molecule that dictates the starting point of every polymer chain. This guide presents an objective, data-driven comparison between two of the most effective and widely used initiators: the versatile Ethyl 2-bromoisobutyrate (EBiB) and the highly reactive 2-bromoisobutyryl bromide (BIBB). Understanding their distinct chemical properties and applications is crucial for designing successful polymerization strategies, from novel block copolymers to advanced functionalized surfaces.
The primary difference between EBiB and BIBB lies in their functional groups. EBiB possesses a relatively stable ethyl ester group, while BIBB features a highly reactive acyl bromide. This distinction dictates their primary applications: EBiB is a stable, ready-to-use initiator for solution polymerization, whereas BIBB is a powerful functionalization agent used to create custom macroinitiators on surfaces or existing polymer chains.[1]
Performance Comparison
The effectiveness of an ATRP initiator is determined by its ability to provide rapid and quantitative initiation, leading to polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1]
Initiation Efficiency and Kinetics: For a polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation.[1] Both EBiB and the initiating sites derived from BIBB possess a tertiary alkyl bromide structure. This structure is known to have a high activation rate constant (k_act) in ATRP, ensuring that all polymer chains begin to grow simultaneously, which is a fundamental requirement for achieving low dispersity.[1][2][3] Kinetic studies of polymerizations initiated with EBiB consistently demonstrate a linear relationship between ln([M]₀/[M]) and time, indicating a constant concentration of propagating radicals and a well-controlled process.[1] Similarly, polymerizations from BIBB-functionalized surfaces also exhibit controlled growth.
Control over Polymer Properties: Both initiators provide excellent control over the final polymer properties. In solution ATRP with EBiB, the number-average molecular weight (Mₙ) increases linearly with monomer conversion, and dispersity values are typically very low, often ranging from 1.04 to 1.20.[1][4] For surface-initiated ATRP (SI-ATRP) using BIBB, a linear increase in the thickness of the grafted polymer layer is observed with conversion. The dispersity of these grafted polymers remains low, generally in the range of 1.10 to 1.30.[1]
Quantitative Data Summary
The following table summarizes the key performance characteristics of this compound and 2-bromoisobutyryl bromide in ATRP applications.
| Feature | This compound (EBiB) | 2-bromoisobutyryl bromide (BIBB) |
| Primary Use | Direct initiator for solution polymerization.[1] | Functionalization agent to create macroinitiators for "grafting from" polymerization.[1][5] |
| Typical Architecture | Linear homopolymers, block copolymers. | Polymer brushes on surfaces, star polymers.[1] |
| Typical Dispersity (Đ) | 1.04 - 1.20[1] | 1.10 - 1.30 for grafted polymers.[1] |
| Molecular Weight Control | Linear increase of Mₙ with conversion.[1] | Linear increase of graft thickness with conversion.[1] |
| Activation Rate (k_act) | High (tertiary bromide).[1][2] | High (tertiary bromide).[1] |
| Reactivity | Stable, can be handled in air for short periods. | Highly reactive, moisture-sensitive acyl bromide.[1] |
Decision Logic and Workflow
The choice between these two initiators is dictated entirely by the desired final polymer architecture.
The Core ATRP Mechanism
Regardless of the initiator chosen, the fundamental mechanism of control in ATRP remains the same. The process relies on a rapid and reversible equilibrium between a small number of active, propagating radical chains and a large majority of dormant species, mediated by a transition metal complex (e.g., Cu(I)/Ligand).[1] This dynamic equilibrium minimizes the concentration of radicals at any given moment, thereby suppressing irreversible termination reactions.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for solution polymerization using EBiB and surface-initiated polymerization using BIBB.
Protocol 1: Solution ATRP of Methyl Methacrylate (B99206) (MMA) using EBiB
This protocol describes a typical solution polymerization to synthesize a linear homopolymer.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole (or other suitable solvent)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), add CuBr (e.g., 0.1 moles) and a magnetic stir bar.
-
Reaction Mixture: In a separate Schlenk flask, add the solvent (anisole), the monomer (MMA, e.g., 100 moles), and the ligand (PMDETA, e.g., 0.2 moles).
-
Deoxygenation: Subject the monomer/ligand solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Initiation: Using a degassed syringe, add the initiator (EBiB, e.g., 1 mole) to the deoxygenated monomer solution. Then, transfer this solution to the flask containing the CuBr catalyst via a cannula under a positive pressure of argon.
-
Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 55 °C).[1] Samples can be taken periodically with a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
Termination: To stop the polymerization, cool the flask and expose the mixture to air. The solution will turn green/blue as the copper catalyst oxidizes.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper complex. Precipitate the purified polymer in a non-solvent like cold methanol, filter, and dry under vacuum.
Protocol 2: Surface-Initiated ATRP (SI-ATRP) using BIBB
This protocol involves two main stages: immobilizing the initiator on a surface and then growing the polymer brushes. A silicon wafer with surface hydroxyl groups is used as a representative substrate.
Stage 1: Initiator Immobilization
-
Substrate Preparation: Clean a silicon wafer by immersing it in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care ). Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Initiator Attachment: Place the cleaned, dry substrate in a sealed reaction vessel under an inert atmosphere. Add a solution of anhydrous solvent (e.g., dichloromethane), a base (e.g., triethylamine), and 2-bromoisobutyryl bromide (BIBB).[6] The acyl bromide of BIBB will react with the surface hydroxyl groups via an esterification reaction.
-
Cleaning: After the reaction (e.g., 2 hours at room temperature), rinse the substrate sequentially with dichloromethane, ethanol, and deionized water to remove any unreacted reagents.[6] Dry the functionalized substrate under nitrogen. The surface is now an ATRP macroinitiator.
Stage 2: "Grafting From" Polymerization
-
Catalyst Preparation: Prepare the CuBr/Ligand catalyst complex in a Schlenk flask as described in Protocol 1.
-
Polymerization Solution: In a separate flask, prepare a solution of the desired monomer and solvent. Deoxygenate this solution using several freeze-pump-thaw cycles.[6]
-
Polymerization: Transfer the deoxygenated monomer solution to the catalyst flask. Carefully place the BIBB-functionalized substrate into the reaction mixture under an inert atmosphere. Allow the polymerization to proceed for the desired time to achieve the target brush thickness.
-
Termination and Cleaning: Remove the substrate from the reaction solution and expose it to air to terminate the polymerization.[6] Thoroughly wash the substrate with a good solvent for the polymer (e.g., THF) and sonicate to remove any non-covalently bound (physisorbed) polymer.[1] Rinse and dry the polymer-grafted substrate.
References
A Head-to-Head Battle: ATRP vs. RAFT for the Synthesis of Advanced Block Copolymers
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer synthesis, the choice between Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a critical decision in the pursuit of well-defined block copolymers. These materials are at the forefront of innovation in fields ranging from targeted drug delivery to advanced materials. This guide provides an objective comparison of ATRP and RAFT, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal method for their specific applications.
The precise control over polymer architecture afforded by both ATRP and RAFT has revolutionized the synthesis of block copolymers, enabling the creation of materials with tailored properties. While both are powerful controlled radical polymerization techniques, they operate via distinct mechanisms, each presenting a unique set of advantages and limitations. ATRP utilizes a transition metal catalyst to reversibly activate and deactivate the polymer chains, offering excellent control over the polymerization of a variety of monomers. In contrast, RAFT polymerization employs a chain transfer agent (CTA) to mediate the polymerization, providing a metal-free alternative with broad monomer compatibility.
At a Glance: Key Differences Between ATRP and RAFT
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Control Agent | Transition metal catalyst (e.g., copper complex) and initiator with a transferable halogen | Chain Transfer Agent (CTA), typically a thiocarbonylthio compound |
| Mechanism | Reversible activation and deactivation of dormant polymer chains by the metal catalyst. | Degenerative chain transfer process where the propagating radical is reversibly transferred to the RAFT agent. |
| Monomer Scope | Effective for a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile.[1] Can be sensitive to acidic monomers. | Generally broader monomer scope, including acidic and functional monomers.[2] |
| Reaction Conditions | Requires careful deoxygenation as it is sensitive to oxygen. Catalyst activity can be influenced by the choice of ligands and solvents. | Typically requires an external radical source (thermal or photoinitiator) and can also be sensitive to oxygen. |
| Metal Contamination | A significant drawback is the potential for metal catalyst residue in the final product, which may require extensive purification.[2] | Metal-free process, which is advantageous for biomedical and electronic applications. |
| Architecture Control | Excellent for linear and block copolymers.[2] The synthesis of more complex architectures may require additional steps.[2] | Offers superior control over complex architectures such as star, brush, and comb polymers.[2] |
Performance in Block Copolymer Synthesis: A Quantitative Look
The synthesis of well-defined block copolymers is a key application for both ATRP and RAFT. The following tables summarize representative data for the synthesis of common block copolymers, highlighting the level of control achievable with each technique.
Table 1: Synthesis of Polystyrene-b-Poly(methyl methacrylate) (PS-b-PMMA)
| Polymerization Method | First Block (PS) Mn ( g/mol ) | First Block PDI | Second Block (PMMA) Mn ( g/mol ) | Final Block Copolymer Mn ( g/mol ) | Final Block Copolymer PDI | Reference |
| ATRP followed by RAFT | - | - | - | - | - | [3][4][5] |
Note: The provided reference describes a hybrid approach where the polystyrene block was synthesized via ATRP, and this macroinitiator was then used for the RAFT polymerization of methyl methacrylate (B99206). This highlights the potential for combining the strengths of both techniques.
Table 2: Synthesis of Poly(n-butyl acrylate)-b-Poly(methyl methacrylate) (PBA-b-PMMA)
| Polymerization Method | First Block (PBA) Mn ( g/mol ) | First Block PDI | Second Block (PMMA) Mn ( g/mol ) | Final Block Copolymer Mn ( g/mol ) | Final Block Copolymer PDI | Reference |
| ATRP | 14,790 (macroinitiator) | - | - | - | - |
Further comparative data for the same block copolymer synthesized by both methods is needed for a complete head-to-head comparison in this table.
Experimental Corner: Protocols for Block Copolymer Synthesis
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the synthesis of a polystyrene macroinitiator by ATRP and its subsequent chain extension with methyl methacrylate via RAFT, as well as a general protocol for ATRP synthesis of a block copolymer.
Protocol 1: Synthesis of Polystyrene Macroinitiator via ATRP
This protocol describes the synthesis of a polystyrene homopolymer that can be subsequently used as a macroinitiator for the synthesis of a block copolymer.
Materials:
-
Styrene (S)
-
3-chloro-1-propanol (initiator)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
Procedure:
-
To a 100 mL reaction tube, add 10 mL of styrene, 0.5 g of 3-chloro-1-propanol, PMDETA, CuCl, and DMF.
-
Seal the tube and make the reaction mixture inert by bubbling with nitrogen gas.
-
Place the reaction tube in a thermostated oil bath at 110 °C and stir for 10 hours.
-
To precipitate the synthesized polystyrene, pour the reaction mixture into an excess of methanol.
-
Isolate the polymer by filtration and dry under vacuum.[3]
Protocol 2: Synthesis of PS-b-PMMA via RAFT using a Polystyrene Macro-RAFT Agent
This protocol outlines the chain extension of a polystyrene macro-RAFT agent with methyl methacrylate to form a diblock copolymer.
Materials:
-
Polystyrene-based RAFT macroinitiator
-
Methyl methacrylate (MMA)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a reaction tube, dissolve the polystyrene-based RAFT macroinitiator and AIBN in DMF.
-
Add the desired amount of methyl methacrylate to the solution.
-
Seal the reaction tube with a rubber septum and purge with nitrogen gas.
-
Place the tube in a thermostated oil bath at 90 °C.
-
After the desired polymerization time, precipitate the block copolymer by pouring the reaction mixture into methanol.
-
Isolate the product by filtration and dry under vacuum.[3]
Visualizing the Mechanisms and Workflows
To further elucidate the differences between ATRP and RAFT, the following diagrams illustrate their respective polymerization mechanisms and a generalized experimental workflow for block copolymer synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. [PDF] Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Star Polymers Synthesized via Atom Transfer Radical Polymerization (ATRP)
For researchers, scientists, and drug development professionals venturing into the synthesis and application of star polymers, a thorough understanding of their characterization is paramount. Atom Transfer Radical Polymerization (ATRP) stands out as a powerful and versatile method for creating these complex macromolecular architectures. This guide provides an objective comparison of the characterization of star polymers synthesized via ATRP, supported by experimental data and detailed protocols.
Synthesis of Star Polymers via ATRP: A Brief Overview
ATRP allows for the controlled synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] The synthesis of star polymers via ATRP can be broadly categorized into three main approaches: "core-first," "arm-first," and "grafting-onto."
-
Core-first approach: A multifunctional initiator is used to simultaneously grow multiple polymer arms.[2][3][4]
-
Arm-first approach: Linear polymer arms with a reactive chain end are synthesized first and then attached to a multifunctional core.[5][6]
-
Grafting-onto approach: Pre-synthesized polymer arms are coupled to a multifunctional core.[5] This method offers a high level of control as the arms and core can be independently synthesized and characterized before star formation.[5]
The choice of method influences the final structure and properties of the star polymer and necessitates specific characterization strategies.
Key Characterization Techniques and Comparative Data
The unique three-dimensional and compact structure of star polymers requires a multi-faceted characterization approach to determine their molecular weight, size, and architecture.[7] The following table summarizes key characterization techniques and presents typical data for star polymers synthesized via ATRP.
| Characterization Technique | Parameter Measured | Typical Values for ATRP-Synthesized Star Polymers | Comparison with Linear Polymers |
| Gel Permeation Chromatography (GPC/SEC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn) | Mn: 104 - 106 g/mol ; PDI: 1.1 - 1.5 | Star polymers exhibit lower hydrodynamic volumes than linear analogues of the same molecular weight, leading to longer elution times and underestimated molecular weights when calibrated with linear standards.[8] |
| Multi-Angle Laser Light Scattering (MALLS) | Absolute Mw, Radius of gyration (Rg) | Provides accurate molecular weight independent of polymer architecture. | Crucial for accurate Mw determination of branched polymers like stars.[7] |
| Nuclear Magnetic Resonance (1H NMR) Spectroscopy | Chemical structure, Arm number, Monomer conversion | Confirms the presence of core and arm functionalities. The number of arms can be calculated by comparing the integration of signals from the core and the repeating units of the arms.[3][7] | Provides detailed structural information not obtainable from GPC alone. |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius (Rh) | Rh typically in the range of 5 - 50 nm. | The ratio of Rg/Rh (shape factor) can provide insights into the polymer's conformation in solution. For star polymers, this ratio is typically lower than for linear coils. |
| Viscometry | Intrinsic viscosity | Star polymers have significantly lower intrinsic viscosities compared to linear polymers of the same molecular weight due to their compact structure.[3] | This difference in viscosity is a key characteristic of branched polymers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible characterization of star polymers. Below are representative protocols for the key techniques mentioned.
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the molecular weight distribution of the star polymer.
Instrumentation: A standard GPC/SEC system equipped with a refractive index (RI) detector. For absolute molecular weight determination, a multi-angle laser light scattering (MALLS) detector is essential.[7]
Procedure:
-
Prepare a dilute solution of the star polymer in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Inject the filtered solution into the GPC system.
-
The mobile phase (e.g., THF) is run at a constant flow rate (e.g., 1.0 mL/min).
-
Data is collected from the RI and MALLS detectors.
-
For conventional GPC, molecular weights are calculated relative to linear standards (e.g., polystyrene or poly(methyl methacrylate)). For GPC-MALLS, the absolute molecular weight is determined directly from the light scattering data.
Nuclear Magnetic Resonance (1H NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the number of arms of the star polymer.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Dissolve a small amount of the purified star polymer (5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Identify characteristic peaks corresponding to the initiator core and the repeating monomer units in the arms.
-
The number of arms can be calculated by comparing the integral of a peak from the core to the integral of a peak from the repeating monomer unit, taking into account the number of protons each signal represents.[3]
Visualizing Synthesis and Characterization Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflows for star polymers.
Caption: Workflow for the 'core-first' synthesis of star polymers via ATRP.
Caption: General workflow for the characterization of star polymers.
Comparison with Alternative Synthesis Methods
While ATRP is a robust method, other controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are also employed for synthesizing star polymers.
| Feature | ATRP | RAFT |
| Catalyst | Typically requires a metal catalyst (e.g., copper complexes).[9] | Metal-free, uses a chain transfer agent (CTA).[9] |
| Monomer Scope | Wide range of monomers, but can be sensitive to certain functional groups. | Generally more tolerant to a wider variety of functional monomers. |
| Control over Architecture | Excellent control, especially for block copolymers and star polymers.[9] | Offers superior control over more complex architectures like hyperbranched polymers.[9] |
| Reaction Conditions | Requires stringent, oxygen-free conditions to prevent catalyst oxidation.[9] | Generally more tolerant to reaction conditions.[5] |
Recent advancements, such as Activators Re-generated by Electron Transfer (ARGET) ATRP, have been shown to improve the formation of star polymers with higher yields and better-defined structures compared to traditional ATRP.[10]
Conclusion
The characterization of star polymers synthesized via ATRP is a critical step in ensuring their quality and performance for advanced applications. A combination of techniques, including GPC/SEC with MALLS detection, 1H NMR, and DLS, is essential for a comprehensive understanding of their molecular weight, structure, and size. The choice of synthesis methodology, whether it be a "core-first," "arm-first," or "grafting-onto" approach, will dictate the specific characterization strategy. By employing rigorous experimental protocols and a multi-technique approach, researchers can confidently assess the properties of their synthesized star polymers, paving the way for their successful implementation in drug delivery and other high-performance material applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iarjset.com [iarjset.com]
- 4. Star copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
MALDI-TOF analysis of polymers initiated with Ethyl 2-bromoisobutyrate
A Comparative Guide to the MALDI-TOF Analysis of Polymers Initiated with Ethyl 2-bromoisobutyrate
For researchers, scientists, and drug development professionals engaged in polymer synthesis and characterization, the choice of analytical technique is paramount to understanding polymer structure and properties. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with Size Exclusion Chromatography (SEC) for the analysis of polymers, specifically focusing on those synthesized via Atom Transfer Radical Polymerization (ATRP) using this compound as an initiator. This guide includes supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection and implementation of the most appropriate analytical strategy.
Introduction to Polymer Analysis Techniques
The characterization of synthetic polymers is crucial for establishing structure-property relationships. This compound is a common initiator in ATRP, a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. Accurate determination of molecular weight, molecular weight distribution (polydispersity index, PDI), and end-group fidelity is essential for ensuring the quality and performance of these materials.
MALDI-TOF MS and SEC are two of the most powerful and widely used techniques for polymer characterization. MALDI-TOF is a soft ionization mass spectrometry technique that provides absolute molecular weight values and detailed information about polymer structure, including repeating units and end groups. SEC, on the other hand, is a chromatographic technique that separates polymers based on their hydrodynamic volume, providing relative molecular weight information based on calibration with polymer standards.
Quantitative Comparison of Analytical Techniques
The selection of an analytical technique often depends on the specific information required, the nature of the polymer, and the available instrumentation. The following table provides a quantitative comparison of MALDI-TOF MS and SEC for the analysis of poly(methyl methacrylate) (PMMA), a common polymer synthesized using this compound.
| Parameter | MALDI-TOF MS | Size Exclusion Chromatography (SEC) |
| Principle | Measures the mass-to-charge ratio of ionized polymer chains. | Separates molecules based on their hydrodynamic volume in solution. |
| Molecular Weight | Provides absolute molecular weight (Mn, Mw).[1] | Provides relative molecular weight based on calibration standards.[2] |
| Accuracy | High accuracy for low polydispersity polymers (PDI < 1.3).[3][4] | Accuracy depends on the similarity of the sample to the calibration standards.[2] |
| Polydispersity (PDI) | Can be calculated from the mass distribution.[4] | Directly measured from the chromatogram. |
| End-Group Analysis | Excellent capability for detailed end-group identification.[3][4][5] | Not suitable for direct end-group analysis. |
| Resolution | Can resolve individual oligomer chains.[3][4] | Limited resolution between oligomers. |
| Sample Throughput | High, with rapid analysis times.[6] | Lower, with longer run times per sample. |
| Limitations | Mass discrimination against high-mass oligomers in polydisperse samples (PDI > 1.2).[7][8][9] | Inaccurate molecular weights for polymers with different architectures or chemistries than the standards. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality analytical data. Below are representative protocols for the MALDI-TOF and SEC analysis of PMMA initiated with this compound.
MALDI-TOF MS Analysis of PMMA
This protocol outlines the steps for preparing and analyzing a PMMA sample using MALDI-TOF MS.
Materials:
-
PMMA sample
-
Matrix: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)[5]
-
Cationizing agent: Sodium trifluoroacetate (B77799) (NaTFA)[5]
-
Solvent: Tetrahydrofuran (THF)[5]
-
MALDI target plate
Procedure:
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the PMMA sample in THF.[5]
-
Prepare a 20 mg/mL solution of the DCTB matrix in THF.
-
Prepare a 10 mg/mL solution of NaTFA in THF.
-
-
Sample-Matrix Spotting:
-
Mix the PMMA solution, DCTB solution, and NaTFA solution in a 1:10:1 (v/v/v) ratio.
-
Deposit 1 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a crystalline matrix-sample spot.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode over a mass range appropriate for the expected molecular weight of the polymer.
-
Calibrate the instrument using a suitable polymer standard.
-
SEC Analysis of PMMA
This protocol describes the analysis of a PMMA sample using a standard SEC system.
Materials:
-
PMMA sample
-
Mobile phase: Tetrahydrofuran (THF)
-
PMMA calibration standards of known molecular weights[10]
-
SEC columns suitable for the molecular weight range of the sample
Procedure:
-
System Preparation:
-
Equilibrate the SEC system, including columns and detectors (e.g., refractive index detector), with THF at a constant flow rate (e.g., 1 mL/min).
-
-
Calibration:
-
Prepare solutions of the PMMA calibration standards in THF at a known concentration (e.g., 1 mg/mL).
-
Inject the calibration standards into the SEC system and record their elution times.
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the elution time.
-
-
Sample Analysis:
-
Prepare a solution of the PMMA sample in THF at a concentration within the linear range of the detector.
-
Inject the sample solution into the SEC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the molecular weight distribution of the sample by comparing its elution profile to the calibration curve.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Visualizing Experimental Workflows
Diagrams can provide a clear and concise overview of complex experimental processes. The following diagrams, generated using Graphviz, illustrate the workflows for ATRP synthesis of PMMA and its subsequent analysis by MALDI-TOF MS and SEC.
Caption: Workflow for the synthesis of PMMA via ATRP.
Caption: Comparative analytical workflows for MALDI-TOF MS and SEC.
Conclusion
Both MALDI-TOF MS and SEC are indispensable tools for the characterization of polymers initiated with this compound. MALDI-TOF MS offers unparalleled detail in determining absolute molecular weights and end-group structures, which is particularly valuable for confirming the success of a controlled polymerization.[3][4][5] However, its accuracy can be compromised when analyzing polymers with broader molecular weight distributions.[7][8] SEC remains a robust and reliable method for determining the molecular weight distribution and is often more straightforward for routine analysis, though the resulting molecular weights are relative to the standards used.[2] The choice between these techniques should be guided by the specific analytical information required. For a comprehensive understanding of polymer structure, a complementary approach utilizing both MALDI-TOF MS and SEC is often the most effective strategy.
References
- 1. Comparison of Molecular Weight Moments from MALDI-TOF-MS With Other Absolute Methods on a Standard Reference Polymer | NIST [nist.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 5. End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 6. news-medical.net [news-medical.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Use of MALDI-TOF to measure molecular weight distributions of polydisperse poly(methyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
The Initiator's Impact: A Comparative Guide to Polymer Polydispersity in ATRP
In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a powerful technique for synthesizing well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. A key player in achieving this control is the initiator, whose structure and reactivity profoundly influence the polymerization kinetics and, consequently, the polydispersity index (PDI) of the resulting polymer. This guide provides a comparative analysis of various ATRP initiators and their effect on the polydispersity of two commonly used monomers: styrene (B11656) and methyl methacrylate (B99206) (MMA).
The Role of the Initiator in Controlling Polydispersity
The success of an ATRP reaction hinges on a rapid and efficient initiation step, followed by a controlled propagation. The initiator's primary role is to generate the initial propagating radicals at a rate that is at least as fast as, and preferably faster than, the rate of propagation. A slow initiation relative to propagation leads to the gradual formation of new polymer chains throughout the reaction, resulting in a broader molecular weight distribution and a higher PDI.
The ideal initiator should mimic the structure of the propagating polymer chain end to ensure a smooth transition from initiation to propagation. Furthermore, the carbon-halogen bond in the initiator must be sufficiently weakened to be readily cleaved by the catalyst complex, yet stable enough to prevent premature termination reactions. The choice of initiator is therefore crucial and is often tailored to the specific monomer being polymerized.
Comparative Analysis of ATRP Initiators for Polystyrene Synthesis
The following table summarizes the performance of various initiators in the ATRP of styrene, highlighting the resulting polydispersity under different experimental conditions.
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | PDI (Mw/Mn) |
| 1-Phenylethyl bromide (1-PEBr) | CuBr/dN-bipy | Bulk | 110 | - | - | ~1.1 - 1.3 |
| Ethyl α-bromoisobutyrate (EBiB) | CuCl₂/Me₆TREN/Sn(EH)₂ | Anisole | 110 | 7 | 83 | 1.37 |
| Methyl 2-bromopropionate | CuBr/PMDETA | Bulk | 80 | - | - | Low |
| α,α-Dichlorotoluene (DCT) | CuCl/bipy | Butyl acetate | 130 | - | - | ~1.3 |
| Dimethyl 2,6-dibromoheptanedioate | CuBr/PMDETA | Bulk | 100 | 11.17 | 58.2 | 1.08 |
| N-Allyl-2-bromopropinamide (ABPN) | CuBr/bipyridine | Bulk | 115 | - | - | ~1.18 |
| 4-tert-Butylphenyl(2-bromopropionate) | CuBr/bpy | Bulk | 100 | 1.5 | 16 | 1.15 |
| Octafunctional calixarene (B151959) initiator | CuBr/bpy | Bulk | 100 | 1.5 | 18 | 1.17 |
| Triphenylmethyl chloride (TPMCl) | CuCl/PMDETA | Cyclohexanone | - | - | - | 1.2 - 1.5 |
Comparative Analysis of ATRP Initiators for Poly(methyl methacrylate) Synthesis
The following table provides a comparison of different initiators used in the ATRP of methyl methacrylate and their effect on the resulting polymer's polydispersity.
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | PDI (Mw/Mn) |
| Ethyl 2-bromoisobutyrate (EBiB) | CuBr/PMDETA | Bulk | - | 8 | 64.5 | 2.57 |
| This compound (EBiB) | CuCl₂/PMDETA/Sn(EH)₂ | Bulk | 90 | 2.5 | 79 | 1.45 |
| Methyl 2-chloropropionate (MCP) | CuBr₂/PMDETA | DMF | - | - | - | Low |
| p-Toluenesulfonyl chloride (p-TsCl) | CuBr/d |
A Comparative Guide to the Kinetics of ATRP Initiated by Ethyl 2-Bromoisobutyrate
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of initiator is a critical parameter that dictates the success and control of Atom Transfer Radical Polymerization (ATRP). Ethyl 2-bromoisobutyrate (EBiB) has emerged as a workhorse initiator due to its high efficiency and the ability to produce well-defined polymers. This guide provides an objective comparison of its performance with other common ATRP initiators, supported by experimental data, detailed protocols, and visualizations of the underlying processes.
Performance Comparison of ATRP Initiators
This compound is a tertiary alkyl halide, a structural feature that is key to its efficacy in ATRP. For a polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation.[1] The tertiary structure of EBiB ensures a high activation rate constant (k_act), facilitating the rapid and simultaneous growth of polymer chains, which is essential for achieving low polydispersity.[1]
Kinetic studies consistently demonstrate a linear relationship between ln([M]₀/[M]) and time for polymerizations initiated with EBiB, indicating a constant concentration of propagating radicals and a well-controlled process.[1] This leads to a linear increase in the number-average molecular weight (Mn) with monomer conversion.[2]
Table 1: Comparison of Activation Rate Constants (k_act) for Various ATRP Initiators
The following table summarizes the activation rate constants for EBiB and other initiators, highlighting the influence of the initiator structure on the rate of activation. The data underscores the high reactivity of tertiary halides like EBiB.
| Initiator | Structure | Type | k_act (M⁻¹s⁻¹) | Catalyst System | Conditions | Reference |
| This compound (EBiB) | (CH₃)₂C(Br)COOCH₂CH₃ | Tertiary | 2.7 | CuBr/PMDETA | 35 °C in MeCN | [3] |
| Methyl 2-bromopropionate (MBrP) | CH₃CH(Br)COOCH₃ | Secondary | 0.34 | CuBr/PMDETA | 35 °C in MeCN | [3] |
| Mthis compound (MBriB) | (CH₃)₂C(Br)COOCH₃ | Tertiary | 2.7 | CuBr/PMDETA | 35 °C in MeCN | [3] |
| 1-Phenylethyl bromide (PEBr) | C₆H₅CH(Br)CH₃ | Secondary | 0.58 | CuBr/PMDETA | 35 °C in MeCN | [3] |
| Methyl bromoacetate (B1195939) (MBrAc) | BrCH₂COOCH₃ | Primary | 0.03 | CuBr/PMDETA | 35 °C in MeCN | [3] |
Data presented is for comparative purposes. Absolute values can vary with specific experimental conditions.
Table 2: Performance of this compound in ATRP of Various Monomers
EBiB is a versatile initiator suitable for a wide range of monomers. The table below provides typical performance data for the ATRP of methyl methacrylate (B99206) (MMA), a common monomer polymerized using EBiB.
| Monomer | Initiator System | Polydispersity Index (Đ) | Molecular Weight Control | Reference |
| Methyl Methacrylate (MMA) | EBiB/CuBr | 1.04 - 1.20 | Linear increase of Mn with conversion | [1][2] |
| n-Butyl Acrylate (n-BuA) | EBiB/NiBr₂(PPh₃)₂ | ~1.1 - 1.4 | Controlled | [4] |
| Styrene (Sty) | EBiB/CuBr | ~1.1 - 1.3 | Controlled | [1] |
Experimental Protocols
Reproducibility in ATRP is highly dependent on the experimental setup and procedure. Below is a detailed protocol for a typical solution ATRP of methyl methacrylate (MMA) initiated by this compound.
Protocol 1: Solution ATRP of Methyl Methacrylate (MMA) using this compound
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand
-
Anisole (B1667542) or another suitable solvent
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0715 g, 0.5 mmol). The flask is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by performing at least three vacuum-argon cycles.
-
Monomer/Ligand Solution Preparation: In a separate flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol), PMDETA (e.g., 0.0865 g, 0.5 mmol), and anisole (e.g., 5 mL). This solution should be deoxygenated by bubbling with argon for at least 30 minutes.
-
Initiation: Using an argon-purged syringe, transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr catalyst. Stir until the copper complex forms, indicated by the solution turning colored.[1]
-
Addition of Initiator: Add the initiator, this compound (e.g., 0.0975 g, 0.5 mmol), to the reaction mixture using a syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).[1] Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
Termination: The polymerization can be terminated by cooling the reaction mixture and exposing it to air. The polymer can then be purified by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
Visualizations
To better understand the processes involved, the following diagrams illustrate the fundamental mechanism of ATRP and a typical experimental workflow.
Caption: The core activation-deactivation equilibrium in ATRP.
Caption: Experimental workflow for a typical ATRP kinetic study.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-bromoisobutyrate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Ethyl 2-bromoisobutyrate, a versatile compound, requires meticulous disposal procedures due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its responsible management from cradle to grave.
This compound is classified as a flammable liquid, a skin and eye irritant that can cause serious damage, a potential mutagen, and is harmful to aquatic life.[1] Therefore, adherence to strict disposal protocols is not just a matter of regulatory compliance, but a critical component of a robust safety culture.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]
Quantitative Data for Disposal and Transport
For quick reference, the following table summarizes key quantitative data for the transportation and classification of this compound waste.
| Parameter | Value | Source |
| UN Number | 1993 | [4][5] |
| Proper Shipping Name | Flammable liquid, n.o.s. (this compound) | [4] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| Packing Group | III | [4] |
| DOT Reportable Quantity (RQ) | Not Applicable | [1] |
| RCRA Hazardous Waste Code | Likely D001 (Ignitability) for unused product. Other codes may apply depending on use and contaminants. | [6][7] |
Step-by-Step Disposal Procedures
The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3][5][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Operational Plan for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Pure, unused this compound should be collected in its original or a compatible, properly labeled container.
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name, and approximate concentration.
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents, to avoid dangerous reactions.[1]
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, you must contract with a certified hazardous waste disposal vendor. Ensure the vendor is licensed to handle and transport flammable and halogenated organic compounds.
-
Experimental Protocol for Pre-Treatment: Alkaline Hydrolysis
For laboratories with the appropriate engineering controls and expertise, chemical neutralization prior to disposal can be considered, though this does not replace the need for a licensed waste handler. A laboratory-scale study has demonstrated the hydrolysis of this compound using an alkaline solution. This method converts the hazardous compound into less harmful substances.
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a controlled laboratory setting with all necessary safety precautions in place.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, prepare a reaction vessel equipped with a stirrer.
-
Reagents:
-
Aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction rate.
-
-
Procedure:
-
The this compound is reacted with the alkaline solution in a two-phase medium (e.g., an organic solvent and the aqueous alkaline solution).
-
The reaction involves the hydrolysis of both the bromo-alkyl bond and the ester group.
-
The reaction progress can be monitored by appropriate analytical techniques (e.g., GC-MS) to ensure complete degradation of the starting material.
-
The resulting mixture must still be evaluated for hazardous characteristics and disposed of in accordance with local, state, and federal regulations.
-
For a detailed kinetic study of this process, refer to the research on the hydrolysis of ethyl-2-bromoisobutyrate in a two-phase medium.[9]
Regulatory Framework: Land Disposal Restrictions
As a halogenated organic compound (HOC), this compound falls under the "California List" of hazardous wastes, which are subject to Land Disposal Restrictions (LDRs) under the Resource Conservation and Recovery Act (RCRA).[2][8] This means that the waste must be treated to meet specific standards before it can be disposed of in a landfill. Incineration at a permitted hazardous waste facility is a common and effective treatment method.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. Appendix III., Article 12. Incineration Requirements of Certain Hazardous Waste, Chapter 18. Land Disposal Restrictions, Division 4.5. Environmental Health Standards for the Management of Hazardous Waste, Title 22. Social Security, California Code of Regulations [carules.elaws.us]
- 4. calpaclab.com [calpaclab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. actenviro.com [actenviro.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Safe Handling of Ethyl 2-Bromoisobutyrate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Ethyl 2-bromoisobutyrate, a common reagent in organic synthesis. Adherence to these protocols is critical for ensuring a safe laboratory environment and preventing accidental exposure.
This compound is a flammable liquid and vapor that can cause serious eye damage and skin sensitization, and is a suspected mutagen.[1][2] Understanding and mitigating these risks through proper personal protective equipment (PPE), handling procedures, and disposal methods is non-negotiable.
Essential Safety and Handling Data
A summary of the key safety and physical properties of this compound is provided in the table below for quick reference.
| Parameter | Value | Source |
| CAS Number | 600-00-0 | [1] |
| Molecular Formula | C₆H₁₁BrO₂ | [2] |
| Molecular Weight | 195.06 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 162-164 °C (324-327 °F) | |
| Flash Point | 56 °C (133 °F) | |
| Hazards | Flammable liquid and vapor, Causes serious eye damage, May cause an allergic skin reaction, May cause genetic defects.[1][2] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Always wear tightly fitting safety goggles and a face shield to protect against splashes.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a potential for exposure to exceed occupational exposure limits (note: specific OELs for this compound have not been established by OSHA or NIOSH), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risks.
Handling and Storage:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, all containers and equipment used for transferring this compound should be grounded and bonded.[1]
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] The container should be kept tightly closed.
Spill Management:
-
Evacuation: In the event of a spill, immediately evacuate the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Containerization: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed and certified hazardous waste disposal company.[7] Do not pour this compound down the drain or dispose of it with regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
